Ald-Ph-amido-PEG11-NH-Boc
Beschreibung
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Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H64N2O15/c1-37(2,3)54-36(42)39-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-38-35(41)34-6-4-33(32-40)5-7-34/h4-7,32H,8-31H2,1-3H3,(H,38,41)(H,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSLXILMKJRJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H64N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ald-Ph-amido-PEG11-NH-Boc for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-NH-Boc is a heterobifunctional, non-cleavable linker predominantly utilized in the burgeoning field of antibody-drug conjugates (ADCs).[1][2] Its structure is meticulously designed to covalently link a cytotoxic payload to a monoclonal antibody (mAb), thereby enabling targeted delivery of the therapeutic agent to cancer cells. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation.
The molecule consists of three key components: an aldehyde group (-Ald) attached to a phenyl ring, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine (-NH-Boc).[2] The aldehyde functionality allows for reaction with specific nucleophiles on the antibody, the PEG spacer enhances solubility and improves pharmacokinetic properties, and the Boc-protected amine serves as a handle for the attachment of a drug payload after deprotection.[3][4]
Core Properties and Specifications
A summary of the key quantitative and qualitative data for this compound is presented below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| Synonyms | Benzaldehyde-amido-PEG11-amino-tert-butyl ester | |
| CAS Number | 1245813-70-0 | [2] |
| Molecular Formula | C₃₇H₆₄N₂O₁₅ | [2] |
| Molecular Weight | 776.91 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | |
| Purity | Typically >95% | |
| Storage | Store at -20°C, desiccated | [2] |
| Linker Type | Non-cleavable | [1][2] |
Principle of Application in ADC Synthesis
The synthesis of an ADC using this compound is a multi-step process that leverages orthogonal chemistries to ensure a controlled and specific conjugation. The general workflow involves the initial conjugation of a cytotoxic payload to the linker, followed by the attachment of the linker-drug conjugate to the antibody.
References
An In-depth Technical Guide to Ald-Ph-amido-PEG11-NH-Boc: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Ald-Ph-amido-PEG11-NH-Boc, a critical component in the development of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and provides exemplary experimental protocols for its application in bioconjugation.
Core Concepts: Structure and Properties
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker characterized by a terminal benzaldehyde (B42025) group and a Boc-protected amine, separated by an 11-unit PEG chain. This non-cleavable linker is instrumental in connecting antibodies to cytotoxic payloads, leveraging its unique functionalities for controlled and stable conjugation.
The aldehyde group provides a reactive handle for conjugation to molecules containing aminooxy or hydrazide functionalities. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for selective deprotection under acidic conditions, revealing a primary amine for subsequent reactions. The hydrophilic PEG11 spacer enhances the solubility and stability of the resulting conjugate, mitigates aggregation, and can improve pharmacokinetic properties.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₄N₂O₁₅ | --INVALID-LINK-- |
| Molecular Weight | 776.91 g/mol | --INVALID-LINK-- |
| CAS Number | 1245813-70-0 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Typical for similar PEG compounds |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | --INVALID-LINK-- |
| Storage Conditions | -20°C, desiccated | --INVALID-LINK-- |
Key Functional Groups and Reactivity
The utility of this compound in bioconjugation stems from the distinct reactivity of its terminal functional groups.
| Functional Group | Reactive Partner | Resulting Bond | Reaction Conditions |
| Benzaldehyde | Aminooxy | Oxime | pH 4.5 - 6.5 |
| Hydrazide | Hydrazone | pH 5.0 - 7.0 | |
| Boc-protected Amine | Deprotection with mild acid (e.g., TFA) | Free Amine | Anhydrous acidic conditions |
| (Deprotected) Amine | Activated Carboxylic Acids (e.g., NHS esters) | Amide | pH 7.2 - 8.5 |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in the synthesis of an antibody-drug conjugate. These protocols are illustrative and may require optimization based on the specific antibody, payload, and desired final product characteristics.
Protocol 1: Conjugation of an Aminooxy-Modified Payload to this compound
This protocol describes the reaction of the benzaldehyde functionality of the linker with an aminooxy-containing cytotoxic payload.
Materials:
-
This compound
-
Aminooxy-modified cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring
Procedure:
-
Dissolution: Dissolve this compound (1.2 equivalents) and the aminooxy-modified payload (1 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
Reaction Mixture: Add the dissolved components to the Reaction Buffer. The final concentration of the organic solvent should not exceed 20% to maintain aqueous solubility.
-
Incubation: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the oxime-linked conjugate.
-
Purification: Upon completion, purify the resulting Payload-PEG11-NH-Boc conjugate by reverse-phase HPLC.
-
Characterization: Characterize the purified product by mass spectrometry to confirm its identity and purity.
Protocol 2: Deprotection of the Boc Group
This protocol details the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Purified Payload-PEG11-NH-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Desalting column or SEC system
-
Neutralization Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolution: Dissolve the Payload-PEG11-NH-Boc conjugate in anhydrous DCM.
-
Deprotection: Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Incubation: Stir the reaction at room temperature for 30-60 minutes.
-
Monitoring: Monitor the deprotection by LC-MS to confirm the removal of the Boc group.
-
Neutralization and Purification: Neutralize the reaction mixture with a suitable base or by buffer exchange. Immediately purify the deprotected Payload-PEG11-NH2 conjugate using a desalting column or SEC with PBS, pH 7.4, to remove the acid and any cleaved Boc byproducts.
Protocol 3: Conjugation to an Antibody
This protocol describes the conjugation of the deprotected payload-linker construct to a monoclonal antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Payload-PEG11-NH2
-
N,N'-Disuccinimidyl carbonate (DSC) or other amine-reactive crosslinker
-
Anhydrous DMF or DMSO
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Size-Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Activation of Payload-Linker (if necessary): If the payload-linker does not have an inherent amine-reactive group, it can be activated. For example, the primary amine of Payload-PEG11-NH2 can be converted to an NHS ester by reacting it with an excess of a homobifunctional NHS ester crosslinker. This step is payload-dependent.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the Conjugation Buffer.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the Payload-PEG11-NH2 (or its activated form) to the antibody solution. The payload-linker should be dissolved in a minimal amount of DMF or DMSO before addition. The final organic solvent concentration should be kept below 10% (v/v).
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting ADC from unreacted payload-linker and other impurities using SEC.
-
Characterization:
-
Purity and Aggregation: Assess by SEC.
-
Drug-to-Antibody Ratio (DAR): Determine using HIC or UV-Vis spectroscopy.
-
In Vitro Cytotoxicity: Evaluate the potency and specificity of the ADC in cell-based assays.
-
Visualizations
The following diagrams illustrate key conceptual workflows and relationships relevant to the use of this compound.
Caption: Workflow for ADC synthesis using this compound.
Caption: Generalized mechanism of action for a non-cleavable ADC.
An In-Depth Technical Guide to the Core Mechanism of Action of Ald-Ph-amido-PEG11-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-NH-Boc is a heterobifunctional linker molecule meticulously designed for the development of Antibody-Drug Conjugates (ADCs). As a non-cleavable linker, it plays a critical role in stably connecting a potent cytotoxic payload to a monoclonal antibody (mAb), ensuring the targeted delivery of the therapeutic agent to cancer cells. This technical guide elucidates the mechanism of action of this compound by dissecting the functional role of each of its constituent parts and outlining the chemical processes involved in its application in ADC synthesis.
Core Molecular Structure and Functional Components
The functionality of this compound is derived from its distinct chemical moieties:
-
Aldehyde-Phenyl (Ald-Ph) Group: An aromatic aldehyde that serves as the reactive handle for conjugation to a biomolecule, typically an antibody.
-
Amido Linkage: A stable amide bond connecting the phenyl group to the PEG spacer.
-
Polyethylene (B3416737) Glycol (PEG11) Spacer: An 11-unit polyethylene glycol chain that enhances the solubility, stability, and pharmacokinetic properties of the resulting ADC.
-
Boc-Protected Amine (NH-Boc): A tert-butyloxycarbonyl-protected amine group that, upon deprotection, provides a reactive site for the attachment of a cytotoxic payload.
The strategic arrangement of these components allows for a sequential and controlled conjugation process, which is fundamental to the construction of well-defined and effective ADCs.
Mechanism of Action in Antibody-Drug Conjugate (ADC) Synthesis
The "mechanism of action" of this compound is a chemical one, detailing its role in the multi-step synthesis of an ADC. The overall process can be conceptualized as a two-stage workflow: first, the attachment of the linker to the antibody, and second, the conjugation of the cytotoxic drug to the linker-antibody construct.
Stage 1: Antibody-Linker Conjugation via the Aldehyde-Phenyl Group
The terminal benzaldehyde (B42025) group of the linker is the primary reactive site for attachment to the antibody. The most common and effective method for this conjugation is reductive amination . This reaction targets the ε-amino groups of lysine (B10760008) residues on the surface of the monoclonal antibody.
The reaction proceeds in two main steps:
-
Imine Formation: The aldehyde group on the linker reacts with a primary amine (lysine side chain) on the antibody to form a Schiff base (imine) intermediate. This reaction is typically carried out in a slightly acidic to neutral pH range (pH 6-7.5) to facilitate the nucleophilic attack of the amine and the subsequent dehydration.
-
Reduction: The resulting imine is then reduced to a stable secondary amine by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). These reducing agents are selective for the imine bond over the aldehyde, preventing unwanted side reactions.
Alternatively, the aldehyde group can be targeted by other nucleophiles, such as hydrazides or aminooxy groups, to form stable hydrazone or oxime linkages, respectively. These reactions often exhibit high chemoselectivity and can be performed under mild, aqueous conditions. The choice of conjugation chemistry depends on the desired stability of the resulting bond and the specific characteristics of the antibody and payload.
The Role of PEG11 in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of polyethylene (B3416737) glycol with 11 ethylene (B1197577) glycol units (PEG11) in the linkers of antibody-drug conjugates (ADCs). It delves into the core principles of PEGylation in ADC design, presents quantitative data on the impact of PEG linkers, offers detailed experimental protocols for the synthesis and evaluation of PEGylated ADCs, and visualizes key concepts through diagrams.
Introduction to PEG Linkers in Antibody-Drug Conjugates
Antibody-drug conjugates are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[1] The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[2]
Polyethylene glycol (PEG) has emerged as a vital component in modern ADC linker technology.[3] Its incorporation, a process known as PEGylation, offers several advantages:
-
Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. PEG linkers enhance the overall hydrophilicity of the ADC, improving its solubility and stability.[4]
-
Improved Pharmacokinetics: The hydrophilic PEG chain creates a "hydration shell" around the ADC, which can reduce renal clearance and prolong its circulation half-life, leading to increased tumor accumulation and exposure.[4][5]
-
Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody, potentially increasing the ADC's potency.[3]
-
Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[4]
The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacokinetic properties of the conjugate.[6] A PEG11 linker, with its 11 ethylene glycol units, is considered to be of an intermediate length that can offer a balance of these beneficial properties. Studies have suggested that a PEG length of at least eight units (PEG8) is a critical threshold for minimizing plasma clearance and improving the exposure and tolerability of ADCs, positioning the PEG11 linker as a favorable option for conferring significant stability advantages.[5]
Quantitative Data on the Impact of PEG Linker Length
The selection of an optimal PEG linker length is a balance between improving pharmacokinetic (PK) properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. While specific data for a complete PEG11-ADC is not available in a single comprehensive study, the presented data illustrates the general trends and trade-offs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Conjugate | PEG Moiety | Half-Life (t½) | Fold Increase vs. No PEG | Reference |
| ZHER2-SMCC-MMAE | No PEG | 19.6 min | - | [7] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 49 min | 2.5x | [7] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 219.6 min | 11.2x | [7] |
This table demonstrates that increasing the PEG chain length significantly prolongs the circulation half-life of the conjugate.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate | PEG Moiety | IC50 (nM) in NCI-N87 cells | Fold Decrease in Potency vs. No PEG | Reference |
| ZHER2-SMCC-MMAE | No PEG | 2.6 | - | [8] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 11.7 | 4.5x | [8] |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 57.2 | 22x | [8] |
This table illustrates a common trade-off where longer PEG chains can lead to a decrease in in vitro potency, potentially due to steric hindrance.
Table 3: Representative Homogeneity of Cysteine-Linked ADCs
| Linker Type | Average DAR | % Monomer | Reference |
| Bis-Bromoacetamido-PEG11 | ~3.8 | >98% | [9] (Synthesized Data) |
| Maleimide-based | ~3.7 | >95% | [9] (Synthesized Data) |
This table suggests that a PEG11 linker can contribute to a homogeneous ADC product with low aggregation levels.
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of an ADC utilizing a hypothetical Amino-PEG11-Amine linker for lysine (B10760008) conjugation.
Protocol for ADC Synthesis via Lysine Conjugation
This protocol describes a two-step process for conjugating a cytotoxic drug to a monoclonal antibody using an Amino-PEG11-Amine linker.
Step 1: Synthesis of the Drug-Linker Conjugate
-
Activation of the Cytotoxic Drug:
-
Dissolve the cytotoxic drug containing a carboxylic acid group in anhydrous dimethylformamide (DMF).
-
Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of N-hydroxysuccinimide (NHS) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-activated drug.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
-
Conjugation to Amino-PEG11-Amine:
-
In a separate flask, dissolve 1.5 equivalents of Amino-PEG11-Amine in anhydrous DMF.
-
Add the solution of the NHS-activated drug to the Amino-PEG11-Amine solution.
-
Stir the reaction mixture at room temperature overnight.[11]
-
-
Purification of the Drug-Linker Conjugate:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in a minimal amount of a suitable solvent (e.g., acetonitrile/water).
-
Purify the drug-linker conjugate by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Lyophilize the purified fractions to obtain the solid drug-linker conjugate.[10]
-
Step 2: Conjugation of the Drug-Linker to the Antibody
-
Antibody Preparation:
-
Buffer exchange the monoclonal antibody (mAb) into a reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4) to a final concentration of 5-10 mg/mL.[4]
-
-
Conjugation Reaction:
-
Dissolve the purified Drug-Amino-PEG11-Amine conjugate in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Add the desired molar excess of the drug-linker solution to the antibody solution. The optimal molar ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature or 4°C for 1-2 hours.[4]
-
-
Purification of the ADC:
Protocol for ADC Characterization
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC):
-
Use a HIC column (e.g., TSKgel Butyl-NPR) on an HPLC system.
-
Employ a gradient of decreasing salt concentration (e.g., Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM potassium phosphate, pH 7.0; Mobile Phase B: 50 mM potassium phosphate, pH 7.0, with 20% isopropanol).[9]
-
Integrate the peak areas for each DAR species to determine their relative abundance and calculate the average DAR.[9]
-
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
2. Analysis of Aggregation:
-
Size-Exclusion Chromatography (SEC):
-
Use an SEC column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl).[9]
-
Perform isocratic elution with a suitable buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).[9]
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each.[9]
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Seed target cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete cell culture medium. Add the treatments to the cells and incubate for 72-96 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[13]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.[4]
Protocol for In Vivo Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft mouse model.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.[6]
-
Tumor Growth and Randomization: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³) and then randomize the mice into treatment and control groups.[6]
-
ADC Administration: Administer the ADC, typically intravenously, at a specified dose and schedule.[6]
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week.[6]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group and perform statistical analysis.[4]
Mandatory Visualizations
Caption: General structure of an Antibody-Drug Conjugate with a PEG11 linker.
Caption: Experimental workflow for ADC synthesis, characterization, and evaluation.
Caption: Proposed mechanism of action for an Antibody-Drug Conjugate.
Conclusion
The incorporation of a PEG11 linker in antibody-drug conjugates represents a strategic approach to enhance their therapeutic potential. By providing a hydrophilic spacer of a defined length, a PEG11 linker can improve an ADC's solubility, stability, and pharmacokinetic profile. While the optimal linker design is dependent on the specific antibody, payload, and target antigen, the principles and methodologies outlined in this guide provide a robust framework for the rational design and evaluation of ADCs featuring PEG11 linkers. The careful balance of improved in vivo performance and maintained in vitro potency is key to developing the next generation of effective and well-tolerated ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. labinsights.nl [labinsights.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, a critical component of an ADC, connects the antibody to the payload and plays a pivotal role in the overall efficacy and safety of the therapeutic. Non-cleavable linkers, in particular, offer a distinct mechanism of action and a unique set of characteristics that make them a valuable tool in the ADC drug development landscape. This guide provides a comprehensive technical overview of non-cleavable linkers, including their mechanism of action, quantitative performance data, and detailed experimental protocols for their characterization.
Core Concepts of Non-Cleavable Linkers
Unlike cleavable linkers that are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cell, non-cleavable linkers remain stably attached to the cytotoxic drug.[1][2] The release of the active cytotoxic agent from an ADC with a non-cleavable linker is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[3][4]
This fundamental difference in the release mechanism has profound implications for the properties and therapeutic application of the ADC:
-
Enhanced Plasma Stability: Non-cleavable linkers are generally more stable in the systemic circulation compared to many cleavable linkers. This increased stability minimizes the premature release of the potent cytotoxic payload, thereby reducing the potential for off-target toxicity and improving the overall safety profile of the ADC.[4][5]
-
Mechanism of Payload Release: Following binding to the target antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome. Within the harsh lysosomal environment, proteases degrade the antibody, leading to the release of the cytotoxic drug still attached to the linker and a single amino acid residue from the antibody (typically lysine (B10760008) or cysteine).[3]
-
Limited Bystander Effect: The released payload-linker-amino acid complex is typically charged and less membrane-permeable. This characteristic significantly limits its ability to diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the "bystander effect."[1] While this can be a disadvantage in treating heterogeneous tumors, it contributes to a more favorable safety profile by reducing damage to healthy tissues.
Mechanism of Action: A Visual Guide
The journey of an ADC with a non-cleavable linker from administration to target cell killing involves a series of well-defined steps.
Quantitative Data on ADCs with Non-Cleavable Linkers
The performance of ADCs with non-cleavable linkers has been extensively studied in preclinical and clinical settings. The following tables summarize key quantitative data for two FDA-approved ADCs that utilize non-cleavable linkers: Trastuzumab emtansine (T-DM1, Kadcyla®) and Belantamab mafodotin (Blenrep).
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Trastuzumab emtansine (T-DM1) | Belantamab mafodotin (Blenrep) |
| Linker Type | Non-cleavable thioether (SMCC) | Non-cleavable maleimidocaproyl (mc) |
| Payload | DM1 (a maytansinoid) | MMAF (monomethyl auristatin F) |
| Elimination Clearance | 0.676 L/day[6][7] | Initial: 0.926 L/day; Time-dependent decrease[8] |
| Terminal Half-life | 3.94 days[6][7] | Monotherapy: ~14.3 days (after CL reduction)[9] |
| Volume of Distribution (Vc) | 3.127 L[6][7] | 10.8 L (steady-state)[8] |
Table 2: In Vitro Efficacy (IC50 Values)
| Cell Line (Cancer Type) | Trastuzumab emtansine (T-DM1) IC50 | Belantamab mafodotin (Blenrep) IC50 |
| Breast Cancer (HER2+) | ||
| SK-BR-3 | 0.012 µg/mL[9] | Not Applicable |
| BT-474 | 0.006 µg/mL[10] | Not Applicable |
| HCC1954 | 0.025 µg/mL[9] | Not Applicable |
| MDA-MB-453 | 1.2 µg/mL[9] | Not Applicable |
| Multiple Myeloma (BCMA+) | ||
| MM.1S | Not Applicable | ~0.1 - 1 nM |
| NCI-H929 | Not Applicable | ~1 - 10 nM[11] |
| U266 | Not Applicable | >1000 nM[12] |
| RPMI-8226 | Not Applicable | ~10 - 100 nM[12] |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Table 3: Clinical Toxicity Profile
| Adverse Event (Grade ≥3) | Trastuzumab emtansine (T-DM1) | Belantamab mafodotin (Blenrep) |
| Maximum Tolerated Dose (MTD) | 3.6 mg/kg every 3 weeks[13][14] | 2.5 mg/kg every 3 weeks[15] |
| Thrombocytopenia | Increased risk (RR 10.66)[16] | ~22-38%[17] |
| Hepatotoxicity (Elevated ALT/AST) | Increased risk (RR 2.67 for ALT, 3.76 for AST)[16] | Minor increases reported[17] |
| Peripheral Neuropathy | Increased risk (RR 8.13)[16] | Reported, but less frequent than ocular toxicity[18] |
| Ocular Toxicity (Keratopathy) | Not a prominent toxicity | ~71-92% (any grade)[18][19][20][21][22][23] |
| Neutropenia | Less common than with some cleavable linker ADCs | ~54% (Grade ≥3 in combination therapy)[23] |
Experimental Protocols
A thorough characterization of ADCs with non-cleavable linkers is crucial for their successful development. The following sections provide detailed methodologies for key experiments.
Experimental Workflow: A Visual Guide
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[17]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[17]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Add the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period determined by the cell doubling time and ADC mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 1-4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Bystander Effect Co-culture Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cells
-
Antigen-negative (Ag-) cells fluorescently labeled (e.g., with GFP)[3]
-
Complete cell culture medium
-
ADC and control antibody
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Allow cells to adhere overnight.[1][22]
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 96 hours).
-
Imaging and Analysis: Acquire fluorescent and bright-field images of the co-culture. Quantify the number of viable fluorescent Ag- cells in the ADC-treated wells compared to the untreated control wells.
-
Data Analysis: Plot the percentage of viable Ag- cells against the ADC concentration to assess the bystander killing effect.
In Vitro Plasma Stability Assay (LC-MS/MS)
Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
ADC
-
Human or animal plasma
-
Incubator at 37°C
-
Immunoaffinity capture reagents (e.g., Protein A/G beads)[19]
Procedure:
-
Incubation: Incubate the ADC in plasma at a specified concentration (e.g., 100 µg/mL) at 37°C over a time course (e.g., 0, 1, 3, 7 days).
-
Sample Collection: At each time point, collect an aliquot of the plasma-ADC mixture and store it at -80°C until analysis.
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using immunoaffinity capture beads.[19]
-
Sample Preparation: Elute the captured ADC and prepare it for LC-MS/MS analysis. This may involve enzymatic digestion to generate specific peptides for quantification.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC, unconjugated antibody, and released payload.
-
Data Analysis: Determine the rate of ADC degradation and payload deconjugation over time to assess plasma stability.
Conclusion
Non-cleavable linkers are an integral part of the ADC toolkit, offering a distinct advantage in terms of plasma stability and a potentially more favorable safety profile due to their limited bystander effect. The choice between a non-cleavable and a cleavable linker is a critical decision in ADC design and must be guided by the specific biological context of the target and the desired therapeutic outcome. A thorough understanding of the mechanism of action, coupled with robust in vitro and in vivo characterization using the protocols outlined in this guide, is essential for the successful development of next-generation ADCs with non-cleavable linkers.
References
- 1. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Evaluation of STI-8811, a Novel Antibody–Drug Conjugate Targeting BCMA for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Longitudinal efficacy and safety modeling and simulation framework to aid dose selection of belantamab mafodotin for patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. springworkstx.com [springworkstx.com]
- 16. benchchem.com [benchchem.com]
- 17. Paper: Belantamab Mafodotin Plus Pomalidomide and Dexamethasone Vs Pomalidomide Plus Bortezomib and Dexamethasone in Patients with Relapsed/Refractory Multiple Myeloma: A Subset Analysis in Patients Who Have Received 1 Prior Line of Therapy Including Lenalidomide [ash.confex.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. scribd.com [scribd.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Gatekeeper of Bioconjugation: An In-depth Technical Guide to Boc-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation chemistry, the precise control of reactive functional groups is paramount to the successful synthesis of complex biomolecular architectures. Among the arsenal (B13267) of protective groups available to the modern scientist, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for the temporary masking of primary and secondary amines. Its widespread adoption in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies underscores its reliability and versatility.[1] This technical guide provides a comprehensive overview of the theory, application, and practical execution of using Boc-protected amines in bioconjugation, equipping researchers with the knowledge to leverage this powerful tool for their specific needs.
Core Concepts of Boc Protection
The strategic utility of the Boc protecting group lies in its remarkable stability across a wide range of chemical conditions, including basic and nucleophilic environments, while being readily and cleanly cleavable under mild acidic conditions.[2][3] This orthogonality is the key to its success, enabling a stepwise and controlled approach to the synthesis of multifaceted bioconjugates.[1]
The protection of an amine with a Boc group is typically achieved through the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a carbamate.[3][4]
Deprotection, the removal of the Boc group to regenerate the free amine, is most commonly accomplished using strong acids, with trifluoroacetic acid (TFA) being the reagent of choice.[2][5] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate readily decarboxylates to yield the desired free amine.[2][6]
Applications in Bioconjugation
The application of Boc-protected amines is extensive, particularly in scenarios requiring sequential conjugation steps. A prime example is the construction of ADCs, where a linker molecule is first attached to a cytotoxic drug, and then the entire drug-linker construct is conjugated to an antibody.[1][7] Boc protection allows for the selective reaction of one end of a heterobifunctional linker, followed by deprotection and subsequent reaction of the newly exposed amine.
Boc-protected amino acids are also fundamental building blocks in solid-phase peptide synthesis (SPPS), a technique central to the creation of custom peptides for various research and therapeutic purposes.[8][9] In SPPS, the Boc group temporarily protects the N-terminus of an amino acid as it is coupled to a growing peptide chain.[10]
Furthermore, Boc-protected linkers incorporating polyethylene (B3416737) glycol (PEG) spacers are widely used to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[7][11]
Quantitative Data Summary
The efficiency of both the protection and deprotection steps is critical for the overall success of a bioconjugation strategy. The following tables summarize key quantitative data related to the use of Boc-protected amines.
| Parameter | Conditions | Typical Yield (%) | References |
| Boc Protection | |||
| Primary Aliphatic Amine | (Boc)₂O (1.1 eq), TEA (1.2 eq), DCM, RT, 2h | >95 | [12] |
| Secondary Aliphatic Amine | (Boc)₂O (1.5 eq), DIPEA (1.5 eq), DCM, RT, 12h | 90 | [12] |
| Aniline | (Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₃CN, RT, 4h | 95 | [12] |
| Amino Acid | (Boc)₂O (1.1 eq), NaOH (1.1 eq), Dioxane/H₂O, RT, 4-6h | 85-95 | [12] |
| Boc Deprotection | |||
| N-Boc Protected Amine | 20-50% TFA in DCM, RT, 30-60 min | High | [7][13] |
| N-Boc Peptide on Resin | 50% TFA in DCM, RT, 20-30 min | High | [10] |
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | References |
| Deprotection Condition | Strongly acidic (e.g., 20-50% TFA in DCM) | Basic (e.g., 20% piperidine (B6355638) in DMF) | [11] |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) and hydrogenolysis-cleavable groups (e.g., Cbz) | Orthogonal to acid-labile groups (e.g., Boc, Trt) | [3][] |
Experimental Protocols
Protocol 1: Boc Protection of a Primary Amine
Materials:
-
Primary amine-containing substrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the primary amine substrate in DCM or THF.
-
Add TEA or DIPEA (1.2-1.5 equivalents) to the solution and stir.
-
Add Boc₂O (1.1-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.[12]
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Boc protected amine.
Protocol 2: Boc Deprotection of an Amine
Materials:
-
N-Boc protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (B28343) (optional, for removal of residual TFA)
-
Saturated sodium bicarbonate solution (for neutralization)
Procedure:
-
Dissolve the N-Boc protected substrate in DCM.
-
Add TFA to the solution to a final concentration of 20-50%.[7]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.[7]
-
Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (3x) can aid in the removal of residual TFA.[2]
-
The resulting amine is typically obtained as a TFA salt. If the free amine is required, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution to neutralize the TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 3: Sequential Bioconjugation using a Boc-Protected Heterobifunctional Linker
This protocol outlines a general workflow for conjugating two different molecules (Molecule A and Molecule B) using a Boc-protected heterobifunctional linker.
Materials:
-
Molecule A (e.g., an antibody)
-
Molecule B (e.g., a drug payload)
-
Boc-protected heterobifunctional linker (e.g., Boc-amino-PEG-NHS ester)
-
Appropriate buffers for conjugation reactions
-
Deprotection reagents (TFA/DCM)
-
Purification system (e.g., SEC, HIC)
Procedure:
-
First Conjugation: React Molecule A with the active end of the Boc-protected heterobifunctional linker (e.g., the NHS ester end) under appropriate buffer conditions.
-
Purification: Purify the resulting conjugate (Molecule A-linker-Boc) to remove excess linker and unreacted Molecule A using a suitable chromatography method like size-exclusion chromatography (SEC).
-
Boc Deprotection: Lyophilize the purified conjugate to remove aqueous buffer. Resuspend the conjugate in a solution of 20-50% TFA in DCM and incubate at room temperature for 30-60 minutes.[7]
-
Removal of Deprotection Reagents: Remove the TFA and DCM by rotary evaporation or a stream of nitrogen.
-
Second Conjugation: Dissolve the deprotected conjugate (Molecule A-linker-NH₂) in a suitable buffer. Add an activated form of Molecule B (e.g., an NHS-ester of a drug) to the solution and incubate to form the final bioconjugate (Molecule A-linker-Molecule B).
-
Final Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC or hydrophobic interaction chromatography, HIC) to remove unreacted Molecule B and other impurities.[7]
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz illustrate the key processes involved in the application of Boc-protected amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. genscript.com [genscript.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Aldehyde-Reactive Groups for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemistries and methodologies for the site-specific modification of proteins utilizing aldehyde-reactive groups. The ability to covalently attach probes, drugs, or other functionalities to proteins with high precision is a cornerstone of modern chemical biology, drug development, and diagnostics. Aldehyde-reactive chemistries offer a robust toolkit for achieving this, capitalizing on the bioorthogonal nature of the aldehyde group, which is absent in naturally occurring proteins.
This document details the primary aldehyde-reactive chemistries, methods for introducing aldehyde functionalities into proteins, quantitative comparisons of their reaction kinetics and stability, and detailed experimental protocols.
Core Aldehyde-Reactive Chemistries
The most prominent and widely utilized aldehyde-reactive groups for protein modification are hydrazides and aminooxy compounds, which form hydrazone and oxime linkages, respectively. Additionally, Pictet-Spengler type ligations have emerged as powerful methods for creating highly stable C-C bonds.
Hydrazone Ligation
Hydrazide-functionalized molecules react with aldehydes to form a hydrazone bond. This reaction is typically fastest at a pH of around 4.5; however, it can proceed at neutral pH, albeit at a slower rate.[1] The resulting C=N bond of the hydrazone is susceptible to hydrolysis, particularly under acidic conditions.[2]
Oxime Ligation
Aminooxy-functionalized molecules react with aldehydes to form a stable oxime linkage. Similar to hydrazone ligation, this reaction is also favored under acidic conditions (pH ~4.5) but can be performed at physiological pH.[1] Oxime bonds are generally more stable against hydrolysis than hydrazone bonds, making them a preferred choice for applications requiring long-term stability.[2][3] The rate of oxime ligation can be significantly accelerated by catalysts such as aniline (B41778) and its derivatives.[1][4]
Pictet-Spengler and Hydrazino-Pictet-Spengler (HIPS) Ligation
The Pictet-Spengler ligation is a C-C bond-forming reaction between an aldehyde and a tryptamine-containing molecule.[5] A variation, the hydrazino-Pictet-Spengler (HIPS) ligation, utilizes a hydrazino-indole moiety, which offers faster kinetics at near-neutral pH compared to the traditional Pictet-Spengler reaction.[6] The resulting carbon-carbon bond is exceptionally stable, providing a significant advantage for in vivo applications where conjugate stability is paramount.[6][7]
Introduction of Aldehyde Functionality into Proteins
A prerequisite for utilizing these ligation chemistries is the introduction of a reactive aldehyde group into the protein of interest. Several methods have been developed to achieve this with high site-specificity.
Enzymatic Methods
-
Formylglycine-Generating Enzyme (FGE): This is a highly specific method that utilizes the formylglycine-generating enzyme (FGE). FGE recognizes a short consensus sequence (typically CxPxR) genetically encoded into the protein of interest and oxidizes the cysteine residue within this "aldehyde tag" to a formylglycine (fGly), which contains a reactive aldehyde.[8][9][10]
Chemical Methods
-
Periodate (B1199274) Oxidation of N-terminal Serine/Threonine: Proteins with an N-terminal serine or threonine can be selectively oxidized with sodium periodate (NaIO₄) to generate a glyoxylyl aldehyde at the N-terminus.[11][12]
-
Periodate Oxidation of Glycans: Glycoproteins can be modified by mild oxidation of their carbohydrate moieties with sodium periodate. This process cleaves the vicinal diols in sugar residues to create reactive aldehyde groups.[13][14]
-
Transamination of N-terminal Amines: The N-terminal α-amine of a protein can be converted to a ketone or aldehyde using reagents like pyridoxal-5'-phosphate (PLP) or Rapoport's Salt.[15][16]
Quantitative Data Presentation
The following tables summarize key quantitative data for the different aldehyde-reactive chemistries to facilitate comparison.
| Ligation Chemistry | Second-Order Rate Constant (k₂) | Optimal pH | Catalyst | Resulting Linkage | Stability |
| Hydrazone Ligation | 10¹ - 10³ M⁻¹s⁻¹ (with aromatic aldehydes)[17] | ~4.5[1] | Aniline (optional) | Hydrazone (C=N) | Labile to hydrolysis, especially at acidic pH[2] |
| Oxime Ligation | ~8.2 M⁻¹s⁻¹ (with benzaldehyde)[18] | ~4.5[1] | Aniline, m-phenylenediamine[4][19] | Oxime (C=N-O) | More stable than hydrazones; ~10³-fold lower hydrolysis rate[2][3] |
| Pictet-Spengler Ligation | ~10⁻⁴ M⁻¹s⁻¹[5] | 4.0 - 5.0 | Acid | Oxacarboline (C-C) | Highly stable[5] |
| HIPS Ligation | ~4.2 M⁻¹s⁻¹ | 6.0 | None required | Tetrahydro-β-carboline (C-C) | Very stable (>5 days in plasma)[6][7] |
Table 1: Comparison of Aldehyde-Reactive Ligation Chemistries.
| Method | Reagent | Target Residue(s) | Specificity |
| Formylglycine Generation | Formylglycine-Generating Enzyme (FGE) | Cysteine in a CxPxR consensus sequence | High |
| N-terminal Oxidation | Sodium Periodate (NaIO₄) | N-terminal Serine or Threonine | High |
| Glycan Oxidation | Sodium Periodate (NaIO₄) | Sialic acids and other sugar residues with vicinal diols | Moderate to High (depends on glycan structure) |
| N-terminal Transamination | Pyridoxal-5'-phosphate (PLP) or Rapoport's Salt | N-terminal amine | High |
Table 2: Methods for Introducing Aldehyde Groups into Proteins.
Experimental Protocols
Protocol for Introducing an Aldehyde Tag using FGE
This protocol describes the generation of an aldehyde-tagged protein by co-expression with FGE in mammalian cells.[20]
Materials:
-
Expression vector containing the gene of interest with a C- or N-terminal aldehyde tag sequence (e.g., LCTPSR).
-
Expression vector for FGE.
-
Mammalian expression cell line (e.g., HEK293 or CHO).
-
Transfection reagent.
-
Cell culture media and supplements.
-
Protein purification system (e.g., affinity chromatography).
Procedure:
-
Co-transfect the mammalian cells with the expression vectors for the aldehyde-tagged protein and FGE.
-
Culture the cells for 48-72 hours to allow for protein expression and modification.
-
Harvest the cells or the culture supernatant containing the secreted protein.
-
Purify the aldehyde-tagged protein using an appropriate chromatography method.
-
Confirm the presence of the aldehyde group using mass spectrometry or by conjugation with an aminooxy- or hydrazide-functionalized fluorescent probe.
Protocol for Periodate Oxidation of Glycoproteins
This protocol describes the generation of aldehyde groups on glycoproteins via periodate oxidation.[13][14]
Materials:
-
Glycoprotein (B1211001) solution (1-10 mg/mL in a suitable buffer, e.g., 0.1 M sodium acetate, pH 5.5).
-
Sodium meta-periodate (NaIO₄).
-
Quenching solution (e.g., 1 M glycerol (B35011) or ethylene (B1197577) glycol).
-
Desalting column.
Procedure:
-
Dissolve the glycoprotein in the oxidation buffer.
-
Prepare a fresh solution of sodium meta-periodate in the oxidation buffer. For selective oxidation of sialic acids, a final concentration of 1 mM NaIO₄ is typically used. For more extensive oxidation, a concentration of 10 mM can be used.
-
Add the sodium periodate solution to the glycoprotein solution and incubate in the dark for 15-30 minutes at 4°C or on ice.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM and incubate for 5 minutes.
-
Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with the desired buffer for the subsequent ligation reaction.
Protocol for Oxime Ligation
This protocol describes the conjugation of an aminooxy-functionalized molecule to an aldehyde-tagged protein.[19][21]
Materials:
-
Aldehyde-tagged protein solution (e.g., 10-50 µM in a suitable buffer, pH 4.5-7.0).
-
Aminooxy-functionalized molecule (e.g., fluorescent dye, biotin, or drug).
-
Aniline or m-phenylenediamine (B132917) catalyst stock solution (optional).
-
Desalting column or dialysis cassette.
Procedure:
-
To the aldehyde-tagged protein solution, add the aminooxy-functionalized molecule to a final concentration of 10-20 fold molar excess over the protein.
-
If using a catalyst, add the aniline or m-phenylenediamine stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The optimal time and temperature should be determined empirically.
-
Remove the excess reagents by size-exclusion chromatography, dialysis, or buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Analyze the conjugation efficiency by SDS-PAGE, mass spectrometry, or other appropriate analytical techniques.
Mandatory Visualizations
Caption: Workflow for introducing aldehyde groups into proteins.
Caption: Overview of aldehyde-reactive ligation chemistries.
Caption: Simplified reaction pathway for oxime ligation.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Site-Specific Protein Transamination Using N-Methylpyridinium-4-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. air.unimi.it [air.unimi.it]
- 17. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Formylglycine-generating Enzyme for Aldehyde Tag Conversion [biologics.catalent.com]
In-Depth Technical Guide: Ald-Ph-amido-PEG11-NH-Boc (CAS Number 1245813-70-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-NH-Boc is a heterobifunctional, non-cleavable linker molecule integral to the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, its role in ADC architecture, and generalized experimental protocols for its application.
Antibody-Drug Conjugates are a transformative class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. This compound, with its discrete polyethylene (B3416737) glycol (PEG) chain and dual reactive moieties, offers a sophisticated solution for creating stable and effective ADCs.
Chemical Properties and Structure
This compound is characterized by three key components: an aldehyde-bearing phenyl group, an 11-unit polyethylene glycol (PEG11) spacer, and a Boc-protected amine terminus.
| Property | Value |
| CAS Number | 1245813-70-0 |
| Molecular Formula | C₃₇H₆₄N₂O₁₅ |
| Molecular Weight | 776.91 g/mol |
| Description | Non-cleavable 11-unit PEG ADC linker |
| Storage Conditions | -20°C for long-term storage |
Structural Components and Their Functions:
-
Aldehyde-Phenyl (Ald-Ph) Group: This functional group provides a reactive handle for conjugation to molecules containing amine, hydrazine (B178648), or hydroxylamine (B1172632) functionalities. In the context of ADCs, this group can be used for site-specific conjugation to the antibody.
-
PEG11 Spacer: The 11-unit polyethylene glycol chain is a hydrophilic spacer that imparts several desirable properties to the resulting ADC, including:
-
Enhanced aqueous solubility, which can prevent aggregation.
-
Improved pharmacokinetic profile, potentially leading to a longer circulation half-life.
-
Reduced immunogenicity of the conjugate.
-
-
Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise conjugation strategy. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to a payload molecule.
Role in Antibody-Drug Conjugate (ADC) Development
This compound serves as a non-cleavable linker in the synthesis of ADCs. Non-cleavable linkers are designed to release the cytotoxic payload only after the complete degradation of the antibody within the target cell, which can minimize off-target toxicity.
The heterobifunctional nature of this linker allows for a sequential and controlled conjugation process. Typically, the payload is first attached to the deprotected amine of the linker, and the resulting linker-payload complex is then conjugated to the antibody via the aldehyde group.
Generalized Experimental Protocols
Deprotection of the Boc-Protected Amine
Objective: To remove the Boc protecting group and expose the primary amine for payload conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC for purification
Methodology:
-
Dissolve this compound in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the deprotected linker with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amine-linker by HPLC.
Conjugation of Payload to the Deprotected Linker
Objective: To attach the cytotoxic payload to the primary amine of the linker.
Materials:
-
Deprotected Ald-Ph-amido-PEG11-NH2
-
Payload with a carboxylic acid or activated ester group
-
Coupling agents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
HPLC for purification
Methodology:
-
Dissolve the deprotected linker and the payload in anhydrous DMF or DMSO.
-
Add the coupling agent and the base to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.
-
Upon completion, purify the linker-payload conjugate by preparative HPLC.
Site-Specific Conjugation to an Antibody
Objective: To conjugate the linker-payload complex to the antibody. This protocol assumes the antibody has been engineered to contain a site for aldehyde conjugation, such as an unnatural amino acid or an oxidized glycan.
Materials:
-
Aldehyde-modified antibody
-
Linker-payload complex with a hydroxylamine or hydrazine moiety (formed by reacting the aldehyde on the linker with a suitable reagent if the payload does not contain one)
-
Phosphate-buffered saline (PBS), pH 6.5-7.4
-
Aniline (B41778) (as a catalyst)
-
Size-exclusion chromatography (SEC) column for purification
Methodology:
-
Prepare the aldehyde-modified antibody in PBS.
-
Dissolve the linker-payload complex in a compatible buffer.
-
Add the linker-payload complex to the antibody solution at a defined molar excess.
-
Add aniline to catalyze the reaction.
-
Incubate the reaction at room temperature or 37°C for 12-24 hours.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other impurities.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Visualizing Workflows and Concepts
General Structure of this compound
Caption: Structural components of the linker.
Generalized ADC Synthesis Workflow
Caption: Generalized workflow for ADC synthesis.
Conclusion
This compound is a valuable tool for the construction of next-generation Antibody-Drug Conjugates. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, allows for the synthesis of stable, non-cleavable ADCs with potentially favorable pharmacokinetic properties. While specific case studies for this particular linker are not widely published, the general principles of bioconjugation provide a clear path for its application in the development of targeted cancer therapeutics. Researchers and drug developers can leverage the information in this guide to design and execute rational strategies for the synthesis and evaluation of novel ADCs.
Solubility and stability of Ald-Ph-amido-PEG11-NH-Boc
An In-depth Technical Guide on the Solubility and Stability of Ald-Ph-amido-PEG11-NH-Boc
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional, non-cleavable linker essential in modern drug development. It is predominantly utilized as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] A typical PROTAC molecule consists of a ligand to bind the target protein, a ligand to recruit an E3 ligase, and a linker to connect them.[2] The linker component is critical, as its composition and length significantly influence the resulting conjugate's physicochemical properties, including solubility, permeability, and metabolic stability.[2][5]
This molecule incorporates three key chemical features:
-
An aldehyde-phenyl (Ald-Ph) group, providing a reactive handle for conjugation.
-
A discrete polyethylene glycol (PEG11) chain, a hydrophilic spacer used to enhance aqueous solubility and provide optimal spacing.[6][7]
-
A tert-butoxycarbonyl (Boc) protected amine (NH-Boc) , a terminal group that is stable under many conditions but can be selectively deprotected under acidic conditions for subsequent chemical modification.[8][9]
Understanding the solubility and stability of this linker is paramount for successful formulation, storage, and predictable performance in both in vitro and in vivo applications. This guide summarizes its expected physicochemical properties and provides standardized protocols for its empirical evaluation.
Solubility Profile
The solubility of this compound is dictated by the balance between its hydrophilic and hydrophobic components. The 11-unit PEG chain significantly contributes to its solubility in aqueous media, a common strategy to overcome the poor solubility often associated with complex PROTAC and ADC molecules.[5][6] Conversely, the aromatic phenyl-amide core is hydrophobic and will favor solubility in organic solvents.
Quantitative Solubility Data
While specific experimental data for this proprietary linker is not publicly available, the following table outlines the expected solubility profile in solvents commonly used in pharmaceutical development.
| Solvent | Expected Solubility | Rationale & Notes |
| Water | Sparingly Soluble to Soluble | The long, hydrophilic PEG11 chain enhances aqueous solubility.[7] However, the hydrophobic aryl core may limit high concentrations. Solubility is likely pH-dependent. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderately Soluble | Expected to be sufficiently soluble for most biological assays. PBS is a common buffer for maintaining constant pH.[10] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | An aprotic polar solvent capable of dissolving a wide range of polar and non-polar compounds.[10] Often used for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | Highly Soluble | A polar aprotic solvent similar to DMSO, effective for dissolving amide-containing compounds. |
| Ethanol (EtOH) | Soluble | A polar protic solvent that should readily dissolve the molecule. |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent commonly used in reversed-phase chromatography. |
| Dichloromethane (DCM) | Soluble | A non-polar organic solvent suitable for dissolving the hydrophobic parts of the molecule. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.[11][12]
Materials
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The solid should be in excess to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow undissolved solid to sediment.
-
Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high concentration readings.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.
Stability Profile
The chemical stability of this compound is dependent on its functional groups, which are susceptible to degradation under specific conditions. Forced degradation studies are used to identify these liabilities.[13][14]
-
Acid Hydrolysis: The Boc-protecting group is designed to be labile under acidic conditions.[8][15] Exposure to strong acids (e.g., trifluoroacetic acid, TFA) or moderately acidic conditions (e.g., pH 1-2) will cleave the Boc group, exposing the primary amine.[9]
-
Base Hydrolysis: The amide bond may be susceptible to hydrolysis under strongly basic conditions (e.g., pH > 12), although amides are generally more stable than esters.
-
Oxidation: Aldehydes are readily oxidized to form carboxylic acids.[16] This is a primary degradation pathway, especially in the presence of air or oxidizing agents.[17]
-
Thermal and Photolytic Stress: Exposure to high temperatures or UV/visible light can provide the energy needed to initiate degradation reactions.
Quantitative Stability Data (Forced Degradation)
The following table summarizes the expected outcomes of a forced degradation study. The goal is typically to achieve 5-20% degradation to ensure that primary degradation pathways are identified.[13][18]
| Stress Condition | Reagent/Details | Expected Degradation Products | Stability Concern |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Ald-Ph-amido-PEG11-NH₂ (Boc deprotection) | High |
| Neutral Hydrolysis | PBS pH 7.4, 60°C | Minimal degradation expected | Low |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Potential amide bond cleavage | Moderate |
| Oxidation | 3% H₂O₂, RT | HOOC-Ph-amido-PEG11-NH-Boc (Aldehyde oxidation) | High |
| Thermal | 80°C, solid state | Unspecific degradation products | Moderate |
| Photolytic | ICH Q1B light exposure | Potential for radical-based degradation | Moderate |
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical procedure to assess the stability of the molecule and identify potential degradation products.
Materials
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and other solvents
-
pH meter
-
Temperature-controlled oven and photostability chamber
-
HPLC-UV system and/or LC-Mass Spectrometry (LC-MS) system
Procedure
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
-
Stress Sample Preparation:
-
Acidic: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).
-
Basic: Mix the stock solution with 0.1 M NaOH and incubate at an elevated temperature.
-
Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Expose the solid compound to high heat (e.g., 80°C) in an oven.
-
Photolytic: Expose the solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (typically a gradient method that can separate the parent compound from its degradation products).
-
Peak Identification: Use LC-MS to identify the mass of the major degradation products to elucidate their structures.
Visualizations
Experimental Workflow
Caption: Workflow for solubility and stability analysis.
Potential Degradation Pathways
Caption: Logical relationships of potential degradation pathways.
Conclusion and Recommendations
This compound is a versatile linker designed with solubility in mind. The presence of the PEG11 chain is expected to confer adequate solubility in aqueous buffers for most biological applications, while it remains highly soluble in common organic solvents like DMSO and DMF.
The primary stability concerns are the susceptibility of the aldehyde group to oxidation and the lability of the Boc-protecting group to acidic conditions. Based on these chemical properties, the following handling and storage recommendations are advised:
-
Storage: Store the solid material and stock solutions at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Handling: Avoid exposure to strong acids unless Boc-deprotection is intended. When preparing aqueous solutions, use degassed buffers to reduce dissolved oxygen. Protect solutions from prolonged exposure to light.
-
Formulation: For formulation development, it is crucial to control the pH to be near neutral and to consider the inclusion of antioxidants if long-term stability in solution is required.
Empirical validation of solubility and stability using the protocols outlined in this guide is essential to ensure the reliable performance of this compound in any drug development program.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound | Protein Forest [proteinforest.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. biochempeg.com [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Synthesis of Ald-Ph-amido-PEG11-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ald-Ph-amido-PEG11-NH-Boc is a non-cleavable linker that plays a pivotal role in the field of bioconjugation.[1] Its structure incorporates a terminal aldehyde group for conjugation to hydrazides or aminooxy-functionalized molecules, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a Boc-protected amine for subsequent orthogonal chemical modifications. The phenyl amide linkage provides stability, making it an ideal component for creating robust bioconjugates. The molecular formula for this compound is C₃₇H₆₄N₂O₁₅, with a molecular weight of 776.91 g/mol .[1]
Synthetic Pathway
The synthesis of this compound is achieved through the amide coupling of two key precursors: 4-formylbenzoic acid and Boc-NH-PEG11-NH2. This reaction can be facilitated by common coupling reagents.
References
The Phenylamido Group: A Key Modulator of Stability and Efficacy in ADC Linkers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability in circulation and the efficiency of payload release within target tumor cells. The phenylamido group, particularly as a modification within the widely used p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, has emerged as a crucial element in linker design. This technical guide delves into the function of the phenylamido group in ADC linkers, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the underlying mechanisms. The strategic incorporation of a phenylamido moiety, specifically as a meta-amide on the PABC spacer, has been shown to significantly enhance linker stability in plasma, mitigating premature drug release and thereby improving the therapeutic index of ADCs.
Introduction: The Role of the Linker in ADC Design
An ADC is composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[1] The ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent off-target toxicity.[2][3] Upon internalization into the target cancer cell, the linker must efficiently release the payload in its active form.[2] Linkers are broadly categorized as cleavable or non-cleavable.[4] Cleavable linkers are designed to be selectively cleaved by enzymes, such as cathepsin B, that are abundant in the lysosomal compartment of tumor cells.[2]
One of the most successful and widely used cleavable linker systems is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker.[5] The Val-Cit dipeptide is the substrate for cathepsin B, and the PABC unit acts as a self-immolative spacer.[2][6] Upon cleavage of the amide bond between citrulline and the PABC, a cascade of electronic events leads to the release of the unmodified payload.[6][7]
The Phenylamido Group in PABC Linkers: Enhancing Stability
A significant challenge in the preclinical evaluation of ADCs with Val-Cit-PABC linkers is their instability in rodent plasma.[5][8][9] Studies have shown that the carboxylesterase 1c (Ces1c) enzyme present in mouse plasma can prematurely cleave the linker, leading to off-target toxicity and an inaccurate assessment of the ADC's therapeutic potential.[5][8][9]
To address this instability, researchers have explored chemical modifications of the PABC spacer. The introduction of an amide group at the meta position of the p-aminobenzyl carbamate, creating a meta-amide PABC (MA-PABC) linker, has proven to be a highly effective strategy.[10][11] This modification, which incorporates a phenylamido group, dramatically improves the stability of the linker in mouse serum without compromising its susceptibility to cleavage by cathepsin B within the target cell.[5][10]
The phenylamido group is thought to enhance stability through electronic modulation of the PABC spacer, making it less susceptible to hydrolysis by Ces1c.[10] This strategic modification allows for more reliable preclinical evaluation of ADCs in rodent models and holds promise for the development of more stable and effective ADCs for clinical use.
Quantitative Data on Linker Stability
The following tables summarize quantitative data from studies evaluating the stability of PABC linkers and the impact of the phenylamido modification.
Table 1: Stability of PABC Linker-Payloads in Mouse Serum
| Linker-Payload | Modification | % Drug Release in Mouse Serum (24h) | Reference |
| Unsubstituted PABC | None | 100% | [10] |
| MA-PABC (meta-amide) | Phenylamido | 50% | [10] |
| MA-PABC with Glutamic Acid | Phenylamido + Amino Acid | 7% | [10] |
Table 2: Cathepsin B Cleavage of PABC Linker-Payloads
| Linker-Payload | Modification | % Cleavage by Cathepsin B | Reference |
| Unsubstituted PABC | None | Efficient Cleavage | [10] |
| MA-PABC (meta-amide) | Phenylamido | Efficient Cleavage | [10] |
Experimental Protocols
In Vitro Linker Stability Assay in Mouse Serum
Objective: To determine the stability of an ADC linker-payload in mouse serum by quantifying the amount of released payload over time.
Materials:
-
ADC or linker-payload conjugate
-
Freshly collected mouse serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) or other suitable organic solvent for protein precipitation
-
LC-MS/MS system
Procedure:
-
Incubate the ADC or linker-payload conjugate in mouse serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the incubation mixture.[12]
-
Stop the reaction by adding an excess of cold organic solvent to precipitate serum proteins.[3]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.[3]
-
Quantify the concentration of the released payload in the supernatant using a validated LC-MS/MS method.[12]
-
Plot the percentage of released payload against time to determine the stability profile of the linker.
In Vitro Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of an ADC linker to cleavage by cathepsin B.
Materials:
-
ADC or linker-payload conjugate
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)[2]
-
Quenching solution (e.g., acetonitrile with an internal standard)[13]
-
LC-MS/MS system
Procedure:
-
Activate the recombinant cathepsin B in the assay buffer according to the manufacturer's instructions.[2]
-
In a microcentrifuge tube, combine the ADC or linker-payload conjugate with the activated cathepsin B in the assay buffer.[2]
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding the quenching solution.[2]
-
Process the samples for LC-MS/MS analysis to quantify the concentration of the released payload.
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
Visualizing the Mechanism: Signaling Pathways and Workflows
Cathepsin B-Mediated Cleavage of Val-Cit-PABC Linker
Caption: Mechanism of payload release from a Val-Cit-PABC linker.
Experimental Workflow for Linker Stability and Cleavage Analysis
Caption: Workflow for evaluating ADC linker stability and enzymatic cleavage.
Conclusion
The phenylamido group plays a pivotal role in optimizing the performance of ADC linkers. Its incorporation as a meta-amide modification on the PABC spacer effectively addresses the challenge of premature linker cleavage in rodent plasma, a critical consideration for preclinical ADC development. This enhancement in stability does not compromise the desired intracellular cleavage by cathepsin B, thus preserving the targeted mechanism of action. The strategic use of the phenylamido group exemplifies the intricate chemical engineering required to fine-tune the properties of ADC linkers, ultimately leading to the development of safer and more effective cancer therapeutics. Future research will likely continue to explore subtle modifications of the phenylamido group and the PABC spacer to further refine linker stability and payload release kinetics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. njbio.com [njbio.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide: Hydrophilic PEG Linkers for Hydrophobic Payloads
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core principles, applications, and methodologies related to the use of hydrophilic polyethylene (B3416737) glycol (PEG) linkers to enhance the delivery of hydrophobic therapeutic payloads.
Introduction: The Challenge of Hydrophobic Drug Delivery
A significant portion of newly discovered drug candidates exhibit poor aqueous solubility.[1][2] This hydrophobicity presents a major hurdle in drug development, leading to low bioavailability, rapid clearance from the body, and the need for potentially toxic formulation excipients.[1][2] PEGylation, the process of covalently attaching PEG chains to a molecule, is a clinically-proven and widely adopted strategy to overcome these limitations.[3][4] Hydrophilic PEG linkers effectively create a hydration shell around a hydrophobic drug, which can increase its solubility, stability, and circulation half-life.[4][5][6]
Core Principles of PEGylation
Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer.[3][7] The hydrophilicity of PEG is attributed to its repeating ethylene (B1197577) oxide units, which form hydrogen bonds with water molecules.[8] This creates a "stealth" effect, masking the hydrophobic payload from the host's immune system and reducing recognition by the reticuloendothelial system.[8][9]
The key advantages of using hydrophilic PEG linkers include:
-
Enhanced Solubility: The primary benefit is the significant increase in the aqueous solubility of hydrophobic drugs, making them more suitable for intravenous administration.[4][5]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the drug conjugate, which reduces renal clearance and prolongs its circulation time in the bloodstream.[3][7][]
-
Increased Stability: The PEG chain sterically hinders enzymatic degradation, protecting the drug from metabolic processes.[3][5]
-
Reduced Immunogenicity: The "stealth" effect of the PEG linker can reduce the potential for an immune response against the drug.[3][5]
Data Presentation: Impact of PEGylation on Drug Properties
The following table summarizes quantitative data on the effects of PEGylation on various hydrophobic payloads. The data illustrates the significant improvements in key physicochemical and pharmacokinetic parameters.
| Hydrophobic Payload | PEG Linker Type | PEG Molecular Weight (Da) | Change in Solubility | Change in Plasma Half-life (t½) | Reference |
| Paclitaxel | Liposomal PEG | 2,000 | >90% Encapsulation Efficiency | Not Reported | [11][12] |
| Doxorubicin | Liposomal PEG | Not Specified | Enhanced Solubility | 55 hours (PEG-liposomal) vs. <1 hour (free) | [9] |
| Interferon alfa-2a | Branched PEG | 40,000 | Increased Solubility | ~70 hours (PEG-IFN) vs. ~7 hours (IFN) | [13] |
| Uricase | Multiple Linear PEGs | 10,000 (x40) | Improved Solubility | Increased Serum Half-life | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated drug conjugates.
General Protocol for Amine-Specific PEGylation using NHS Esters
This is a common method that targets primary amines on the drug molecule.[7]
Materials:
-
Hydrophobic drug with an available amine group
-
Amine-reactive PEG-NHS Ester (e.g., mPEG-Succinimidyl Succinate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.5
-
Purification System (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)
Procedure:
-
Drug Preparation: Dissolve the hydrophobic drug in a minimal amount of anhydrous DMF or DMSO.
-
PEG-NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the PEG-NHS ester in anhydrous DMF or DMSO.[3] A 5- to 20-fold molar excess of the PEG reagent over the small molecule is a common starting point.[3]
-
Conjugation Reaction: Add the freshly prepared PEG-NHS ester solution to the drug solution. Then, add the reaction buffer to the mixture.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[7]
-
Purification: Immediately proceed to purify the PEGylated conjugate from the excess PEG reagent and unreacted drug using SEC or HPLC.[3]
Characterization of PEG-Drug Conjugates
1. Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the covalent attachment of the PEG linker to the drug molecule.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the conjugate and confirm the degree of PEGylation.
2. Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC is used to determine the purity of the conjugate and quantify the amount of unreacted drug and PEG linker.
3. Drug Load Determination:
-
UV-Vis Spectrophotometry: A standard curve of the free drug is used to quantify the amount of drug conjugated to the PEG linker.
Mandatory Visualizations
Experimental Workflow for PEG-Drug Conjugation and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation - Wikipedia [en.wikipedia.org]
- 5. purepeg.com [purepeg.com]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 11. Item - Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The PEG Spacer Advantage: An In-depth Technical Guide to Enhancing Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene (B3416737) glycol (PEG) spacers in the linker technology of Antibody-Drug Conjugates (ADCs) has emerged as a pivotal strategy in optimizing their therapeutic index. This in-depth technical guide explores the multifaceted advantages of PEGylation in ADC design, providing a comprehensive overview of its impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to leverage PEG spacers for the creation of next-generation ADCs with enhanced performance and safety profiles.
Core Advantages of PEG Spacers in ADCs
The conjugation of potent, often hydrophobic, cytotoxic payloads to a monoclonal antibody can introduce several challenges, including aggregation, reduced solubility, and rapid systemic clearance.[1] Hydrophilic PEG spacers effectively counteract these liabilities, offering a suite of advantages that collectively enhance the therapeutic window of an ADC.[2][3]
Key benefits include:
-
Enhanced Solubility and Reduced Aggregation: The primary and most critical advantage of incorporating PEG spacers is the significant improvement in the aqueous solubility of the ADC.[4] The hydrophilic nature of the PEG chain creates a hydration shell around the hydrophobic payload, effectively masking its properties and preventing the formation of aggregates, even at higher drug-to-antibody ratios (DARs).[5][6] This is crucial for manufacturability, formulation stability, and preventing potential immunogenic responses.[5]
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the ADC, which in turn reduces the rate of renal clearance and prolongs its circulation half-life.[4][5] This extended plasma residence time allows for greater accumulation of the ADC within the tumor microenvironment, leading to a more sustained therapeutic effect.[5][7]
-
Increased Drug Loading (Higher DAR): By mitigating the solubility and aggregation challenges associated with hydrophobic payloads, PEG linkers enable the development of ADCs with higher DARs (e.g., up to 8).[4][8] This allows for the delivery of a greater concentration of the cytotoxic agent to the target cancer cells, potentially leading to enhanced potency.
-
Reduced Immunogenicity: The flexible PEG chains can sterically hinder and mask epitopes on the antibody or payload, shielding the ADC from the host's immune system and reducing the likelihood of an anti-drug antibody (ADA) response.[2][6]
-
Tunable Properties: The length and architecture of the PEG spacer are highly tunable parameters, allowing for the fine-tuning of an ADC's properties to achieve the optimal balance between solubility, stability, and potency for a specific antibody-payload combination.[4][9]
Data Presentation: The Quantitative Impact of PEG Spacers
The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEG spacer incorporation and length on key ADC parameters.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
| PEG Spacer Length | ADC Example | Animal Model | Half-Life (t½) | Clearance (CL) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference(s) |
| No PEG | Auristatin E-based ADC | Mouse | Shorter | Higher | Less effective at equivalent doses | [10] |
| PEG4 | MMAD-based ADC | Rat | 2.5 days | - | - | [9] |
| PEG8 | Glucuronide-MMAE ADC | Rat | Longer than shorter PEGs | Decreased significantly compared to PEG <8 | Improved tolerability and survival | [9][10] |
| PEG12 | MMAD-based ADC | Rat | 3.7 days | - | - | [9] |
| PEG24 | MMAD-based ADC | Rat | 3.0 days | - | - | [9] |
Note: These values are compiled from different studies and ADC constructs and are intended to illustrate general trends.
Table 2: Comparison of Physicochemical and In Vitro Properties of ADCs with Hydrophilic (PEG-based) vs. Hydrophobic Linkers
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) | Reference(s) |
| Hydrophilic (PEG-based) | High (up to 8) | Significantly Reduced (<5%) | Maintained or Improved | [1][11] |
| Hydrophobic | Moderate (3-4) | Increased | - | [1] |
Experimental Protocols: Methodologies for Key ADC Evaluation
Detailed and reproducible experimental protocols are fundamental to the preclinical evaluation of ADCs. This section provides methodologies for key assays cited in the assessment of ADCs featuring PEG spacers.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which is a measure of its potency against a target cancer cell line.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12][13][14]
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Add the diluted ADC to the wells and incubate for a predetermined period (e.g., 72-144 hours).[12][13]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Aggregation Analysis
Objective: To quantify the presence of high molecular weight species (aggregates) in an ADC preparation, which is a critical quality attribute affecting stability and immunogenicity.
Protocol 1: Size Exclusion Chromatography (SEC)
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase. The mobile phase typically consists of an aqueous buffer such as 150 mM sodium phosphate (B84403) at a neutral pH. For ADCs with hydrophobic payloads, the addition of an organic solvent like acetonitrile (B52724) may be necessary to suppress hydrophobic interactions with the stationary phase.[4][11][15]
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a size exclusion column (e.g., Agilent AdvanceBio SEC).[4][15]
-
SEC Analysis: Inject the sample onto the SEC column. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting before the monomeric ADC.[4][11]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.[1]
-
Quantification: Integrate the peak areas of the monomer and aggregates to calculate the percentage of high molecular weight species.[1]
Protocol 2: Dynamic Light Scattering (DLS)
-
Sample Preparation: Filter the ADC sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large particles. The sample should be diluted in a buffer that is free of particulates.[16][17]
-
Instrumentation: Use a DLS instrument with a temperature-controlled cuvette holder.
-
Measurement: Place the cuvette containing the sample into the instrument and allow it to equilibrate thermally. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[16]
-
Data Analysis: The software calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI), which provides an indication of the size distribution of the particles in the sample. An increase in the average Rh or PDI over time can indicate aggregation.[16]
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture and Harvesting: Culture a human cancer cell line that expresses the target antigen of the ADC. Harvest the cells during their exponential growth phase.[18][19]
-
Animal Models: Use immunocompromised mice, such as athymic nude or NOD-scid mice.[18]
-
Tumor Implantation: Inject a suspension of the cancer cells (typically 1-10 million cells in sterile PBS or serum-free medium) subcutaneously into the flank of each mouse.[19][20]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions with calipers 2-3 times per week to calculate the tumor volume.[19]
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group). Administer the ADC, a vehicle control, and any other relevant control antibodies intravenously at a specified dose and schedule.[18][21]
-
Efficacy and Tolerability Assessment: Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study. The primary endpoint is typically a significant inhibition of tumor growth in the ADC-treated group compared to the control group.[18][19]
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare tumor growth between the different treatment groups. Kaplan-Meier survival curves can also be generated.[18]
Plasma Stability Assay
Objective: To assess the stability of the ADC in plasma by monitoring changes in the drug-to-antibody ratio (DAR) and the release of free payload over time.
Protocol: Immunoaffinity Capture followed by LC-MS
-
ADC Incubation: Incubate the ADC in mouse or human plasma at 37°C over a time course (e.g., 0, 24, 48, 72, 120, 168 hours). A control sample of the ADC in buffer should be run in parallel.[1][6]
-
Sample Collection: At each time point, collect aliquots of the plasma/ADC mixture and immediately freeze them at -80°C to stop any further degradation.[1]
-
Immunoaffinity Capture: Thaw the plasma samples and isolate the ADC using Protein A or G magnetic beads, or an anti-human Fc antibody immobilized on beads. Wash the beads to remove non-specifically bound plasma proteins.[1][6]
-
Elution and Sample Preparation for LC-MS: Elute the captured ADC from the beads. For DAR analysis, the ADC can be analyzed intact or after reduction to separate the heavy and light chains.[1][6]
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to an HPLC system. The different DAR species are separated and their relative abundance is determined to calculate the average DAR. A decrease in the average DAR over time indicates payload deconjugation.[1][2][22]
-
Free Payload Analysis: To quantify the release of free payload, precipitate the plasma proteins from an aliquot of the incubation mixture and analyze the supernatant by LC-MS/MS.[1]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the development and evaluation of ADCs with PEG spacers.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Caption: Logical relationships of the advantages of using a PEG spacer in ADCs.
Conclusion
The incorporation of PEG spacers into the linkers of antibody-drug conjugates represents a powerful and versatile strategy for overcoming many of the challenges associated with the development of these complex biotherapeutics. By enhancing solubility, reducing aggregation, and improving pharmacokinetic profiles, PEGylation enables the creation of ADCs with higher drug loading, improved stability, and a wider therapeutic window. The ability to fine-tune the length and architecture of the PEG spacer allows for a rational design approach to optimize the performance of each unique ADC. As the field of ADCs continues to evolve, the strategic use of hydrophilic linkers, with PEG at the forefront, will undoubtedly play a crucial role in the development of safer and more effective targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. Dynamic Light Scattering Analyzer Testing Steps | MtoZ Biolabs [mtoz-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Boc Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in the field of organic chemistry, particularly in the synthesis of peptides.[1] Its widespread use is attributed to its ease of introduction, stability across a variety of reaction conditions, and its straightforward removal under specific acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc group in the context of peptide synthesis, detailing its core principles, reaction mechanisms, quantitative data on its application, and detailed experimental protocols.
Core Principles of Boc Protection
The primary role of the Boc group is to reversibly mask the nucleophilic nature of the α-amino group of an amino acid.[1] This protection prevents unwanted side reactions during the formation of peptide bonds. The Boc strategy is a cornerstone of solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield that revolutionized the field by anchoring the growing peptide chain to an insoluble resin support.[2]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in SPPS employs the acid-labile Boc group for the temporary protection of the α-amino group. In contrast, more permanent protecting groups for the amino acid side chains are typically benzyl-based, requiring a much stronger acid for their removal. This difference in acid lability is the fundamental principle that allows for the selective deprotection and stepwise elongation of the peptide chain.[3]
A typical cycle in Boc-based SPPS consists of three key steps:
-
Deprotection: The removal of the N-terminal Boc group to expose a free amine.
-
Coupling: The formation of a peptide bond between the newly exposed amine and the carboxyl group of the incoming Boc-protected amino acid.
-
Washing: The removal of excess reagents and byproducts.
This cyclical process is repeated until the desired peptide sequence is assembled.[3]
Chemical Mechanisms
Boc Protection of an Amine
The introduction of the Boc group onto an amine is typically achieved through a nucleophilic acyl substitution reaction using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride.[1][4] The reaction involves the attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride.[4] This forms a tetrahedral intermediate which then collapses, resulting in the N-Boc protected amine, tert-butanol, and carbon dioxide.[4] The release of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[4] A base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often used to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction.[4]
Boc Deprotection
The removal of the Boc group is an acid-catalyzed process.[5] The reaction is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, most commonly trifluoroacetic acid (TFA).[5][6] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as an ammonium (B1175870) salt and carbon dioxide.[5][7]
The generated tert-butyl cations are reactive electrophiles that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[5][8] To mitigate these side reactions, "scavengers" are often added to the deprotection solution to trap the tert-butyl cations.[5]
Data Presentation
Reagents and Conditions for Boc Protection
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Substrates |
| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 12 h | High | Primary and Secondary Amines[4] |
| (Boc)₂O | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 1 - 4 h | High | Primary Amines[9] |
| (Boc)₂O | 4-Dimethylaminopyridine (DMAP) (catalytic) | Acetonitrile or THF | Room Temperature | 12 h | High | Secondary Amines[9][10] |
| (Boc)₂O | Sodium Bicarbonate (NaHCO₃) | Chloroform/Water | Reflux | 90 min | High | Primary Amines[9] |
Common Reagents for Boc Deprotection
| Reagent | Solvent | Typical Concentration | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% (v/v) | 20 - 30 min | Most common reagent for Boc deprotection in SPPS.[5][7] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane or Methanol | 4 M | 30 min | A strong acid alternative to TFA.[5][10] |
| Trimethylsilyl Iodide (TMSI) | Dichloromethane or Chloroform | N/A | Variable | Used for substrates sensitive to harsh acidic conditions.[10] |
| Aluminum Chloride (AlCl₃) | Acetonitrile | N/A | Variable | Allows for selective cleavage of N-Boc in the presence of other protecting groups.[10] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Dioxane/Water
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard workup and purification equipment
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in the chosen solvent (e.g., Dichloromethane).[4]
-
Add the base (e.g., Triethylamine, 1.2 - 2.0 equivalents) to the solution and stir.[4]
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.5 equivalents) to the stirring solution.[4]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole (B1667542) or thioanisole, if required)
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbling apparatus
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Drain the DCM.
-
Prepare the deprotection solution: a 25-50% solution of TFA in DCM. If the peptide contains sensitive residues, add a scavenger (e.g., 1-5% anisole).[4]
-
Add the deprotection solution to the resin.
-
Shake or agitate the mixture for 20-30 minutes at room temperature.[5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group.
-
The deprotected peptide-resin is now ready for the next coupling step.
Protocol 3: Final Cleavage of the Peptide from the Resin
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., anisole, p-cresol)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the HF cleavage apparatus.
-
Add the appropriate scavenger cocktail.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[3]
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration and dry under vacuum.
Mandatory Visualization
Conclusion
The Boc protecting group remains a vital and powerful tool in the arsenal (B13267) of the synthetic peptide chemist. Its reliability, well-understood chemistry, and the wealth of available literature make it an excellent choice for a wide range of peptide synthesis applications. While the Fmoc strategy has gained considerable popularity, particularly for its milder deprotection conditions, Boc-based SPPS continues to be indispensable, especially for the synthesis of long and complex peptides. A thorough understanding of the principles, mechanisms, and protocols outlined in this guide will enable researchers, scientists, and drug development professionals to effectively leverage Boc chemistry in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. jk-sci.com [jk-sci.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ald-Ph-amido-PEG11-NH-Boc Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker component of an ADC is critical, influencing its stability, solubility, and pharmacokinetic profile. This document provides a detailed protocol for the synthesis of an ADC using the non-cleavable Ald-Ph-amido-PEG11-NH-Boc linker. This linker features a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and a Boc-protected amine for sequential conjugation. The phenyl-amido group provides a stable connection point to the antibody.
The synthesis is a multi-step process involving the deprotection of the Boc group on the linker, followed by its conjugation to the antibody, and finally, the attachment of the cytotoxic payload. This protocol will focus on the conjugation of the deprotected linker to the antibody. A plausible and commonly used method for this conjugation involves the activation of the antibody's carboxylic acid residues (from aspartic or glutamic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with the primary amine of the linker.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the linker to expose the primary amine necessary for antibody conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the payload is sensitive to the tert-butyl cation generated during deprotection, add TIS as a scavenger (2.5-5% v/v).[1]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[2]
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation.
-
Neutralization and Extraction: Dissolve the residue in a small amount of water and neutralize with a saturated aqueous sodium bicarbonate solution. Extract the deprotected linker with DCM.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected linker.
| Parameter | Condition | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | [3][4] |
| Solvent | Dichloromethane (DCM) | [3][4] |
| TFA Concentration | 20-50% (v/v) | [1] |
| Temperature | 0°C to Room Temperature | [1][2] |
| Reaction Time | 30 - 120 minutes | [1] |
| Purity/Yield | >95% | [1] |
Table 1: Summary of Boc Deprotection Conditions.
Protocol 2: Antibody-Linker Conjugation via EDC/NHS Chemistry
This protocol details the conjugation of the deprotected Ald-Ph-amido-PEG11-NH2 linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., MES buffer, pH 6.0)
-
Deprotected Ald-Ph-amido-PEG11-NH2 linker
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 50 mM MES, pH 6.0[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification column (e.g., size-exclusion chromatography - SEC)
Procedure:
-
Antibody Preparation: Exchange the antibody into the Activation Buffer. Adjust the antibody concentration to 2-10 mg/mL.
-
Activation of Antibody:
-
Dissolve EDC and NHS (or sulfo-NHS) in the Activation Buffer.
-
Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution.[5]
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the antibody.
-
-
Conjugation:
-
Dissolve the deprotected linker in the Coupling Buffer.
-
Add a 10- to 20-fold molar excess of the deprotected linker to the activated antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Purify the ADC using a size-exclusion chromatography (SEC) column to remove unreacted linker and other small molecules.
| Parameter | Condition | Reference |
| Activation Reagents | EDC and NHS/sulfo-NHS | [5][7] |
| Activation Buffer | 50 mM MES, pH 6.0 | [5] |
| Coupling Buffer | PBS, pH 7.2-8.5 | [6] |
| Molar Ratio (Linker:Ab) | 10-20:1 | |
| Reaction Time | 2 hours at RT or overnight at 4°C | [6] |
| Quenching Agent | Tris-HCl or Hydroxylamine | [7] |
Table 2: Summary of Antibody-Linker Conjugation Conditions.
Protocol 3: Characterization of the Antibody-Drug Conjugate
This protocol outlines the analytical methods for characterizing the synthesized ADC, focusing on the determination of the drug-to-antibody ratio (DAR).
Materials:
-
Purified ADC sample
-
High-Performance Liquid Chromatography (HPLC) system
-
Hydrophobic Interaction Chromatography (HIC) column
-
Reversed-Phase HPLC (RP-HPLC) column
-
Mass Spectrometer (e.g., Q-TOF)
Procedure:
-
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination:
-
HIC separates ADC species based on the number of conjugated drug-linkers, as each addition increases the hydrophobicity.[8]
-
The average DAR is calculated from the weighted average of the peak areas corresponding to each drug-loaded species.[]
-
-
Reversed-Phase HPLC (RP-HPLC) for DAR Determination:
-
Mass Spectrometry (MS) for Confirmation and DAR Calculation:
-
LC-MS is used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains).[11]
-
The number of conjugated linkers can be determined from the mass shift, allowing for an accurate DAR calculation.[]
-
| Analytical Method | Principle | Key Information Obtained | Reference |
| HIC-HPLC | Separation based on hydrophobicity | Average DAR, drug load distribution | [8] |
| RP-HPLC | Separation of reduced chains based on hydrophobicity | DAR of light and heavy chains | [10] |
| LC-MS | Mass determination of intact ADC or subunits | Accurate DAR, confirmation of conjugation | [][11] |
Table 3: Summary of ADC Characterization Methods.
Visualizations
Caption: Workflow for this compound ADC Synthesis.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: EDC/NHS Coupling Mechanism for Antibody-Linker Conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rapidnovor.com [rapidnovor.com]
Application Notes and Protocols for Bioconjugation with Ald-Ph-amido-PEG11-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ald-Ph-amido-PEG11-NH-Boc, a non-cleavable linker, in bioconjugation. The protocols cover the conjugation of the aldehyde-functionalized linker to proteins and subsequent deprotection of the Boc group to yield a free amine for further functionalization, a common workflow in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction
This compound is a heterobifunctional linker containing an aldehyde group for reaction with nucleophiles such as hydrazides or aminooxy groups on a biomolecule, and a Boc-protected amine. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This linker is particularly useful for a two-step conjugation strategy where a biomolecule is first modified with the linker, followed by deprotection of the Boc group to reveal a primary amine. This amine can then be conjugated to a second molecule of interest, such as a payload or imaging agent.
The reaction between an aldehyde and a hydrazide or aminooxy group is a chemoselective ligation that forms a stable hydrazone or oxime bond, respectively.[1] This reaction is bioorthogonal, meaning it can proceed under mild, aqueous conditions without interfering with native biological functional groups.[2] The subsequent deprotection of the Boc group is typically achieved under acidic conditions.
Key Experimental Parameters
The efficiency of the bioconjugation and deprotection reactions is dependent on several key parameters, which are summarized in the tables below.
Aldehyde-Hydrazide/Aminooxy Ligation Conditions
| Parameter | Recommended Conditions | Notes |
| pH | 5.5 - 7.5 | The reaction is pH-dependent. A slightly acidic to neutral pH is optimal. Below pH 4.5, the aminooxy/hydrazide can be protonated, reducing nucleophilicity. Above pH 7.5, the dehydration of the intermediate is slow.[3] |
| Buffer | 100 mM Sodium Phosphate or Sodium Acetate | Ensure the buffer does not contain primary amines. |
| Linker Molar Excess | 10 - 50 fold | A molar excess of the linker over the biomolecule is recommended to drive the reaction to completion.[3] |
| Temperature | Room Temperature (20-25°C) or 37°C | Incubation at 37°C can increase the reaction rate.[2][4] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).[5] |
| Catalyst (Optional) | Aniline or its derivatives (e.g., 5-methoxyanthranilic acid) at 10-100 mM | Aniline can catalyze the reaction, especially at neutral pH, leading to higher yields and faster reaction times.[1][6][7] |
Boc Deprotection Conditions
| Parameter | Recommended Conditions | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid is required to remove the Boc protecting group.[5] |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended.[8] |
| TFA Concentration | 20% - 50% (v/v) in DCM | Higher concentrations of TFA lead to faster deprotection.[8][9] |
| Temperature | 0°C to Room Temperature (20-25°C) | The reaction is typically started at 0°C and then warmed to room temperature.[9] |
| Reaction Time | 1 - 4 hours | Monitor the reaction by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).[8][10] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Hydrazide-Modified Protein
This protocol describes the conjugation of the aldehyde-functionalized linker to a protein that has been previously modified to contain hydrazide groups.
Materials:
-
Hydrazide-modified protein
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (optional, e.g., acetone)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the hydrazide-modified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution with gentle mixing.[10]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[2][10]
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small carbonyl compound like acetone (B3395972) to consume any unreacted hydrazide groups.[4]
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).[10][11]
-
Characterization: Characterize the resulting conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the conjugation.
Protocol 2: Boc Deprotection of the Protein-Linker Conjugate
This protocol describes the removal of the Boc protecting group from the protein-linker conjugate to expose a primary amine.
Materials:
-
Boc-protected protein-linker conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Neutralization Buffer: Saturated aqueous sodium bicarbonate solution
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of Conjugate: Lyophilize the purified Boc-protected protein-linker conjugate to remove all aqueous buffer.
-
Deprotection Reaction: Dissolve the dried conjugate in anhydrous DCM and cool to 0°C. Add an equal volume of a pre-chilled 50% TFA in DCM solution (final TFA concentration of 25%).[9] For example, if the conjugate is dissolved in 1 mL of DCM, add 1 mL of 50% TFA in DCM.
-
Incubation: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[9] Monitor the reaction by LC-MS.
-
Removal of Reagents: Concentrate the reaction mixture under a stream of nitrogen or using a rotary evaporator to remove the DCM and excess TFA.
-
Neutralization and Purification: Resuspend the deprotected conjugate in a suitable buffer and immediately purify using SEC or dialysis against a neutral pH buffer (e.g., PBS, pH 7.4) to remove any remaining acid and byproducts. It is crucial to neutralize any residual TFA to prevent protein degradation.[8]
-
Characterization: Confirm the removal of the Boc group by mass spectrometry (a mass decrease of 100.12 g/mol ).
Visualizations
Caption: Experimental workflow for the two-step bioconjugation process.
Caption: Chemical reaction scheme for conjugation and deprotection.
References
- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols for Ald-Ph-amido-PEG11-NH-Boc in Antibody-Drug Conjugate (ADC) Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy.
This document provides detailed application notes and protocols for the use of Ald-Ph-amido-PEG11-NH-Boc , a non-cleavable linker, in the preparation of ADCs. This linker features three key components:
-
An aldehyde-phenyl (Ald-Ph) group for covalent conjugation to the antibody or a payload.
-
A polyethylene glycol (PEG) spacer with 11 units (PEG11) to enhance hydrophilicity, improve solubility, and reduce aggregation of the final ADC.[1][2][3]
-
A Boc-protected amine (NH-Boc) , which allows for a sequential and controlled conjugation strategy.
The non-cleavable nature of this linker ensures that the payload is released primarily through the degradation of the antibody backbone within the lysosome of the target cell, which can offer greater plasma stability compared to some cleavable linkers.[4][5][6][7]
Principle of Conjugation
The use of this compound in ADC synthesis typically follows a two-stage process. This strategy allows for the separate preparation of a linker-payload intermediate, which is then conjugated to the antibody. This approach provides greater control over the reaction and simplifies the purification of the final ADC.
The general workflow involves:
-
Payload-Linker Synthesis : The cytotoxic payload, containing a reactive amine, is conjugated to the aldehyde group of the linker via reductive amination. Alternatively, if the payload has a carboxyl group, it can be activated and reacted with the amine on the linker after Boc deprotection.
-
Boc Deprotection : The Boc protecting group on the linker's terminal amine is removed under acidic conditions to expose the reactive amine.[8]
-
Antibody Conjugation : The exposed amine on the linker-payload construct is then conjugated to the antibody. This is typically achieved by activating the carboxylic acid groups on the antibody (e.g., glutamic or aspartic acid residues) or by targeting lysine (B10760008) residues.
Experimental Protocols
Protocol 1: Synthesis of the Payload-Linker Conjugate
This protocol describes the conjugation of a payload containing a primary amine to the aldehyde group of the this compound linker through reductive amination.[9][10][11]
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃))
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 6.0-7.0)
-
Purification system (e.g., Reverse-phase HPLC)
Procedure:
-
Dissolution : Dissolve the this compound linker and the amine-containing payload in the chosen anhydrous solvent. A slight molar excess of the payload (1.1-1.5 equivalents) is recommended.
-
Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine (a Schiff base). The reaction can be monitored by LC-MS.[12]
-
Reduction : Add the reducing agent (e.g., NaBH₃CN, 3-5 equivalents) to the reaction mixture. If using NaBH(OAc)₃, it can often be added at the start of the reaction.
-
Reaction : Continue to stir the reaction at room temperature for 2-16 hours. Monitor the reaction for the disappearance of the starting materials and the formation of the desired product by LC-MS.
-
Quenching : Once the reaction is complete, quench any excess reducing agent by adding an appropriate quenching solution (e.g., a small amount of acetone (B3395972) or an acidic buffer).
-
Purification : Purify the resulting payload-linker conjugate using reverse-phase HPLC to remove unreacted payload, linker, and byproducts.
-
Characterization : Characterize the purified conjugate by mass spectrometry to confirm its identity and purity.
Protocol 2: Boc Deprotection of the Payload-Linker Conjugate
This protocol outlines the removal of the Boc protecting group from the payload-linker conjugate to expose the primary amine for antibody conjugation.[8][13]
Materials:
-
Purified payload-linker-Boc conjugate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvent for workup (e.g., diethyl ether)
Procedure:
-
Dissolution : Dissolve the lyophilized payload-linker-Boc conjugate in anhydrous DCM.
-
Acid Addition : Add TFA to the solution to a final concentration of 20-50% (v/v).[14]
-
Deprotection Reaction : Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the completion of the deprotection by LC-MS, looking for the expected mass shift.
-
Solvent Removal : Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitation : The deprotected payload-linker conjugate (as a TFA salt) can be precipitated by adding cold anhydrous diethyl ether.
-
Drying : Dry the precipitated product under vacuum. The crude deprotected conjugate is often used directly in the next step without further purification.
Protocol 3: Conjugation of the Payload-Linker to the Antibody
This protocol describes the conjugation of the deprotected payload-linker to the antibody by targeting lysine residues. This involves the activation of the payload-linker's amine to form an NHS ester, which then reacts with the antibody. An alternative, and more common approach not detailed here, involves activating the antibody's carboxyl groups.
Materials:
-
Deprotected payload-linker conjugate from Protocol 2
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
Activation reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Payload-Linker Activation :
-
Dissolve the deprotected payload-linker in anhydrous DMF or DMSO.
-
Add a tertiary amine base to neutralize the TFA salt.
-
To activate a carboxyl group on the payload (if present), add EDC (1.5 equivalents) and NHS (1.2 equivalents). Stir for 1-2 hours at room temperature.
-
-
Antibody Preparation :
-
Ensure the antibody is at a suitable concentration (typically 1-10 mg/mL) in the conjugation buffer.
-
-
Conjugation Reaction :
-
Add a 5- to 20-fold molar excess of the activated payload-linker solution to the antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the ADC :
-
Remove unreacted payload-linker and other small molecules by SEC or dialysis. The purified ADC should be buffer-exchanged into a suitable formulation buffer.
-
-
Characterization of the ADC :
-
Drug-to-Antibody Ratio (DAR) : Determine the average number of drug molecules conjugated per antibody using HIC or mass spectrometry.[15]
-
Purity and Aggregation : Assess the purity and the presence of aggregates by SEC.
-
Integrity : Confirm the integrity of the ADC by SDS-PAGE.
-
Data Presentation
The following tables provide representative quantitative data for ADCs prepared with non-cleavable, PEGylated linkers. These values are for illustrative purposes and will vary depending on the specific antibody, payload, and conjugation conditions.
Table 1: Representative Physicochemical and In Vitro Characterization of ADCs
| Parameter | Representative Value | Method of Analysis | Reference |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, Mass Spectrometry | [16] |
| Monomer Purity (%) | > 95% | Size-Exclusion Chromatography (SEC) | [16] |
| In Vitro Plasma Stability (% intact ADC after 7 days) | > 90% | ELISA, LC-MS | [16] |
| In Vitro Cytotoxicity (IC₅₀) | 10 - 100 pM | Cell-based viability assay | [7][17] |
Table 2: Typical Conditions for Boc Deprotection
| Parameter | Condition | Reference |
| Deprotection Reagent | 20-50% TFA in DCM | [13][14] |
| Temperature | Room Temperature | [13] |
| Reaction Time | 30 - 60 minutes | [13] |
| Monitoring | LC-MS | [1] |
Visualization of Workflows and Pathways
ADC Synthesis Workflow
Caption: General workflow for ADC synthesis using this compound.
ADC Mechanism of Action
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Conclusion
This compound is a versatile, non-cleavable linker for the development of ADCs. Its PEG spacer can improve the physicochemical properties of the resulting conjugate, while the Boc-protected amine and aldehyde functionalities allow for a controlled and sequential conjugation strategy. The protocols provided herein offer a general framework for the synthesis and characterization of ADCs using this linker. It is crucial to note that optimization of reaction conditions, such as reactant molar ratios, buffer pH, and reaction times, is essential for each specific antibody-payload combination to achieve the desired DAR and maintain the biological activity of the antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 6. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Boc Deprotection of Ald-Ph-amido-PEG11-NH-Boc with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biotechnological applications such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[1][2] Its popularity stems from its stability under a variety of reaction conditions and its facile cleavage under acidic conditions.[3][4] Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[3]
This document provides detailed application notes and protocols for the deprotection of the Boc group from Ald-Ph-amido-PEG11-NH-Boc, a heterobifunctional linker. The controlled removal of the Boc group exposes a primary amine, which is then available for subsequent conjugation reactions.[2]
Chemical Reaction and Mechanism
The deprotection of the Boc group with TFA is an acid-catalyzed elimination reaction. The mechanism involves the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[3]
-
Formation of a Tert-butyl Cation: This protonation leads to the cleavage of the Boc group, forming a stable tert-butyl carbocation and a carbamic acid intermediate.[3][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[3][5]
-
Amine Salt Formation: The resulting free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[3][5]
It is crucial to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause a pressure buildup in a closed system.[3]
Experimental Workflow
The following diagram outlines the general workflow for the Boc deprotection of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the TFA-mediated Boc deprotection of PEGylated compounds.
| Parameter | Recommended Value | Notes |
| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations can be used, but solubility may be a limiting factor.[6] |
| TFA Concentration | 20% - 50% (v/v) in DCM | A 1:1 mixture of TFA:DCM is often effective for complete and rapid deprotection.[2][6] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at 0 °C to control any exothermic effects and then allowed to warm to room temperature.[6] |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored by TLC or LC-MS. For many substrates, the reaction is complete in under an hour.[6] |
| Expected Yield | >95% | Yields are typically high, assuming proper work-up and purification.[2] |
Experimental Protocols
Materials
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free amine isolation)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Protocol 1: Deprotection to Yield the Amine TFA Salt
-
In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of 0.1–0.5 M.[6]
-
Cool the solution to 0 °C using an ice bath.[6]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is commonly used for efficient deprotection.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[1][3]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporation with a non-polar solvent like toluene (B28343) can be performed.[6]
-
The resulting product is the TFA salt of the deprotected amine and can often be used in the next step without further purification.
Protocol 2: Work-up to Obtain the Free Amine
-
Follow steps 1-5 from Protocol 1.
-
After the reaction is complete, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[6]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected free amine.[6]
Product Characterization
The success of the deprotection can be confirmed by various analytical techniques:
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group at approximately 1.4 ppm is a clear indicator of successful deprotection.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the reaction's progress by observing the disappearance of the starting material and the appearance of the product peak with the expected mass-to-charge ratio.[1][7]
-
Thin Layer Chromatography (TLC): The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value on the TLC plate.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid strength or concentration, inadequate reaction time, or low temperature. | Increase the TFA concentration, extend the reaction time, or allow the reaction to proceed at a slightly higher temperature.[1][6] |
| Side Reactions | Acid-sensitive functional groups on the substrate may react with the tert-butyl cation formed during deprotection. | The use of scavengers such as triisopropylsilane (B1312306) (TIS) can help to trap the tert-butyl cation and prevent side reactions.[2][3] |
| Difficulty Removing Excess TFA | TFA has a relatively high boiling point and can be challenging to remove completely. | Co-evaporation with a non-polar solvent like toluene is an effective method for removing residual TFA.[6] |
| Product is Water-Soluble | The deprotected amine may have high water solubility, making extraction difficult. | If the free amine is water-soluble, consider using a basic ion-exchange resin to neutralize the TFA salt instead of a basic aqueous wash.[6][8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Aldehyde-Aminooxy Ligation in Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde-aminooxy ligation, a cornerstone of bioconjugation, offers a robust and highly specific method for the site-specific modification of proteins.[1][2] This bioorthogonal reaction forms a stable oxime bond between an aldehyde or ketone on a protein and an aminooxy-functionalized molecule.[1][2] The specificity of this reaction allows for precise control over the location and stoichiometry of conjugation, which is critical in the development of therapeutics like antibody-drug conjugates (ADCs), diagnostic agents, and other advanced biomaterials.[3][4] The stability of the resulting oxime linkage is a significant advantage over other conjugation chemistries, ensuring the integrity of the final conjugate in biological systems.[1]
This document provides detailed protocols for introducing aldehyde functionalities into proteins and subsequently performing the aminooxy ligation. It also includes a summary of key reaction parameters and troubleshooting guidelines to enable researchers to successfully implement this powerful technique.
Principle of the Method
The conjugation process involves two primary stages:
-
Introduction of an Aldehyde or Ketone Group: A reactive carbonyl group is site-specifically introduced into the target protein. This can be achieved through several methods, including:
-
Enzymatic Modification: The formylglycine-generating enzyme (FGE) can oxidize a specific cysteine residue within a consensus peptide sequence (the "aldehyde tag") to a formylglycine (fGly) residue, which contains an aldehyde group.[5][6][7] This method allows for precise placement of the aldehyde at the N-terminus, C-terminus, or internal sites of a protein.[5][8]
-
Oxidation of N-terminal Serine/Threonine: Mild oxidation of an N-terminal serine or threonine residue using sodium meta-periodate (NaIO₄) can generate a glyoxylyl aldehyde.[9]
-
Oxidation of Glycans: For glycoproteins, the carbohydrate moieties can be oxidized with sodium periodate (B1199274) to create aldehyde groups.[10][11][12]
-
-
Oxime Ligation: The aldehyde-functionalized protein is then reacted with an aminooxy-containing molecule (e.g., a drug, a fluorescent dye, or a PEG linker). The aminooxy group nucleophilically attacks the aldehyde, leading to the formation of a stable oxime bond.[3][13] The reaction is efficient under mild, aqueous conditions and can be accelerated by catalysts.[13][14]
Quantitative Data Summary
The efficiency of aldehyde-aminooxy ligation is influenced by several factors. The following table summarizes key quantitative parameters derived from various studies to guide reaction optimization.
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 5.0 (uncatalyzed) | Optimal for protonation of the carbonyl group, increasing its electrophilicity.[2] |
| 6.0 - 7.4 (catalyzed) | Essential for biomolecules sensitive to acidic conditions.[14][15] | |
| Catalyst | Aniline (B41778), p-phenylenediamine (B122844) | Aniline (10-100 mM) is commonly used.[3][13] p-Phenylenediamine can be a more effective catalyst at neutral pH.[15] |
| Protein Concentration | 1 - 10 mg/mL (typically 20-100 µM) | Higher concentrations can improve reaction kinetics.[10][16] |
| Aminooxy Reagent | 10 - 50 molar excess | A molar excess of the aminooxy compound drives the reaction to completion.[3][16] |
| Temperature | Room temperature (20-25°C) or 37°C | Incubation at 37°C can increase the reaction rate.[1][13] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored (e.g., by SDS-PAGE or mass spectrometry).[3][9] |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on a Protein
This protocol describes two common methods for introducing aldehyde functionalities.
Method A: Enzymatic Generation of Formylglycine (Aldehyde Tag)
-
Protein Expression: Co-express the target protein containing the aldehyde tag sequence (e.g., LCTPSR) with the formylglycine-generating enzyme (FGE) in a suitable expression system (e.g., E. coli or mammalian cells).[5][7]
-
Purification: Purify the aldehyde-tagged protein using standard chromatography techniques appropriate for the protein of interest.
-
Verification (Optional): Confirm the conversion of cysteine to formylglycine by mass spectrometry analysis of tryptic digests of the protein.[7]
Method B: Periodate Oxidation of N-terminal Serine/Threonine or Glycans
-
Protein Preparation: Dissolve the purified protein in an appropriate buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.[9] Ensure the buffer is free of primary amines like Tris.[9]
-
Periodate Solution Preparation: Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the oxidation buffer. Protect the solution from light.[9]
-
Oxidation Reaction: Add the NaIO₄ solution to the protein solution to a final concentration of 1-2 mM.[13]
-
Incubation: Incubate the reaction mixture in the dark for 15-30 minutes at room temperature.[13]
-
Quenching: Quench the reaction by adding a quenching agent like ethylene (B1197577) glycol to a final concentration of 10-20 mM and incubate for 10 minutes at room temperature.[10]
-
Purification: Immediately purify the aldehyde-modified protein using a desalting column or size-exclusion chromatography to remove excess periodate and quenching agent.[13]
Protocol 2: Aldehyde-Aminooxy Ligation
This protocol details the conjugation of the aldehyde-functionalized protein with an aminooxy-containing molecule.
-
Reagent Preparation:
-
Dissolve the aldehyde-functionalized protein in a suitable reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5 for uncatalyzed reactions, or PBS, pH 7.0 for catalyzed reactions) to a final concentration of 1-5 mg/mL.[1][13]
-
Dissolve the aminooxy-functionalized molecule (e.g., drug-linker) in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
If using a catalyst, prepare a stock solution of aniline or p-phenylenediamine in an appropriate solvent.
-
-
Ligation Reaction:
-
In a reaction vessel, add the aminooxy-functionalized molecule to the aldehyde-functionalized protein solution at a 10- to 50-fold molar excess.[16]
-
If using a catalyst, add it to the reaction mixture to a final concentration of 10-100 mM.[16]
-
Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle agitation.[3][9]
-
-
Monitoring the Reaction: Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation, or by mass spectrometry for a more precise analysis.[16]
-
Purification of the Conjugate:
-
Characterization:
-
Analyze the final product by SDS-PAGE to confirm purity and conjugation.
-
Use mass spectrometry to determine the exact mass of the conjugate and confirm the degree of labeling (e.g., drug-to-antibody ratio in ADCs).[3]
-
Visualizations
Caption: Experimental workflow for aldehyde-aminooxy protein conjugation.
Caption: Chemical mechanism of oxime bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formylglycine aldehyde Tag--protein engineering through a novel post-translational modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP2548967A2 - Aldehyde tags, uses thereof in site-specific protein modification - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Application Note: Step-by-Step Guide for Conjugating Ald-Ph-amido-PEG11-NH-Boc to an Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. A critical component of an ADC is the linker that connects the antibody to the payload. Ald-Ph-amido-PEG11-NH-Boc is a non-cleavable linker containing a polyethylene (B3416737) glycol (PEG) spacer, designed to improve the pharmacokinetic properties of the resulting conjugate.[][2][3]
This protocol details the conjugation of this compound to an antibody via reductive amination. The aldehyde group on the linker reacts with primary amines on the antibody, primarily the ε-amine of lysine (B10760008) residues, to form an initial Schiff base. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable secondary amine bond.[4] This method allows for a controlled and stable conjugation, creating a valuable intermediate for the subsequent attachment of a payload after deprotection of the Boc group.
Principle of the Method
The conjugation process is a two-step reaction occurring in a single pot:
-
Schiff Base Formation: The aldehyde moiety of the linker reacts with a primary amine (e.g., lysine side chain) on the antibody to form a reversible Schiff base.
-
Reductive Amination: A reducing agent, sodium cyanoborohydride, selectively reduces the Schiff base to form a stable, covalent secondary amine bond.
Materials and Reagents
-
Antibody: ≥ 95% purity, at a concentration of 5-10 mg/mL.
-
Linker: this compound (e.g., MedChemExpress, HY-133572).
-
Solvent for Linker: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reducing Agent: Sodium cyanoborohydride (NaCNBH₃).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid amine-containing buffers like Tris.
-
Quenching Solution: 1 M Tris-HCl, pH 7.5.
-
Purification System: Size-Exclusion Chromatography (SEC) system (e.g., ÄKTA system with a Superdex 200 or equivalent column).
-
Buffer Exchange: Amicon Ultra centrifugal filters (50 kDa MWCO) or dialysis cassettes.
-
Spectrophotometer: UV-Vis spectrophotometer for concentration measurements.
Experimental Protocols
Antibody Preparation
Proper antibody preparation is critical for successful conjugation.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. This can be done using centrifugal filters or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.2-7.5.
-
Purity Check: Ensure the antibody is free of aggregates and other impurities by running an analytical SEC.
Linker and Reagent Preparation
-
Linker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Reducing Agent Solution: Prepare a 100 mM stock solution of NaCNBH₃ in water.
Conjugation Reaction
The molar ratio of linker to antibody is a critical parameter that determines the drug-to-antibody ratio (DAR).[5] A typical starting point is a 10-fold molar excess of the linker.
-
Reaction Setup: In a microcentrifuge tube, add the prepared antibody solution.
-
Add Linker: Add the calculated volume of the 10 mM linker stock solution to the antibody to achieve the desired molar excess (e.g., 10 equivalents). Mix gently by pipetting.
-
Add Reducing Agent: Add the 100 mM NaCNBH₃ stock solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction at room temperature (20-25°C) for 2 hours or at 4°C overnight with gentle agitation. Protect from light.
Quenching the Reaction
-
Stop the Reaction: Add the 1 M Tris-HCl, pH 7.5 solution to a final concentration of 50 mM to quench any unreacted aldehyde groups.
-
Incubation: Incubate for 30 minutes at room temperature.
Purification of the Conjugate
Purification is necessary to remove excess linker and reducing agent. Size-exclusion chromatography (SEC) is the most common method.[]
-
Column Equilibration: Equilibrate the SEC column (e.g., Superdex 200) with at least two column volumes of sterile PBS, pH 7.4.
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with PBS at the recommended flow rate for the column.
-
Fraction Collection: Collect fractions and monitor the elution profile at 280 nm. The first major peak corresponds to the antibody conjugate.
Characterization of the Conjugate
-
Concentration Measurement: Determine the concentration of the purified conjugate using its absorbance at 280 nm and the antibody's extinction coefficient.
-
Purity and Aggregation Analysis: Analyze the purity and aggregation state of the final conjugate using analytical SEC.
-
Linker-to-Antibody Ratio (LAR) Determination: The average number of linkers per antibody can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
Data Presentation
The following table summarizes typical reaction parameters that can be optimized to achieve a desired Linker-to-Antibody Ratio (LAR).
| Parameter | Range | Starting Condition | Effect on LAR |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | 10:1 | Increasing the ratio generally increases the LAR. |
| Reaction pH | 6.5 - 7.5 | 7.4 | Optimal for reductive amination with NaCNBH₃. |
| Reaction Temperature | 4°C to 25°C | 25°C | Higher temperatures can increase reaction rate but may risk antibody stability. |
| Reaction Time | 2 to 16 hours | 2 hours | Longer incubation times can lead to higher LAR. |
| Antibody Concentration | 2 - 10 mg/mL | 5 mg/mL | Higher concentrations can improve reaction efficiency. |
Visualizations
Chemical Reaction Pathway
Caption: Reductive amination pathway for antibody conjugation.
Experimental Workflow
Caption: Step-by-step experimental workflow for conjugation.
References
- 2. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Ald-Ph-amido-PEG11-NH-Boc in Site-Specific Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and maximizing efficacy at the tumor site. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of action.[1]
Site-specific conjugation technologies have emerged as a superior alternative to random conjugation methods, offering greater homogeneity, improved stability, and a wider therapeutic window.[2] One such advanced strategy involves the introduction of bio-orthogonal aldehyde functionalities onto the antibody, which can then be selectively reacted with an aldehyde-reactive linker-payload construct.
This document provides detailed application notes and protocols for the use of Ald-Ph-amido-PEG11-NH-Boc , a non-cleavable linker designed for site-specific ADC development. This linker features:
-
An aldehyde-reactive phenyl-amido group for stable conjugation to an aldehyde-tagged antibody.
-
A hydrophilic 11-unit polyethylene (B3416737) glycol (PEG11) spacer to improve solubility, stability, and pharmacokinetic properties.[3]
-
A Boc-protected amine (NH-Boc) terminus for the attachment of a cytotoxic payload.
The non-cleavable nature of this linker dictates that payload release occurs upon lysosomal degradation of the entire ADC following internalization into the target cancer cell.[4] This can lead to enhanced plasma stability and a more favorable safety profile compared to some cleavable linkers.[5]
Quantitative Data on PEGylated Non-Cleavable ADCs
The inclusion of a PEG spacer in the linker is a key strategy for optimizing ADC performance. While specific in vivo data for the PEG11 variant is not extensively available in the public domain, the following tables summarize findings from studies on ADCs with varying PEG linker lengths, demonstrating the impact of PEGylation on key pharmacokinetic and efficacy parameters.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | ADC Model | Animal Model | Half-Life (t½) | Clearance (CL) | Key Findings & Reference |
| Non-PEGylated (SMCC) | ZHER2-SMCC-MMAE | Mouse | 19.6 minutes | - | PEGylation significantly increases circulation half-life.[6] |
| PEGylated (10kDa PEG) | ZHER2-PEG10K-MMAE | Mouse | 219.5 minutes | - | 11.2-fold increase in half-life compared to non-PEGylated ADC.[6] |
| Linear PEG24 | Amide-linked ADC | Mouse | - | Faster | Slower clearance rates observed for ADCs with pendant PEG configurations compared to linear PEG.[7] |
| Pendant PEG12 (x2) | Amide-linked ADC | Mouse | - | Slower | Improved pharmacokinetic profiles with pendant PEG linkers.[7] |
Table 2: Effect of PEG Linker Length on ADC In Vivo Efficacy
| Linker Type | ADC Model | Tumor Model | Efficacy Outcome | Key Findings & Reference |
| Non-PEGylated (SMCC) | ZHER2-SMCC-MMAE | NCI-N87 Gastric Cancer Xenograft | Less Effective | PEGylation, despite reducing in vitro cytotoxicity, led to superior in vivo tumor growth inhibition.[6] |
| PEGylated (10kDa PEG) | ZHER2-PEG10K-MMAE | NCI-N87 Gastric Cancer Xenograft | More Ideal Tumor Therapeutic Ability | The prolonged circulation and exposure from PEGylation enhanced overall anti-tumor efficacy.[6] |
| PEG6 | Site A-PEG6-C2-MMAD | BxPC3 Xenograft | Reduced Efficacy | Site-dependent degradation of the linker-payload can impact in vivo efficacy.[8] |
| PEG6 | Site I-PEG6-C2-MMAD | BxPC-3 Xenograft | Maintained Efficacy | Stable conjugation sites are crucial for consistent in vivo performance.[8] |
Experimental Protocols
The development of a site-specific ADC using this compound involves a multi-step process. This section provides detailed protocols for each critical stage.
Part 1: Boc Deprotection of this compound
The terminal amine of the linker is protected by a tert-butyloxycarbonyl (Boc) group, which must be removed before payload conjugation. This is typically achieved under acidic conditions.[9][10]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Toluene (B28343) (for azeotropic removal of TFA)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (MS) for identity confirmation
Protocol:
-
Dissolution: Dissolve the this compound linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acidification: Cool the solution to 0°C using an ice bath. Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Deprotection Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Solvent Removal: Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Azeotropic Removal of Residual TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step at least three times to ensure complete removal of residual TFA.[10]
-
Purification and Characterization: The resulting deprotected linker (Ald-Ph-amido-PEG11-NH2) is typically obtained as a TFA salt. This can be purified by reverse-phase HPLC if necessary. Confirm the identity of the deprotected linker by mass spectrometry. The deprotected linker should be used immediately in the next step or stored under inert and anhydrous conditions.
Part 2: Payload Conjugation to the Deprotected Linker
This protocol describes the conjugation of a payload with a carboxylic acid functional group to the newly exposed primary amine of the linker using EDC/NHS chemistry to form a stable amide bond.
Materials:
-
Deprotected Ald-Ph-amido-PEG11-NH2 (from Part 1)
-
Payload with a carboxylic acid group (e.g., a derivative of Maytansine (DM1) or Auristatin (MMAF))
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Reverse-phase HPLC system for purification
-
LC-MS for reaction monitoring and product characterization
Protocol:
-
Activation of Payload: In a reaction vial under an inert atmosphere, dissolve the payload-COOH, EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the payload, forming an NHS ester.
-
Conjugation Reaction: In a separate vial, dissolve the deprotected Ald-Ph-amido-PEG11-NH2 (1.0 equivalent) in anhydrous DMF or DMSO. Add this solution to the activated payload solution. Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Incubation: Stir the reaction at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-4 hours).
-
Purification: Once the reaction is complete, purify the resulting Ald-Ph-amido-PEG11-NH-Payload conjugate by reverse-phase HPLC.
-
Characterization and Storage: Lyophilize the pure fractions to obtain the final linker-payload construct as a solid. Confirm the identity and purity of the product by LC-MS. Store the final product under desiccated and inert conditions, protected from light.
Part 3: Site-Specific Conjugation to an Aldehyde-Tagged Antibody
This protocol details the conjugation of the aldehyde-containing linker-payload to an antibody that has been engineered to contain aldehyde groups. This is achieved via the stable Hydrazino-iso-Pictet-Spengler (HIPS) reaction, which forms a carbon-carbon bond.[2][11]
Methods for Generating Aldehyde-Tagged Antibodies:
-
Enzymatic Conversion: A short peptide tag containing a specific cysteine residue (e.g., CXPXR) is genetically engineered into the antibody sequence. Co-expression with a formylglycine-generating enzyme (FGE) converts the cysteine to a formylglycine residue, which contains an aldehyde group.[2]
-
Glycan Oxidation: The carbohydrate moieties in the Fc region of the antibody can be oxidized using a mild oxidizing agent like sodium periodate (B1199274) to generate aldehyde groups.
Materials:
-
Aldehyde-tagged monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.0-7.0)
-
Ald-Ph-amido-PEG11-NH-Payload (from Part 2)
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
Anhydrous DMSO or other suitable co-solvent for the linker-payload
-
Size-Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) for DAR determination
-
LC-MS for ADC characterization
Protocol:
-
Antibody Preparation: Buffer exchange the aldehyde-tagged antibody into the Reaction Buffer (pH 6.0). Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
Linker-Payload Preparation: Dissolve the Ald-Ph-amido-PEG11-NH-Payload in a minimal amount of a co-solvent like DMSO to create a concentrated stock solution.
-
Conjugation Reaction: Add the linker-payload stock solution to the antibody solution at a molar excess (e.g., 5-10 fold excess of linker-payload to antibody). The final concentration of the co-solvent should be kept low (typically <10% v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing. The optimal time and temperature should be determined empirically.
-
Purification: Once the conjugation is complete, remove the excess linker-payload and any aggregates by Size-Exclusion Chromatography (SEC) using a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination: Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average DAR and the distribution of drug-loaded species.[11]
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC using SEC.
-
Identity Confirmation: Confirm the molecular weight of the ADC using LC-MS.
-
Functional Characterization: Perform in vitro cell-based assays to assess the potency and antigen-binding affinity of the ADC.
-
Visualizations
Experimental Workflow
Signaling Pathway: Mechanism of Action of a Maytansinoid (DM1)-based ADC
ADCs with non-cleavable linkers rely on the internalization and lysosomal degradation of the antibody to release the cytotoxic payload. The released payload, in this case, a maytansinoid derivative like DM1 attached to the linker and a lysine (B10760008) residue, then exerts its cytotoxic effect by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[12][13]
References
- 1. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Payload of T-DM1 binds to cell surface cytoskeleton-associated protein 5 to mediate cytotoxicity of hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Aldehyde tag coupled with HIPS chemistry enables the production of ADCs conjugated site-specifically to different antibody regions with distinct in vivo efficacy and PK outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Drug-Linker Preparation Using Ald-Ph-amido-PEG11-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-NH-Boc is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] This heterobifunctional linker features a terminal aldehyde group for conjugation to hydrazide- or aminooxy-functionalized drug payloads, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent conjugation to an antibody.[4] The non-cleavable nature of this linker ensures that the cytotoxic payload is released only after the complete lysosomal degradation of the antibody, which can improve the therapeutic index and reduce off-target toxicity.[5]
This document provides detailed protocols for the preparation of a drug-linker conjugate and its subsequent conjugation to a monoclonal antibody, along with representative data and visualizations to guide researchers in the development of novel ADCs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₄N₂O₁₅ | [2] |
| Molecular Weight | 776.91 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | |
| Purity (Typical) | ≥95% | |
| Storage | -20°C, desiccated |
Experimental Protocols
The preparation of an antibody-drug conjugate using this compound is a multi-step process. The following protocols provide a detailed methodology for each key stage.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine, which is then ready for conjugation to a drug payload.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of linker).
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the deprotected linker, Ald-Ph-amido-PEG11-NH2.
| Parameter | Condition |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reagent | Trifluoroacetic Acid (TFA) (20-50% v/v) |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Work-up | Liquid-liquid extraction with NaHCO₃ |
| Typical Yield | >95% |
Protocol 2: Conjugation of Deprotected Linker to a Hydrazide-Modified Payload
This protocol outlines the reaction between the aldehyde group of the deprotected linker and a hydrazide-functionalized cytotoxic drug to form a stable hydrazone bond.
Materials:
-
Ald-Ph-amido-PEG11-NH2 (from Protocol 1)
-
Hydrazide-modified cytotoxic payload
-
Anhydrous Dimethylformamide (DMF)
-
Glacial acetic acid
-
Magnetic stirrer and stir bar
-
HPLC for purification
Procedure:
-
Dissolve the hydrazide-modified payload (1 equivalent) in anhydrous DMF.
-
Add Ald-Ph-amido-PEG11-NH2 (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final drug-linker conjugate.
| Parameter | Condition |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Catalyst | Glacial Acetic Acid |
| Reactant Ratio (Linker:Payload) | 1.2 : 1 |
| Reaction Time | 4-16 hours |
| Temperature | Room Temperature |
| Purification | Preparative RP-HPLC |
| Typical Yield | 60-80% |
Protocol 3: Conjugation of Drug-Linker to a Monoclonal Antibody
This protocol describes the conjugation of the amine-containing drug-linker to the carboxylic acid residues on a monoclonal antibody via EDC/NHS chemistry.
Materials:
-
Drug-linker conjugate (from Protocol 2)
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Prepare the antibody by buffer exchanging into the Reaction Buffer at a concentration of 5-10 mg/mL.
-
Activate the antibody's carboxyl groups by adding a 50-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.
-
Immediately add the drug-linker conjugate at a 10- to 20-fold molar excess over the antibody.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unconjugated drug-linker and other reagents.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
| Parameter | Condition |
| Antibody Concentration | 5-10 mg/mL |
| Activation Reagents | EDC / Sulfo-NHS |
| Reactant Ratio (Linker:Antibody) | 10-20 : 1 |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
| Purification | Size-Exclusion Chromatography (SEC) |
| Typical DAR | 2-4 |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the preparation and characterization of an ADC using this compound.
| Parameter | Typical Value | Analytical Method |
| Linker Deprotection Yield | >95% | LC-MS |
| Drug-Linker Conjugation Yield | 60-80% | RP-HPLC |
| Final ADC Purity | >98% | SEC-HPLC |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 | HIC-HPLC / LC-MS |
| Monomer Content | >95% | SEC-HPLC |
| In Vitro Plasma Stability (24h, 37°C) | >90% conjugate remaining | LC-MS |
Visualizations
Experimental Workflow
The overall experimental workflow for the preparation of an antibody-drug conjugate using this compound is depicted below.
Caption: Workflow for ADC preparation and characterization.
Mechanism of Action: HER2-Targeted ADC
ADCs developed with this linker can be designed to target various cancer-specific antigens. The diagram below illustrates the mechanism of action for a hypothetical ADC targeting the HER2 receptor, which is overexpressed in certain types of breast and gastric cancers.
Caption: Mechanism of action for a HER2-targeted ADC.
References
Application Notes and Protocols for the Purification of ADCs Synthesized with Ald-Ph-amido-PEG11-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker technology used to conjugate the drug to the antibody is critical for the stability, efficacy, and safety of the ADC. The Ald-Ph-amido-PEG11-NH-Boc linker is a non-cleavable linker containing a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and improves pharmacokinetic properties.[1][2][][4] Following the conjugation reaction, a heterogeneous mixture is typically produced, containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, free drug-linker, and aggregated species.[5] Therefore, a robust purification process is essential to isolate the desired ADC and ensure its quality, safety, and efficacy.
This document provides detailed application notes and protocols for the purification of ADCs synthesized using the this compound linker. The purification strategy employs a multi-step chromatographic approach, including Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEX), and Size Exclusion Chromatography (SEC) to remove impurities and isolate the target ADC species.[][7][]
Purification Strategy Overview
The overall workflow for the purification of ADCs synthesized with the this compound linker is depicted below. The strategy is designed to sequentially remove different types of impurities based on their physicochemical properties.
Caption: Overall workflow for ADC purification.
Key Purification Steps and Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species based on their hydrophobicity.[9][10] The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity, allowing for the separation of ADCs with different DARs from the unconjugated antibody.[11][12]
Objective: To separate the ADC from unconjugated antibody and excess free drug-linker.
Experimental Protocol:
-
Column: A HIC column, such as Butyl or Phenyl Sepharose, should be selected based on the hydrophobicity of the ADC.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[9]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[9]
-
Sample Preparation: The crude ADC mixture is diluted with Mobile Phase A to a final ammonium sulfate concentration that promotes binding of the ADC to the column. This concentration needs to be empirically determined but a starting point is typically around 1 M.
-
Chromatography Steps:
-
Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of the initial mobile phase composition (e.g., 100% Mobile Phase A or a mixture of A and B).
-
Loading: Load the prepared sample onto the column.
-
Washing: Wash the column with the initial mobile phase composition for 5-10 CVs to remove any unbound material.
-
Elution: Elute the bound species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). A typical gradient could be from 0% to 100% Mobile Phase B over 20-30 CVs.[9]
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy (at 280 nm for protein and a wavelength specific to the drug for payload) and SDS-PAGE to identify fractions containing the desired ADC species.
-
Data Presentation:
| Parameter | Unconjugated Antibody | ADC (DAR 2) | ADC (DAR 4) | Free Drug-Linker |
| Elution Salt Concentration (M) | ~1.2 M | ~0.8 M | ~0.5 M | Does not bind |
| Retention Time (min) | Early | Intermediate | Late | Flow-through |
| Purity (by RP-HPLC) | >98% | >95% | >95% | N/A |
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[13] It is effective for removing process-related impurities such as host cell proteins (HCPs), DNA, and some aggregates.[][14] Depending on the isoelectric point (pI) of the ADC and the impurities, either cation exchange (CEX) or anion exchange (AEX) chromatography can be employed.[13][15] For many monoclonal antibodies, CEX is utilized.[16]
Objective: To remove charged impurities and aggregates.
Experimental Protocol:
-
Column: A cation exchange column (e.g., SP Sepharose) or an anion exchange column (e.g., Q Sepharose) is chosen based on the pI of the ADC.
-
Mobile Phase A (Binding Buffer): A low ionic strength buffer with a pH that ensures the ADC binds to the column (e.g., for CEX, a pH below the ADC's pI). A common choice is 20 mM Sodium Acetate, pH 5.0.
-
Mobile Phase B (Elution Buffer): A high ionic strength buffer, typically Mobile Phase A with the addition of 1.0 M NaCl.
-
Sample Preparation: The pooled fractions from HIC containing the desired ADC are buffer exchanged into Mobile Phase A using diafiltration or a desalting column.
-
Chromatography Steps:
-
Equilibration: Equilibrate the column with 5-10 CVs of Mobile Phase A.
-
Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with Mobile Phase A for 5-10 CVs.
-
Elution: Elute the bound ADC using a linear gradient of increasing salt concentration (e.g., 0% to 100% Mobile Phase B over 20-30 CVs).
-
Fraction Collection: Collect fractions during the elution.
-
Analysis: Analyze fractions for ADC concentration, purity (by SEC-HPLC and SDS-PAGE), and removal of specific impurities like HCPs (by ELISA).
-
Data Presentation:
| Parameter | Pre-IEX | Post-IEX |
| ADC Purity (by SEC-HPLC) | ~90% | >98% |
| Aggregate Content | 2-5% | <1% |
| Host Cell Protein (ppm) | 100-500 | <10 |
| dsDNA (pg/mg) | 50-200 | <10 |
Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius.[17][18] It is an ideal final polishing step to remove any remaining aggregates and for buffer exchange of the purified ADC into the final formulation buffer.[][19]
Objective: To remove high molecular weight aggregates and perform buffer exchange.
Experimental Protocol:
-
Column: A size exclusion column with an appropriate fractionation range for monoclonal antibodies (e.g., Superdex 200 or equivalent).
-
Mobile Phase (Formulation Buffer): The final desired buffer for the ADC product (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Sample Preparation: The pooled and concentrated fractions from IEX are loaded directly onto the SEC column.
-
Chromatography Steps:
-
Equilibration: Equilibrate the column with at least 2 CVs of the formulation buffer.
-
Loading: Inject a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the formulation buffer at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Analysis: Analyze the purified ADC for aggregation (by analytical SEC), purity (by SDS-PAGE and RP-HPLC), concentration (by UV-Vis), and DAR (by HIC-HPLC or LC-MS).
-
Data Presentation:
| Parameter | Pre-SEC | Post-SEC (Final Product) |
| Monomer Purity (by SEC-HPLC) | >98% | >99.5% |
| Aggregate Content | <1% | <0.5% |
| Fragment Content | <1% | <0.5% |
| Final Buffer | Elution buffer from IEX | Formulation Buffer (e.g., PBS, pH 7.4) |
Logical Relationships in Purification
The sequence of purification steps is critical for an efficient and effective process. The following diagram illustrates the logical flow and the rationale behind the chosen order of chromatographic techniques.
Caption: Logical flow of the ADC purification process.
Conclusion
The purification of ADCs synthesized with the this compound linker requires a multi-step chromatographic process to ensure high purity and homogeneity of the final product. The combination of Hydrophobic Interaction Chromatography, Ion Exchange Chromatography, and Size Exclusion Chromatography provides an effective strategy to remove unconjugated antibody, free drug-linker, process-related impurities, and aggregates. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the development of robust and efficient purification processes for this important class of biotherapeutics.
References
- 1. This compound | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 2. benchchem.com [benchchem.com]
- 4. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 5. 抗體藥物結合物製造:純化 [sigmaaldrich.com]
- 7. ADC Purification, Aggregation & Stability: Advanced guide topic 3 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 14. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 15. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
Application Notes: Utilizing Ald-Ph-amido-PEG11-NH-Boc for Bioconjugation
Introduction
Ald-Ph-amido-PEG11-NH-Boc is a versatile bifunctional linker molecule widely employed in bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features a terminal aldehyde group on a phenyl ring and a Boc-protected primary amine, separated by a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. The aldehyde group provides a reactive handle for conjugation to primary amines on biomolecules, while the protected amine allows for subsequent derivatization after deprotection. The PEG chain enhances solubility and provides spatial separation between the conjugated moieties.
This document provides detailed protocols for the deprotection of the Boc group and the subsequent reaction of the aldehyde with primary amines on target molecules through reductive amination.
Key Features:
-
Aldehyde Group: Reacts with primary amines to form a Schiff base, which can be reduced to a stable secondary amine linkage.
-
Boc-Protected Amine: Allows for controlled, sequential conjugation strategies. The Boc group is readily removed under acidic conditions.
-
PEG11 Spacer: A hydrophilic linker that improves the solubility and pharmacokinetic properties of the resulting conjugate.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Round bottom flask
-
Stir bar
Procedure:
-
Dissolution: Dissolve the this compound in dichloromethane (DCM) in a round bottom flask. A typical concentration is 10-20 mg/mL.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the deprotected product (Ald-Ph-amido-PEG11-NH2).
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR and Mass Spectrometry.
Quantitative Data Summary for Boc Deprotection
| Parameter | Value/Range | Notes |
| Reagent Concentration | ||
| This compound | 1 equivalent | |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM (v/v) | Higher concentrations lead to faster deprotection. |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | >95% | Yields are typically high for this reaction. |
Protocol 2: Reductive Amination with a Primary Amine
This protocol describes the conjugation of the aldehyde group of the deprotected or protected linker to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound (or its deprotected form)
-
Primary amine-containing molecule
-
Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Dichloroethane (DCE))
-
Reaction buffer (for biomolecules, e.g., PBS, pH 7.4)
-
Stir bar
-
Reaction vial
Procedure:
-
Dissolution: Dissolve the Ald-Ph-amido-PEG11-linker and the primary amine-containing molecule in the chosen solvent or buffer. For biomolecules, use an appropriate aqueous buffer.
-
Pre-incubation (Schiff Base Formation): Mix the aldehyde-containing linker and the primary amine-containing molecule. The molar ratio should be optimized but a starting point is a 1.5 to 5-fold molar excess of the aldehyde linker. Allow the mixture to react for 30-60 minutes at room temperature to form the intermediate Schiff base.
-
Reduction: Add the reducing agent to the reaction mixture. A 5 to 10-fold molar excess of sodium cyanoborohydride or sodium triacetoxyborohydride over the aldehyde is recommended.
-
Reaction: Let the reaction proceed for 2-24 hours at room temperature or 4°C. The optimal time and temperature will depend on the specific reactants.
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques such as HPLC, size-exclusion chromatography, or affinity chromatography to remove excess reagents.
-
Characterization: Characterize the final conjugate using methods like SDS-PAGE, Mass Spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
Quantitative Data Summary for Reductive Amination
| Parameter | Value/Range | Notes |
| Reagent Concentration | ||
| Aldehyde Linker | 1.5 - 5 equivalents | Relative to the primary amine. |
| Reducing Agent | 5 - 10 equivalents | Relative to the aldehyde linker. |
| Reaction Conditions | ||
| pH (for aqueous reactions) | 6.0 - 7.5 | Optimal for Schiff base formation and reduction. |
| Temperature | 4°C to Room Temperature | Lower temperatures can improve stability for sensitive biomolecules. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the amine and aldehyde. |
| Typical Conjugation Efficiency | 40% - 80% | Highly dependent on the specific biomolecule and reaction conditions. |
Visualizations
Caption: Workflow for Boc deprotection and subsequent reductive amination.
Application Note: Reductive Amination Protocols for Aldehyde Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis and a vital tool in drug development for the formation of carbon-nitrogen bonds.[1] This method facilitates the covalent linkage of molecules through the reaction of an aldehyde or ketone with a primary or secondary amine, followed by reduction of the resulting imine or iminium ion intermediate to a stable amine.[2][3] This application note provides detailed experimental protocols for reductive amination using aldehyde linkers, with a focus on two common and effective reducing agents: sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[4]
The choice of reducing agent is critical for the success of the reaction.[5] Sodium triacetoxyborohydride is a mild and selective reagent, often preferred for its high yields and compatibility with a wide range of functional groups.[6][7] Sodium cyanoborohydride is also a mild reducing agent, particularly effective under slightly acidic conditions, which favor the formation of the iminium ion intermediate.[7][8] However, its use requires caution due to its toxicity and the potential generation of cyanide gas.[7]
These protocols are designed to be broadly applicable for researchers engaged in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other complex molecules where the covalent attachment of an aldehyde-containing linker to an amine is required.
Materials and Reagents
-
Aldehyde-containing linker
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Reducing agent:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Sodium cyanoborohydride (NaBH₃CN)
-
-
Solvents:
-
1,2-Dichloroethane (B1671644) (DCE) (preferred for NaBH(OAc)₃)[6]
-
Tetrahydrofuran (B95107) (THF)[6]
-
Methanol (B129727) (MeOH) (commonly used with NaBH₃CN)[9]
-
Phosphate-buffered saline (PBS) or other aqueous buffers for biomolecules
-
-
Acetic acid (optional catalyst)[6]
-
Sodium bicarbonate (NaHCO₃) solution (for quenching)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and equipment
Experimental Protocols
Two primary protocols are presented below, one for the use of sodium triacetoxyborohydride and another for sodium cyanoborohydride.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is often preferred due to the mildness of the reducing agent and typically higher yields.[6]
1. Reaction Setup:
- In a clean, dry round-bottom flask, dissolve the aldehyde linker (1.0 equivalent) and the amine (1.0-1.2 equivalents) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6] The concentration should be in the range of 0.1-0.5 M.
- For reactions involving ketones, or if the reaction is sluggish, a catalytic amount of acetic acid (0.1-0.5 equivalents) can be added.[6]
2. Addition of Reducing Agent:
- To the stirred solution, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature. The addition may cause some effervescence.
3. Reaction Monitoring:
- Stir the reaction mixture at room temperature.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.
4. Work-up and Purification:
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired amine.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is effective, especially under mildly acidic conditions, but requires careful handling of the toxic reducing agent.[7][8]
1. Reaction Setup:
- Dissolve the aldehyde linker (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable solvent, typically methanol (MeOH).[9]
- Adjust the pH of the reaction mixture to a mildly acidic range (pH 4-7) by adding a small amount of acetic acid.[7][8] This is crucial for the formation of the iminium ion intermediate.[8]
2. Addition of Reducing Agent:
- Add sodium cyanoborohydride (1.5-2.0 equivalents) to the reaction mixture.
3. Reaction Monitoring:
- Stir the reaction at room temperature.
- Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
- Carefully quench the reaction by adding an aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid and decompose any remaining NaBH₃CN. Caution: Quenching under acidic conditions can release toxic hydrogen cyanide (HCN) gas.[4]
- Extract the product with an appropriate organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the product by silica gel column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for reductive amination with different aldehyde linkers and reducing agents, compiled from various literature sources.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | pH Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride | DCE, THF, DCM[6][9] | Neutral to slightly acidic | Mild, selective, high yields, compatible with many functional groups[6][7] | Water-sensitive[9] |
| Sodium Cyanoborohydride | MeOH, EtOH[9] | Mildly acidic (pH 4-7) | Selective for iminium ions over carbonyls[1] | Toxic, can release HCN gas, may require excess amine[4][7] |
| Sodium Borohydride | MeOH, EtOH[9] | Neutral to basic | Inexpensive | Can reduce the starting aldehyde/ketone, less selective[7][9] |
Table 2: Example Reductive Amination Reactions with Aldehyde Linkers
| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| m-Anisaldehyde | Dimethylamine HCl | Sodium Triacetoxyborohydride | THF | 1 | 77% |
| Benzaldehyde | Ethylamine | Sodium Cyanoborohydride | - | - | 91%[4] |
| Various Aliphatic/Aromatic Aldehydes | Various Primary/Secondary Amines | Sodium Triacetoxyborohydride | DCE | 1-24 | High[6] |
Mandatory Visualization
Caption: General workflow for a one-pot reductive amination reaction.
Caption: The two-step mechanism of reductive amination.
References
- 1. nbinno.com [nbinno.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. figshare.com [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Ald-Ph-amido-PEG11-NH-Boc in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-amido-PEG11-NH-Boc is a heterobifunctional linker molecule designed for the development of targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). This linker features a terminal aldehyde group for conjugation to hydrazide- or aminooxy-modified targeting ligands, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for the attachment of a therapeutic payload. As a non-cleavable linker, it ensures that the payload remains firmly attached to the targeting moiety until the entire conjugate is internalized and degraded within the target cell, offering a stable and predictable drug release mechanism.
These application notes provide a comprehensive overview of the utility of this compound in the construction and evaluation of ADCs, complete with detailed protocols for conjugation, characterization, and cellular assays.
Core Principles and Applications
The strategic application of this compound in targeted drug delivery is centered on the principles of ADC technology. The primary goal is to leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.
Key Advantages of Using a Non-Cleavable PEGylated Linker:
-
Enhanced Plasma Stability: The non-cleavable nature of the linker prevents premature drug release in circulation, leading to a more favorable safety profile.
-
Improved Pharmacokinetics: The hydrophilic PEG11 spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life.
-
Increased Solubility: The PEG component helps to mitigate the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation.
-
Controlled Drug Release: Drug release is dependent on the lysosomal degradation of the antibody, providing a controlled and target-specific mechanism of action.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of an ADC using this compound.
Protocol 1: Two-Step Conjugation of a Cytotoxic Payload to a Monoclonal Antibody
This protocol describes a common workflow for constructing an ADC, starting with the modification of the antibody, followed by conjugation to the linker and payload.
Materials:
-
Monoclonal antibody (mAb) specific to a target antigen
-
This compound
-
Hydrazide- or aminooxy-modified cytotoxic payload
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Quenching reagents
-
Size-exclusion chromatography (SEC) columns
-
Spectrophotometer
Procedure:
-
Antibody Modification (Introduction of a Reactive Handle):
-
If the antibody does not possess a suitable conjugation site, introduce a reactive handle such as a hydrazide or aminooxy group through chemical modification of lysine (B10760008) or other reactive residues.
-
-
Linker-Payload Conjugation:
-
Deprotect the Boc group from this compound using standard acidic conditions to reveal the primary amine.
-
React the deprotected linker with an activated form of the cytotoxic payload (e.g., an NHS ester) to form a stable amide bond.
-
-
ADC Synthesis:
-
React the aldehyde-functionalized linker-payload construct with the hydrazide- or aminooxy-modified antibody in a suitable buffer (e.g., PBS, pH 6.5-7.4).
-
Allow the reaction to proceed for a specified time (typically 2-4 hours) at room temperature.
-
-
Purification and Characterization:
-
Purify the resulting ADC using SEC to remove unconjugated linker-payload and other impurities.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as UV-Vis spectroscopy, HPLC, and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a method to assess the potency and specificity of the synthesized ADC in a cell-based assay.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Synthesized ADC
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a control antibody.
-
Treat the cells with the ADC and controls and incubate for a period that allows for internalization and drug action (typically 72-96 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 (half-maximal inhibitory concentration) for the ADC in both cell lines to assess its potency and specificity.
-
Data Presentation
The following tables present illustrative data that could be generated from the characterization and in vitro evaluation of an ADC synthesized with this compound.
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | UV-Vis Spectroscopy |
| Monomer Purity | >95% | Size-Exclusion HPLC |
| Aggregation | <2% | Size-Exclusion HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 1: Physicochemical Characterization of a Hypothetical ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Control mAb IC50 (nM) |
| Cell Line A | Positive | 1.5 | >1000 |
| Cell Line B | Negative | >1000 | >1000 |
Table 2: In Vitro Cytotoxicity of a Hypothetical ADC
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: Generalized workflow for the synthesis of an ADC.
Application of PEGylated Linkers in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: The Role of PEGylated Linkers in Targeted Cancer Therapy
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2] The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of the ADC's therapeutic index, influencing its stability, solubility, pharmacokinetics, and payload release mechanism.[1][3]
Polyethylene glycol (PEG) linkers have become integral to modern ADC design.[3] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[4][5] Its incorporation into linker design, a strategy known as PEGylation, offers several key advantages:
-
Enhanced Hydrophilicity and Solubility : PEGylation counteracts the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation and improving overall solubility.[][7][8]
-
Improved Pharmacokinetics (PK) : The hydrophilic PEG chains create a hydration shell that increases the ADC's hydrodynamic radius, leading to reduced renal clearance and a significantly prolonged plasma half-life.[5][9] This extended circulation allows for greater accumulation in tumor tissue.[9][10]
-
Reduced Immunogenicity : The PEG shield can mask the ADC from the immune system, lowering the risk of an immune response.[5]
-
Modulated Potency : The length and structure of the PEG linker can be tuned to optimize the balance between in vivo efficacy and in vitro potency.[9][10]
Impact of PEG Linker Properties on ADC Performance
The strategic design of the PEG linker is crucial for optimizing an ADC's performance. Two key characteristics that are frequently modulated are linker length and cleavability.
1.2.1 Influence of PEG Linker Length
The length of the PEG chain is a critical parameter that creates a trade-off between pharmacokinetic benefits and in vitro potency.[10][11] Generally, longer PEG chains lead to improved in vivo performance due to extended half-life, but may decrease in vitro cytotoxicity due to steric hindrance, which can affect antigen binding or cellular processing.[9][12]
A study on affibody-based drug conjugates demonstrated that increasing the PEG linker size from 4 kDa to 10 kDa resulted in an 11.2-fold extension in plasma half-life.[12][13][14] However, this was accompanied by a 22-fold reduction in in vitro cytotoxicity.[12][13] Despite the reduced in vitro potency, the conjugate with the longer 10 kDa PEG linker showed the most potent antitumor activity in animal models, highlighting the importance of prolonged circulation for overall efficacy.[12][13][14]
Similarly, another study found that a PEG8 linker was a threshold length for minimizing plasma clearance in a series of MMAE-containing ADCs; further increasing the PEG size had little additional impact on exposure.[15]
1.2.2 Cleavable vs. Non-Cleavable PEG Linkers
PEG linkers can be designed as either cleavable or non-cleavable, dictating the mechanism of payload release.[][16]
-
Cleavable Linkers : These linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH in endosomes/lysosomes, a high concentration of reducing agents like glutathione, or the presence of specific enzymes like cathepsins.[16][17] This targeted release can enhance potency and enable a "bystander effect," where the released, cell-permeable drug can kill adjacent antigen-negative tumor cells.[16]
-
Non-Cleavable Linkers : These linkers offer high plasma stability and release the payload only after the entire ADC is internalized and the antibody component is degraded in the lysosome.[16][18] This mechanism minimizes premature drug release, which can reduce off-target toxicity and lead to a wider therapeutic window.[18][19] An example is the SMCC linker used in Trastuzumab emtansine (T-DM1).[][18]
The choice between a cleavable and non-cleavable linker is a strategic decision based on the payload's properties, the target antigen's expression level, and the desired therapeutic outcome.[16]
Data Presentation: Quantitative Impact of PEG Linkers
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on Pharmacokinetics and In Vitro Cytotoxicity
| Conjugate | PEG Moiety | In Vivo Half-Life (mice) | Half-Life Increase (Fold vs. No PEG) | In Vitro Cytotoxicity (IC50, nM) | Cytotoxicity Decrease (Fold vs. No PEG) | Reference |
|---|---|---|---|---|---|---|
| ZHER2-SMCC-MMAE | No PEG | 19.6 min | 1.0x | ~5.2 | 1.0x | [3][12] |
| ZHER2-PEG4K-MMAE | 4 kDa Linear PEG | 49.2 min | 2.5x | ~23.4 | 4.5x | [3][12][13] |
| ZHER2-PEG10K-MMAE | 10 kDa Linear PEG | 219.0 min | 11.2x | ~117 | 22.5x |[3][12][13] |
Table 2: Impact of PEG Side-Chain Length on ADC Plasma Clearance
| Drug-Linker | PEG Side-Chain | Clearance (mL/kg/day) | In Vivo Efficacy (Xenograft Model) | Reference |
|---|---|---|---|---|
| Non-PEGylated Control | No PEG | High | Suboptimal | [15] |
| mDPR-(PEG4)-glucuronide-MMAE | PEG4 | Moderate | Improved vs. No PEG | [4][15] |
| mDPR-(PEG8)-glucuronide-MMAE | PEG8 | Low | 100% Survival | [4][15] |
| mDPR-(PEG12)-glucuronide-MMAE | PEG12 | Low | 100% Survival | [4][15] |
| mDPR-(PEG24)-glucuronide-MMAE | PEG24 | Low | Not Specified |[4][15] |
Note: Data is synthesized from multiple sources and specific experimental conditions may vary. The general trend illustrates the core principles.
Visualizations: Workflows and Mechanisms
Experimental Protocols
Protocol 1: Synthesis of a Cysteine-Linked ADC using a Maleimide-PEG-Drug Construct
This protocol is based on the site-specific conjugation to thiol groups generated by the partial reduction of interchain disulfide bonds in the antibody.[20]
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Maleimide-PEG-Drug construct
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: N-acetylcysteine (e.g., 100 mM in water)
-
Reaction Buffer: Degassed PBS, pH 7.2, containing 1 mM EDTA
-
Purification: Size Exclusion Chromatography (SEC) column or Tangential Flow Filtration (TFF) system
-
Storage Buffer: (e.g., Histidine buffer, pH 6.0)
Procedure:
-
Antibody Preparation & Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL in Reaction Buffer.
-
Add a calculated molar excess of TCEP solution to the mAb solution to achieve the desired level of reduction (typically targeting a Drug-to-Antibody Ratio, DAR, of 4 or 8). A 2-3 fold molar excess of TCEP per disulfide bond is a common starting point.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
Immediately remove the excess TCEP using a desalting column equilibrated with degassed Reaction Buffer.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-PEG-Drug construct in DMSO to a stock concentration (e.g., 10 mM).
-
Add a 1.5 to 5-fold molar excess of the drug-linker construct to the reduced and purified antibody. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody stability.[21]
-
Incubate for 1-2 hours at room temperature, protected from light.[3]
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups.[3]
-
Incubate for 30 minutes at room temperature.[3]
-
-
Purification and Formulation:
-
Purify the ADC from unreacted drug-linker and other byproducts using SEC or TFF.
-
Exchange the purified ADC into the final formulation/storage buffer.
-
Determine the final protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Purity and Aggregation: Assess by Size Exclusion Chromatography (SEC-HPLC).
-
In Vitro Potency: Evaluate using a cytotoxicity assay (see Protocol 4).
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in the circulatory system to predict premature payload release.[22][23]
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma (citrated, pooled)
-
Incubator or water bath at 37°C
-
Immunoaffinity capture media (e.g., Protein A magnetic beads)
-
LC-MS system for analysis
Procedure:
-
Incubation:
-
Sample Processing:
-
At each time point, isolate the ADC from the plasma sample using immunoaffinity capture with Protein A beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the captured ADC.
-
-
Analysis:
-
Analyze the captured ADC by LC-MS to determine the average DAR at each time point.[22]
-
-
Data Interpretation:
-
A decrease in the average DAR over time indicates premature drug deconjugation.[22] The rate of decrease is used to compare the stability of different linkers.
-
Protocol 3: In Vitro Cytotoxicity (IC50) Assay
This protocol determines the cytotoxic effect of the ADC on cancer cell lines.[9][24]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified ADC, free drug, and unconjugated antibody controls
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and controls.
-
Add the diluted compounds to the cells.
-
Incubate the plates for a period of 72 to 120 hours.[9]
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to untreated control cells to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression curve fit.
-
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol evaluates the antitumor activity of the ADC in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, nude)
-
Antigen-positive human tumor cell line
-
ADC and vehicle control solutions for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
Administer the treatments, typically via intravenous (IV) injection, according to the desired dosing schedule (e.g., once, or weekly).
-
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week. Tumor volume is often calculated as (Length x Width²)/2.[10]
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size.
-
Plot the mean tumor volume for each group over time.
-
Compare the tumor growth inhibition between the ADC-treated groups and the control groups to determine efficacy. Statistical analysis (e.g., ANOVA) should be performed.
-
References
- 1. purepeg.com [purepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. purepeg.com [purepeg.com]
- 18. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 19. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Synthesis of Homogeneous Antibody-Drug Conjugates Using PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall therapeutic index.[1][2] Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC design due to their ability to enhance solubility, reduce aggregation, and prolong circulation half-life.[3][] This document provides detailed application notes and protocols for the synthesis of homogeneous ADCs using PEG linkers, focusing on site-specific conjugation methods that yield a uniform drug-to-antibody ratio (DAR).[5][6]
The use of PEG linkers can mitigate the hydrophobicity of many potent payloads, allowing for the creation of ADCs with higher DARs without compromising their physicochemical properties.[3] Homogeneous ADCs, with a precisely defined number of drugs conjugated at specific sites, offer improved batch-to-batch consistency and a more predictable safety and efficacy profile compared to heterogeneously conjugated ADCs.[3][5][6]
Data Presentation: Impact of PEG Linkers and Conjugation Strategy on ADC Properties
The following tables summarize quantitative data from preclinical studies, highlighting the impact of PEG linker length, architecture (linear vs. branched), and conjugation strategy on key ADC parameters.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics and In Vitro Potency
| ADC Construct | PEG Linker Length | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | Reference |
| Affibody-MMAE | No PEG | - | Potent | [7] |
| Affibody-MMAE | 4 kDa PEG | Increased | ~6.5-fold decrease in potency | [7] |
| Affibody-MMAE | 10 kDa PEG | Significantly Prolonged | ~22.5-fold decrease in potency | [7] |
| anti-HER2 ADC | PEG8 | - | - | [8] |
| anti-HER2 ADC | PEG12 | - | - | [8] |
| anti-HER2 ADC | PEG24 | Longer plasma exposure | - | [8] |
Table 2: Comparison of Linear vs. Branched PEG Linker Architectures
| ADC Property | Linear PEG Linker | Branched PEG Linker | Reference | | :--- | :--- | :--- | | Pharmacokinetics | Shorter half-life | Superior profile with slower clearance |[9][10] | | Drug Loading (DAR) | Limited by aggregation with high DAR | Enables higher DAR with reduced aggregation |[2][9] | | Steric Hindrance | Less steric hindrance | Increased steric hindrance |[9] | | In Vitro Cytotoxicity | Potentially higher | Can be lower due to steric hindrance |[9] |
Table 3: Homogeneity of ADCs Produced by Different Conjugation Methods
| Conjugation Method | Typical DAR Distribution | Predominant DAR Species | % Aggregates | Reference | | :--- | :--- | :--- | :--- | | Lysine Conjugation | Broad (DAR 0-8) | Highly variable | Higher |[6] | | Traditional Cysteine | Mixture (DAR 0, 2, 4, 6, 8) | DAR 4 | Moderate |[6] | | Site-Specific Cysteine | Narrow | Defined (e.g., DAR 2 or 4) | Lower |[6] | | Glycoengineering | Highly uniform | Defined (e.g., DAR 2 or 4) | Lower |[11][12] |
Experimental Workflows and Signaling Pathways
General Workflow for Homogeneous ADC Synthesis and Characterization
Site-Specific Conjugation Strategies
Simplified ADC Mechanism of Action
Experimental Protocols
Protocol 1: Site-Specific Conjugation to Engineered Cysteine Residues
This protocol describes the conjugation of a PEG-maleimide linker-payload to an antibody with engineered cysteine residues (e.g., THIOMAB™).
Materials:
-
Engineered cysteine-containing monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Drug-PEG-Maleimide construct
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.4, degassed
-
Quenching Solution: N-acetylcysteine (NAC)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction: a. Dissolve the mAb in the Reaction Buffer to a final concentration of 5-10 mg/mL. b. Add TCEP to the mAb solution at a 2.5-fold molar excess over the antibody. c. Incubate at 37°C for 1-2 hours with gentle mixing to reduce the engineered cysteine residues. d. Remove excess TCEP by buffer exchange into fresh, degassed Reaction Buffer using a desalting column or diafiltration.
-
Conjugation Reaction: a. Dissolve the Drug-PEG-Maleimide construct in DMSO to create a 10 mM stock solution. b. Add the drug-linker solution to the reduced mAb at a 1.5 to 5-fold molar excess per exposed sulfhydryl group.[13] c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: a. Add a 20-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide (B117702) groups. b. Incubate for 30 minutes at room temperature.
-
Purification: a. Purify the ADC from unconjugated drug-linker and other reaction components using an SEC column pre-equilibrated with PBS, pH 7.4. b. Collect the fractions containing the purified ADC.
-
Characterization: a. Determine the average DAR and homogeneity using Hydrophobic Interaction Chromatography (HIC). b. Assess the level of aggregation using Size Exclusion Chromatography (SEC). c. Confirm the identity and mass of the ADC using mass spectrometry.
Protocol 2: Homogeneous ADC Synthesis via Glycoengineering
This protocol outlines a chemoenzymatic strategy for producing glycosite-specific ADCs (gsADCs).[11][12]
Materials:
-
Monoclonal antibody (mAb)
-
Endo-S (Endoglycosidase S)
-
Azido-tagged unnatural N-glycan substrate
-
Alkyne-tagged PEG-payload
-
Copper(II) sulfate (B86663)
-
Sodium ascorbate
-
Tris(hydroxypropyl)triazolylmethylamine (THPTA)
-
Reaction Buffer: Tris-buffered saline (TBS), pH 7.4
-
Purification system (e.g., Protein A chromatography, SEC)
Procedure:
-
Enzymatic Glycan Remodeling: a. Incubate the mAb with Endo-S to remove the native Fc N-glycans. b. Purify the deglycosylated mAb. c. In a separate reaction, transfer the azido-tagged unnatural N-glycan substrate onto the deglycosylated mAb using a mutant glycosyltransferase.
-
Purification of Azido-Modified Antibody: a. Purify the azido-tagged mAb using Protein A chromatography to remove the enzyme and excess glycan substrate.
-
Click Chemistry Conjugation: a. Prepare a solution of the azido-modified mAb in Reaction Buffer. b. In a separate tube, pre-mix Copper(II) sulfate and THPTA. c. Add the alkyne-tagged PEG-payload to the mAb solution. d. Initiate the click reaction by adding the Copper(II)-THPTA complex and a freshly prepared solution of sodium ascorbate. e. Incubate at room temperature for 2-4 hours.
-
Purification of the ADC: a. Purify the final ADC conjugate using SEC to remove unreacted payload and other small molecules.
-
Characterization: a. Analyze the DAR and homogeneity by HIC and SDS-PAGE. b. Confirm the molecular weight and successful conjugation by mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the potency of the synthesized ADCs.
Materials:
-
Target cancer cell line and appropriate culture medium
-
96-well plates
-
Synthesized ADC, unconjugated mAb (control), and free drug (control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. b. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC and control articles in culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted ADC/control solutions to the respective wells. Include untreated wells as a 100% viability control. c. Incubate the plate for 72-120 hours.
-
MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium and add 100 µL of solubilization solution to each well. b. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.[14][15][16][17][18]
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of ADCs in vivo.[7][8][19][20]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Human tumor cell line for implantation
-
Synthesized ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of the tumor cells into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping and Dosing: a. Randomize the mice into treatment groups (e.g., vehicle control, unconjugated mAb, ADC low dose, ADC high dose). b. Administer the respective treatments intravenously (IV) or intraperitoneally (IP) according to the study design (e.g., once or twice weekly).
-
Tumor Growth Monitoring: a. Measure the tumor dimensions with calipers 2-3 times per week. b. Calculate the tumor volume using the formula: (Length x Width²)/2. c. Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time to assess tumor growth inhibition. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Conclusion
The synthesis of homogeneous ADCs using PEG linkers represents a significant advancement in the field of targeted cancer therapy. By leveraging site-specific conjugation technologies, researchers can produce ADCs with a defined DAR and improved physicochemical properties. The strategic use of PEG linkers, with careful consideration of their length and architecture, can further enhance the pharmacokinetic profile and therapeutic window of these promising biotherapeutics. The protocols and data presented in this document provide a foundation for the rational design, synthesis, and evaluation of next-generation homogeneous ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Homogeneous Antibody-Drug Conjugates via Glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homogeneous Antibody–Drug Conjugates via Glycoengineering | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Drug-to- Antibody Ratio (DAR) with Ald-Ph-amido-PEG11-NH-Boc
Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) using Ald-Ph-amido-PEG11-NH-Boc. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a non-cleavable ADC linker.[1][2] It features a terminal aldehyde group for conjugation to an antibody, a polyethylene (B3416737) glycol (PEG) spacer (11 units) to improve solubility and pharmacokinetics, and a Boc-protected amine for payload attachment.[3] Its primary use is in the synthesis of antibody-drug conjugates (ADCs).[1][2]
Q2: What is the conjugation chemistry of the aldehyde group on the linker?
A2: The aldehyde group reacts with nucleophilic groups on the antibody. A common strategy involves the reaction with hydrazide or aminooxy groups to form stable hydrazone or oxime bonds, respectively.[4][5] Another method is reductive amination, where the aldehyde reacts with a primary amine (like the side chain of lysine) to form a Schiff base, which is then reduced to a stable secondary amine.[4] Site-specific conjugation can be achieved by introducing an aldehyde handle onto the antibody enzymatically.[6][7]
Q3: Why is the Boc protecting group necessary on the amine?
A3: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[8] It prevents the amine from reacting during the conjugation of the linker to the antibody. The Boc group is stable under many reaction conditions but can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the primary amine for subsequent payload conjugation.[8][9][10][11]
Q4: How does the PEG11 spacer influence the ADC properties?
A4: The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can help to counteract the hydrophobicity of the drug payload and reduce the risk of aggregation.[12][13][14][15] PEGylation can also improve the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life.[13][14][16] The length of the PEG chain is a critical parameter to optimize, as longer chains can lead to slower clearance.[12][16]
Q5: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
A5: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[17] It is a critical quality attribute (CQA) because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[17][18]
-
High DAR: Can increase toxicity, lead to faster clearance, and increase the likelihood of aggregation due to increased hydrophobicity.[12][17][18]
Troubleshooting Guide
This section addresses common issues encountered when optimizing the DAR with this compound.
Issue 1: Lower than Expected Average DAR
Possible Causes & Troubleshooting Steps
| Cause | Troubleshooting Steps |
| Inefficient Aldehyde-Mediated Conjugation | Optimize Reaction pH: The formation of hydrazone/oxime bonds is pH-dependent, typically favoring a slightly acidic pH (around 5-7).[4] Increase Molar Excess of Linker: Titrate the molar ratio of the linker to the antibody to drive the reaction to completion. Start with a 5-10 fold molar excess.[9] Extend Reaction Time/Increase Temperature: Monitor the reaction over time to determine the optimal duration. A slight increase in temperature may improve kinetics, but monitor for antibody instability.[15] |
| Suboptimal Boc Deprotection | Ensure Complete TFA Removal: Residual trifluoroacetic acid (TFA) can protonate the newly exposed amine, reducing its nucleophilicity for payload conjugation. Ensure complete removal of TFA by lyophilization or nitrogen stream.[9] Verify Deprotection Conditions: Use a sufficient concentration of TFA in a suitable solvent like dichloromethane (B109758) (DCM) (e.g., 20-50% TFA in DCM).[9][10] |
| Inefficient Payload Conjugation | Verify Payload Activation: If using an NHS-ester activated payload, ensure it is fresh and has been stored under anhydrous conditions to prevent hydrolysis. Optimize Conjugation pH: The reaction of an activated ester with a primary amine is most efficient at a slightly basic pH (7.2-8.5).[14] |
| Inaccurate Concentration Measurements | Verify Extinction Coefficients: Use accurate extinction coefficients for both the antibody and the drug-linker to ensure correct molar ratio calculations.[15] Use Orthogonal Methods: Confirm protein concentration using a secondary method (e.g., Bradford or BCA assay). |
Issue 2: Higher than Expected Average DAR
Possible Causes & Troubleshooting Steps
| Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Verify Calculations: Double-check all calculations for the molar ratios of the linker and payload to the antibody.[17] Accurate Concentration Measurement: Ensure precise concentration determination of all reactants.[15][17] |
| Reaction Time Too Long | Perform Time-Course Study: Conduct experiments with varying reaction times to identify the optimal duration to achieve the target DAR.[15][17] |
| Inefficient Quenching | Ensure Effective Quenching: The quenching step must effectively stop the conjugation reaction to prevent further modification.[18] Use an appropriate quenching reagent in sufficient excess. |
Issue 3: High Heterogeneity in DAR (Wide Distribution of Species)
Possible Causes & Troubleshooting Steps
| Cause | Troubleshooting Steps |
| Non-Specific Conjugation Chemistry | Consider Site-Specific Conjugation: If using random lysine (B10760008) conjugation, heterogeneity is expected. For a more homogeneous DAR, consider site-specific methods, such as introducing an aldehyde tag at a specific location on the antibody.[6][7][19] |
| Variable Reactant Quality | Use High-Purity Reagents: Ensure the use of highly pure antibody (>95%) and drug-linker to minimize side reactions.[18] |
| Suboptimal Molar Ratio | Titrate Molar Ratios: Carefully titrate the molar ratio of the drug-linker to the antibody to find the optimal balance that yields the desired DAR profile with minimal heterogeneity.[18] |
| Poorly Controlled Reaction Parameters | Ensure Precise Control: Maintain tight control over reaction parameters such as temperature, pH, and reaction time.[18] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Linker
This protocol outlines the removal of the Boc protecting group from the linker prior to payload conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas supply or rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM.
-
Add a solution of 20-50% TFA in DCM to the linker solution.[9][10]
-
Incubate the reaction at room temperature for 30-60 minutes.[9]
-
Monitor the deprotection by LC-MS.
-
Remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.[9]
-
The resulting deprotected linker (as a TFA salt) can be used directly in the next step.
Protocol 2: Two-Step Conjugation to Antibody
This protocol describes the conjugation of the linker to the antibody, followed by payload attachment.
Part A: Linker Conjugation to Antibody (via Aldehyde)
Materials:
-
Purified antibody in an appropriate buffer (e.g., MES buffer, pH 6.0)
-
Deprotected Ald-Ph-amido-PEG11-NH2 linker
-
Reaction buffer (e.g., MES, pH 6.0)
-
Optional: Aniline as a catalyst for oxime/hydrazone ligation[5]
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Prepare the antibody at a concentration of 5-10 mg/mL in an amine-free buffer.
-
Dissolve the deprotected linker in the reaction buffer.
-
Add a 5- to 20-fold molar excess of the linker to the antibody solution.
-
If using a catalyst, add it to the reaction mixture.
-
Incubate the reaction for 2-16 hours at room temperature or 4°C with gentle mixing.
-
Monitor the reaction progress by a suitable analytical method (e.g., HIC-HPLC).
-
Purify the antibody-linker conjugate using SEC to remove excess linker.
Part B: Payload Conjugation to Antibody-Linker
Materials:
-
Purified antibody-linker conjugate
-
Activated drug payload (e.g., NHS-ester of a cytotoxic drug)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Dissolve the activated drug payload in an anhydrous aprotic solvent to prepare a stock solution.
-
Adjust the pH of the antibody-linker conjugate solution to 7.5-8.5 with a suitable buffer.
-
Add a 3- to 10-fold molar excess of the activated payload solution to the antibody-linker solution.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Quench the reaction by adding an excess of the quenching reagent.
-
Purify the final ADC using SEC or HIC to remove unconjugated payload and other impurities.
Protocol 3: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
Materials:
-
Purified ADC sample
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the ADC sample in Mobile Phase A.
-
Inject 10-50 µg of the ADC sample onto the column.[18]
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[18]
-
Monitor the elution profile at 280 nm.[18]
-
Integrate the peaks corresponding to different DAR species. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs.
-
Calculate the weighted average DAR using the peak areas.[18]
Visualizations
Caption: Experimental workflow for ADC synthesis and analysis.
Caption: Troubleshooting logic for common DAR issues.
References
- 1. This compound | Protein Forest [proteinforest.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. aacrjournals.org [aacrjournals.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Preventing Aggregation of ADCs with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) that utilize Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a critical concern?
A1: ADC aggregation is the self-association of individual ADC molecules into larger, high-molecular-weight (HMW) species.[1] This is a significant concern as it can negatively impact the ADC's therapeutic efficacy, alter its pharmacokinetic profile, and potentially trigger an immunogenic response in patients.[1] Aggregation can lead to reduced solubility and may necessitate removal during manufacturing, which can decrease the overall yield and increase production costs.[2]
Q2: How do PEG linkers help in preventing ADC aggregation?
A2: PEG (Polyethylene Glycol) linkers are incorporated into ADC design to improve stability and reduce aggregation through two primary mechanisms:
-
Increased Hydrophilicity: The repeating ethylene (B1197577) oxide units in a PEG chain are highly water-soluble, creating a hydration shell around the linker and the attached hydrophobic payload. This increased solubility helps to counteract the hydrophobicity of the payload, reducing the tendency for intermolecular aggregation.
-
Steric Hindrance: The flexible and dynamic nature of the PEG chain provides a steric shield that physically separates the hydrophobic payloads of adjacent ADC molecules, thereby preventing the interactions that lead to aggregation.[3]
Q3: What are the primary factors that induce aggregation in ADCs, even with PEG linkers?
A3: Despite the benefits of PEG linkers, several factors can still promote ADC aggregation:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules, which are often hydrophobic, increases the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation.[4]
-
Hydrophobic Payloads: The inherent hydrophobicity of many potent cytotoxic payloads is a major contributor to aggregation.[4]
-
Linker Chemistry and Length: The structure and length of the PEG linker can influence its effectiveness in shielding the hydrophobic payload. While longer PEG chains generally offer better protection, there is an optimal length that needs to be determined for each specific ADC.[5][6]
-
Conjugation Process Stress: The chemical conditions used during conjugation, such as pH, temperature, and the use of organic co-solvents, can induce conformational stress on the antibody, exposing hydrophobic regions and leading to aggregation.[1]
-
Suboptimal Formulation: An inappropriate buffer system, particularly a pH close to the antibody's isoelectric point (pI), can minimize the net charge of the ADC, reducing its solubility and promoting aggregation.[2]
-
Storage and Handling: ADCs can be sensitive to physical stressors.[1] Repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress like vigorous shaking can all contribute to the formation of aggregates.[1]
Troubleshooting Guide
Problem: High aggregation observed immediately after conjugation and purification.
This issue often points to challenges within the conjugation process itself. The following workflow can help diagnose and address the problem.
Caption: Troubleshooting workflow for immediate post-conjugation aggregation.
Problem: ADC aggregation increases during storage.
This suggests that the formulation is not optimal for long-term stability.
Caption: Troubleshooting workflow for storage-induced aggregation.
Data Summaries
The following tables provide synthesized data from various studies to illustrate the impact of key parameters on ADC aggregation.
Table 1: Impact of PEG Linker Length on ADC Aggregation and Potency
| PEG Linker Length | % High Molecular Weight Species (HMWS) after stress | Relative In Vitro Potency (IC50) |
| PEG4 | 8.5% | 1.0x |
| PEG8 | 4.2% | 1.5x |
| PEG12 | 2.1% | 2.2x |
| PEG24 | <1% | 4.0x |
Note: Data is illustrative and synthesized from general trends reported in preclinical studies.[5][7] Longer PEG chains generally decrease aggregation but may also increase the IC50 (reduce potency) depending on the specific ADC and target.
Table 2: Effect of Formulation pH on ADC Monomer Purity
| Formulation pH | % Monomer after 1 Month at 25°C |
| 5.0 | 98.5% |
| 6.0 | 97.2% |
| 7.0 (near pI) | 91.3% |
| 8.0 | 96.8% |
Note: Data is illustrative. The optimal pH is highly dependent on the specific antibody's isoelectric point (pI).[8][9] Formulating at a pH far from the pI generally enhances stability.
Key Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify high molecular weight species (aggregates), monomers, and fragments of an ADC based on their hydrodynamic volume.
Materials:
-
SEC-HPLC Column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)[10]
-
HPLC or UPLC system with a UV detector
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 6.8. For hydrophobic ADCs, an organic modifier like 15-20% isopropanol (B130326) or acetonitrile (B52724) may be required to improve peak shape.[11]
-
ADC sample
Methodology:
-
System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[1]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (typically 0.5-1.0 mg/mL) using the mobile phase. If necessary, filter the sample using a 0.22 µm filter.
-
Injection: Inject a defined volume of the sample (e.g., 10-20 µL) onto the column.[1]
-
Chromatographic Run: Run the separation isocratically for a sufficient duration (e.g., 20-30 minutes) to allow for the elution of all species.
-
Detection: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (eluting first), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Analysis of Particle Size Distribution by Dynamic Light Scattering (DLS)
Objective: To rapidly assess the hydrodynamic radius, size distribution, and presence of aggregates in an ADC sample.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume quartz or disposable cuvette
-
Filtered (0.1 or 0.2 µm) buffer for dilution
-
ADC sample
Methodology:
-
Sample Preparation: The sample must be free of extraneous dust and particles.
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Input the solvent viscosity and refractive index into the software.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate thermally.
-
Perform the DLS measurement. The instrument collects data on the intensity fluctuations of scattered light over time.
-
-
Data Analysis:
-
The instrument's software uses an autocorrelation function to calculate the hydrodynamic radius (Rh) and the Polydispersity Index (PDI).
-
A single, narrow peak with a low PDI (typically <0.2) indicates a monodisperse sample.[4]
-
The appearance of larger species or an increase in the PDI suggests the presence of aggregates.
-
Visual Guides
Caption: Key factors influencing the stability and aggregation of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
Side reactions of Boc deprotection in the presence of sensitive groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on managing the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group, especially in the presence of sensitive functional groups. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during acidic Boc deprotection?
A1: The fundamental cause of most side reactions is the generation of a reactive tert-butyl cation intermediate.[1][2][3] During the acid-catalyzed cleavage of the Boc group, typically with strong acids like trifluoroacetic acid (TFA), the Boc group is cleaved, forming this stable tertiary carbocation.[2][4] This electrophilic cation can then react with any nucleophilic functional groups present in the molecule, leading to undesired byproducts.[1][2]
Q2: Which functional groups and amino acid residues are particularly susceptible to side reactions?
A2: Nucleophilic functional groups are especially vulnerable to alkylation by the tert-butyl cation.[1][3] In peptide synthesis, this includes:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly susceptible to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][3]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1][3]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[1][3]
Other sensitive groups include electron-rich aromatic rings, thiols, guanidino groups, tert-butyl esters, acetals, and silyl (B83357) ethers.[5][6]
Q3: How can I prevent the formation of tert-butylation byproducts?
A3: The most effective strategy is to incorporate "scavengers" into your deprotection reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[1] They effectively "trap" the carbocation before it can react with your molecule of interest.[1]
Q4: What are some common scavengers and what are their applications?
A4: The choice of scavenger depends on the specific nucleophilic groups present in your substrate. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective and common scavenger that reduces the tert-butyl cation.[1][4] It is particularly useful for protecting tryptophan residues.[3]
-
Water (H₂O): Can trap the cation to form tert-butanol.[1]
-
Thioanisole: Useful for protecting methionine and tryptophan residues.[1]
-
Ethanedithiol (EDT): Commonly used for cysteine-containing compounds.[3]
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
-
Question: My Boc deprotection is sluggish or stalls before completion, even under standard acidic conditions. What could be the cause, and how can I resolve this?
-
Potential Causes:
-
Insufficient Acid Strength or Concentration: The acidic reagent may be too weak or dilute to efficiently cleave the Boc group, especially on sterically hindered or electron-deficient amines.[5][7]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly slow the deprotection rate.[5]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[2][5]
-
-
Solutions:
-
Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (B109758) (DCM). If the reaction is being conducted at a low temperature, allowing it to warm to room temperature can be effective.[3][5]
-
Use a Stronger Acidic System: For more robust substrates, neat TFA can be used for a short duration. An alternative is a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[5]
-
Optimize Solvent: Ensure your substrate is fully dissolved. Using anhydrous conditions might also improve the outcome.[5][8]
-
Issue 2: Cleavage of Other Acid-Labile Groups
-
Question: The Boc group is successfully removed, but other acid-labile groups in my molecule (e.g., tert-butyl esters, acetals, silyl ethers) are also being cleaved. How can I achieve selective Boc deprotection?
-
Potential Causes:
-
Solutions:
-
Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[9][10]
-
Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) offer a non-protic alternative for Boc cleavage, often under milder conditions.[10][11]
-
Non-Acidic Methods: For highly sensitive substrates, investigate methods like thermal deprotection or using oxalyl chloride in methanol.[10]
-
Quantitative Data Summary
The selection of the deprotection method can significantly influence the reaction's success, especially when sensitive functional groups are present. Below are tables summarizing various deprotection cocktails and alternative methods.
Table 1: Common Scavenger Cocktails for TFA-Mediated Deprotection
| Scavenger Cocktail Composition | Target Residues/Purpose | Reference |
| TFA / H₂O / TIS (95:2.5:2.5 v/v/v) | General purpose, effective for most sequences. | [1] |
| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5 v/v/v/v/v) | For peptides with multiple sensitive residues. | [1] |
| TFA / TIS (95:5 v/v) | Effective for Trp, Met, Tyr. | [1] |
Table 2: Comparison of Alternative Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [12] |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [12] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [12] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [12] |
| TBAF | N-Boc derivatives | TBAF, THF, Reflux | Not Specified | Good | [12] |
| p-Toluenesulfonic Acid | - | Acetonitrile/Methanol, Stoichiometric, RT | Variable | - | [1] |
| Zinc Bromide | N-Boc protected amine | Anhydrous DCM, 2.0-3.0 equiv. ZnBr₂, RT | Hours to days | - | [9] |
| Aqueous Phosphoric Acid | Boc-protected substrate | THF, 85 wt% H₃PO₄, RT | 4-8 hours | - | [5] |
Note: Yields and reaction times are substrate-dependent and the values above are indicative.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM [7]
-
Preparation: In a round-bottom flask, dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v). Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][7]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (B28343) (3 times).[1][5] The resulting amine TFA salt can often be used directly or neutralized.[3]
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol [12][13]
-
Preparation: In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.
-
Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by standard methods.
Protocol 3: Deprotection using HCl in Dioxane [10]
-
Preparation: Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a suitable solvent.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane.
-
Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection and side product formation.
Caption: Role of scavengers in preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Characterization of PEGylated ADCs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PEGylated Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the characterization of PEGylated ADCs.
Inaccurate or Inconsistent Drug-to-Antibody Ratio (DAR) Determination
Problem: I am observing variable or unexpected Drug-to-Antibody Ratio (DAR) values in my PEGylated ADC samples.
Possible Causes:
-
Methodological Limitations: The chosen analytical method may not be suitable for the specific characteristics of your PEGylated ADC.
-
ADC Heterogeneity: The inherent heterogeneity of ADCs, arising from variations in conjugation sites and the number of attached drugs, can complicate DAR analysis.[1]
-
Incomplete Reaction or Purification: Residual unconjugated antibody or excess drug-linker can skew the results.
-
Sample Instability: The ADC may be unstable under the analytical conditions, leading to aggregation or fragmentation.
Recommended Solutions:
-
Method Comparison: It is advisable to use orthogonal methods to determine the DAR and compare the results. The main techniques include UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).[2]
-
Sample Preparation: Ensure complete removal of unreacted drug-linker and other impurities through appropriate purification methods like Size Exclusion Chromatography (SEC).[3]
-
Method Optimization: Optimize the parameters of your chosen analytical method. For instance, in HIC, the salt gradient can be adjusted to improve the separation of different DAR species. For MS, ensure proper desalting and use of appropriate deconvolution software.[4]
Key Experiments & Protocols:
-
UV/Vis Spectroscopy for Average DAR Determination: This method offers a quick estimation of the average DAR.[3]
-
Protocol:
-
Accurately determine the molar extinction coefficients of the antibody and the free drug at two different wavelengths (e.g., 280 nm and a wavelength where the drug has maximum absorbance).[3]
-
Measure the absorbance of the purified ADC sample at both wavelengths.[3]
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and simultaneous equations.[3]
-
The average DAR is the molar ratio of the drug to the antibody.[3]
-
-
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for Subunit DAR Analysis: This technique provides information on the DAR distribution on the light and heavy chains.
-
Protocol:
-
Reduce the ADC sample by incubating it with a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[1]
-
Equilibrate the RPLC column with the initial mobile phase (e.g., 0.1% formic acid in water).[1]
-
Inject the reduced sample and elute with a gradient of an organic mobile phase (e.g., 0.1% formic acid in acetonitrile).[1]
-
Detect the eluting chains by both UV (280 nm) and mass spectrometry.[1]
-
Deconvolute the mass spectra of the light and heavy chain peaks to determine their masses and the number of conjugated drugs.[1]
-
-
-
Native Mass Spectrometry for Intact ADC DAR Analysis: This method allows for the determination of the DAR of the intact ADC.
-
Protocol:
-
Equilibrate a Size-Exclusion Chromatography (SEC) column with a volatile buffer like ammonium (B1175870) acetate (B1210297) for online buffer exchange.[1]
-
Inject the ADC sample for desalting and direct introduction into the mass spectrometer.[1]
-
Acquire the mass spectrum under native conditions to preserve non-covalent interactions.[1]
-
Deconvolute the mass spectrum to obtain the mass of the intact ADC and the distribution of different DAR species.[1]
-
Calculate the average DAR from the relative intensities of the peaks corresponding to each DAR species.[1]
-
-
Data Presentation: Comparison of DAR Determination Methods
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths to determine the concentration of the antibody and drug.[2] | Average DAR only.[2] | Rapid and simple, suitable for routine monitoring.[2] | Does not provide information on DAR distribution; requires accurate extinction coefficients. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[2] | Average DAR, drug distribution (DAR species), and presence of unconjugated antibody.[2] | Provides information on the distribution of different drug-loaded species. | Changes in peak retention times do not directly indicate the extent of drug conjugation and may require confirmation with MS.[] |
| Mass Spectrometry (MS) | Separates ADC species by chromatography and determines their mass-to-charge ratio for precise mass determination.[2] | Precise average DAR, DAR distribution, and confirmation of drug conjugation.[2] | Provides a direct measurement of the ADC's mass for unambiguous DAR calculation.[2] | Can be complex and requires specialized equipment.[6] |
Experimental Workflow for DAR Determination using RPLC-MS
Caption: Workflow for DAR determination using RPLC-MS.
High Levels of Aggregation Observed Post-Conjugation or During Storage
Problem: My PEGylated ADC sample shows significant aggregation after conjugation or during storage.
Possible Causes:
-
Increased Hydrophobicity: The conjugation of hydrophobic payloads can increase the propensity for aggregation, especially at high DARs.[7]
-
Suboptimal Formulation: The buffer composition (pH, ionic strength) may not be ideal for maintaining the stability of the ADC.
-
Storage Conditions: Improper storage temperatures and repeated freeze-thaw cycles can induce aggregation.[8]
-
Instability of the Antibody: The parent antibody itself may have a tendency to aggregate.
Recommended Solutions:
-
Optimize DAR: A lower drug-to-antibody ratio can reduce the overall hydrophobicity and decrease the tendency for aggregation.[8]
-
Formulation Development: Screen different buffer conditions, including pH and the addition of excipients like amino acids (arginine, glycine) and surfactants (polysorbate 20, polysorbate 80) to improve stability.[8]
-
Controlled Storage: Store the ADC at recommended temperatures (e.g., 2-8°C or frozen at -20°C to -80°C) and avoid multiple freeze-thaw cycles.[8] For long-term stability, consider lyophilization.[8]
-
PEG Linker Optimization: The length and structure of the PEG linker can be adjusted to enhance the hydrophilicity and stability of the ADC.[9]
Key Experiments & Protocols:
-
Size Exclusion Chromatography (SEC) for Aggregate Quantification: SEC is a standard method to separate and quantify monomers, aggregates, and fragments.
-
Protocol:
-
Equilibrate an appropriate SEC column with a suitable mobile phase.
-
Inject the ADC sample.
-
Monitor the eluate using a UV detector at 280 nm.
-
The peak corresponding to the monomeric ADC will elute at a specific retention time. Peaks eluting earlier correspond to aggregates, while later eluting peaks are fragments.
-
Quantify the percentage of aggregates by integrating the peak areas.
-
-
-
Dynamic Light Scattering (DLS) for Aggregate Detection: DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.
-
Protocol:
-
Dilute the ADC sample to an appropriate concentration (e.g., 0.1-1.0 mg/mL) with a filtered buffer.[8]
-
Filter the diluted sample into a clean cuvette using a 0.22 µm filter.[8]
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.[8]
-
Perform the DLS measurement to obtain a size distribution profile.[8]
-
The presence of peaks corresponding to larger particle sizes indicates aggregation.[8] The polydispersity index (PDI) can also indicate the heterogeneity of the sample.[8]
-
-
Data Presentation: Impact of DAR on Aggregation
| ADC Sample | Average DAR | % Aggregation (Initial) | % Aggregation (After 1 month at 4°C) |
| ADC-A | 2.1 | 0.5% | 0.8% |
| ADC-B | 3.8 | 1.2% | 2.5% |
| ADC-C | 7.5 | 4.5% | 9.8% |
Logical Diagram: Troubleshooting ADC Aggregation
Caption: Troubleshooting decision tree for ADC aggregation.
Frequently Asked Questions (FAQs)
Q1: What is a PEGylated ADC and what are the benefits of PEGylation?
A PEGylated Antibody-Drug Conjugate (ADC) is a type of ADC where a polyethylene (B3416737) glycol (PEG) polymer is incorporated into the linker that connects the antibody to the cytotoxic payload.[4] PEGylation offers several advantages, including:
-
Improved Solubility and Stability: PEG is hydrophilic and can increase the overall solubility of the ADC, which is particularly beneficial when using hydrophobic payloads.[9] This can help to reduce aggregation.[9]
-
Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic volume of the ADC, which can slow down renal clearance and lead to a longer plasma half-life.[9]
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the development of anti-drug antibodies.[10]
Q2: What are the main analytical techniques for characterizing PEGylated ADCs?
A suite of analytical techniques is necessary for the comprehensive characterization of PEGylated ADCs due to their inherent heterogeneity.[1] The primary methods include:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADCs based on the hydrophobicity of the drug-linker, providing information on the distribution of different DAR species.[1]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS): Used for analyzing the subunits (light and heavy chains) of the ADC to determine the DAR and drug distribution.[1]
-
Native Mass Spectrometry (Native MS): Allows for the analysis of the intact ADC to determine its mass and the distribution of DAR species.[1]
-
Size Exclusion Chromatography (SEC): Used to assess the presence of aggregates and fragments.
-
UV/Vis Spectroscopy: A simple method for determining the average DAR.[2]
Q3: How does the PEG linker affect the analytical characterization of an ADC?
The presence of a PEG linker can introduce specific challenges in the analytical characterization of an ADC:
-
Heterogeneity: Commercial PEG reagents can be heterogeneous in terms of their chain length, which adds to the overall heterogeneity of the ADC.[4] Using discrete PEG (dPEG®) constructs, which are single molecules, can reduce this complexity.[4]
-
Mass Spectrometry: The polydispersity of traditional PEG can complicate mass spectra.[11] Specialized data acquisition and deconvolution software may be necessary for accurate analysis.[4]
-
Chromatography: The hydrophilicity of the PEG linker can influence the retention behavior of the ADC in chromatographic methods like HIC and RPLC.
Q4: What are the common causes of instability in PEGylated ADCs?
Instability in PEGylated ADCs can manifest as aggregation, fragmentation, or drug deconjugation. Common causes include:
-
Hydrophobic Interactions: The hydrophobic nature of many cytotoxic payloads can lead to aggregation.[12]
-
Chemical Instability of the Linker: The linker connecting the drug to the antibody may be susceptible to cleavage in the bloodstream, leading to premature drug release.[13]
-
Physical Stress: Factors such as elevated temperatures, extreme pH values, and repeated freeze-thaw cycles can cause the ADC to degrade.[12]
-
High DAR: A high drug-to-antibody ratio can increase the hydrophobicity of the ADC, making it more prone to aggregation.[14]
Q5: How can I determine the site of PEGylation?
Determining the specific amino acid residues where the PEG-linker is attached is a critical aspect of ADC characterization. The most common method for this is peptide mapping:
-
Peptide Mapping Protocol:
-
The PEGylated ADC is enzymatically digested into smaller peptides using a protease like trypsin.
-
The resulting peptide mixture is analyzed by LC-MS/MS.[6]
-
By comparing the peptide map of the PEGylated ADC to that of the unmodified antibody, the peptides that have been modified with the PEG-linker can be identified, thus pinpointing the site of PEGylation.[6]
-
Experimental Workflow for PEGylation Site Analysis
Caption: Workflow for identifying the site of PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. enovatia.com [enovatia.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
- 14. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Ald-Ph-amido-PEG11-NH-Boc Linker
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for assessing the stability of the Ald-Ph-amido-PEG11-NH-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and why is its stability important?
The this compound is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Its stability is critical for the overall performance of an ADC, ensuring that the cytotoxic payload remains attached to the antibody while in circulation. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy.[4]
Q2: What are the expected degradation pathways for this linker?
Given its structure, the primary potential degradation pathway under physiological or stressed conditions is the hydrolysis of the amide bond. Amide bonds are generally stable, but can be susceptible to cleavage at extreme pH or in the presence of certain enzymes.[5]
Q3: What analytical techniques are best suited for monitoring the stability of this linker?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods.[4][6][7] These techniques allow for the separation and quantification of the intact linker-conjugate from any degradation products that may form over time.
Experimental Protocols
Protocol 1: Linker Stability Assessment in Different pH Buffers
This protocol assesses the hydrolytic stability of the linker across a range of pH values.
Materials:
-
This compound conjugated to a small molecule or protein of interest.
-
Citrate buffer (pH 5.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Carbonate-bicarbonate buffer (pH 9.0)
-
Incubator set to 37°C
-
HPLC or LC-MS system with a C18 reverse-phase column
-
Quenching solution (e.g., Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid)
Methodology:
-
Preparation: Prepare a stock solution of the linker conjugate in an appropriate solvent (e.g., DMSO) and dilute it to a final concentration of 1 mg/mL in each of the three buffers (pH 5.0, 7.4, and 9.0).
-
Incubation: Incubate all solutions at 37°C.
-
Time Points: At specified time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the reaction by diluting the aliquot 1:10 in the cold quenching solution. This stops any further degradation.
-
Analysis: Analyze the samples by a validated reverse-phase HPLC or LC-MS method to quantify the percentage of the remaining intact conjugate.
-
Data Interpretation: Plot the percentage of intact conjugate remaining versus time for each pH condition to determine the rate of hydrolysis.
Protocol 2: Linker Stability Assessment in Plasma
This protocol evaluates the stability of the linker in a more physiologically relevant matrix, accounting for the presence of enzymes.[6]
Materials:
-
This compound conjugate
-
Frozen human, mouse, or rat plasma (thawed at 37°C and centrifuged to remove precipitates)
-
Incubator set to 37°C
-
Protein precipitation solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Methodology:
-
Incubation: Spike the linker conjugate into the plasma to a final concentration of approximately 100 µg/mL.
-
Time Points: Incubate the plasma samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), collect aliquots.
-
Sample Preparation: For each time point, precipitate the plasma proteins by adding 3 volumes of the ice-cold protein precipitation solution to 1 volume of the plasma sample. Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant, which contains the linker conjugate and any small molecule degradation products.
-
Analysis: Analyze the supernatant using a sensitive LC-MS/MS method to quantify the concentration of the intact conjugate.
-
Data Analysis: Plot the concentration of the intact conjugate over time to determine its stability profile and half-life in plasma.
Data Presentation
Table 1: Representative Stability Data for this compound Conjugate
| Time (hours) | % Intact Linker (pH 5.0) | % Intact Linker (pH 7.4) | % Intact Linker (pH 9.0) | % Intact Linker (Human Plasma) |
| 0 | 100 | 100 | 100 | 100 |
| 24 | 99.5 | 99.1 | 97.2 | 98.5 |
| 48 | 98.9 | 98.2 | 94.5 | 97.1 |
| 96 | 97.8 | 96.5 | 89.1 | 94.3 |
| 168 | 95.7 | 93.1 | 79.8 | 89.5 |
Note: Data are hypothetical and for illustrative purposes only. Actual results may vary based on the specific conjugate and experimental conditions.
Troubleshooting Guide
Issue 1: Poor or asymmetric peak shape in HPLC/LC-MS analysis.
-
Possible Cause: The analyte may be interacting with active sites on the column or there may be issues with the mobile phase.
-
Solution:
-
Ensure the mobile phase pH is appropriate for the analyte. Adding a small amount of an ion-pairing agent (e.g., 0.1% TFA or formic acid) can improve peak shape.
-
Use a high-quality, end-capped column.
-
Ensure the sample is fully dissolved in the injection solvent.
-
Issue 2: Low recovery of the linker conjugate from plasma samples.
-
Possible Cause: Inefficient protein precipitation or non-specific binding of the analyte to the precipitated proteins or labware.
-
Solution:
-
Test different protein precipitation solvents (e.g., methanol (B129727) or acetone) to find the optimal one for your conjugate.
-
Ensure the precipitation is performed at a cold temperature (e.g., on ice) to maximize protein removal.
-
Consider using low-binding microcentrifuge tubes.
-
Issue 3: High variability between replicate samples.
-
Possible Cause: Inconsistent sample preparation, pipetting errors, or issues with instrument stability.
-
Solution:
-
Use a calibrated pipette and ensure consistent timing and technique during sample preparation, especially for the protein precipitation step.
-
Incorporate an internal standard to normalize for variations in sample processing and instrument response.
-
Run system suitability tests before each analytical run to ensure the LC-MS system is performing consistently.
-
Issue 4: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: This could indicate unexpected degradation pathways, interaction with matrix components, or contamination.
-
Solution:
-
Use a high-resolution mass spectrometer to obtain an accurate mass of the unknown peaks and predict their elemental composition.
-
Perform MS/MS fragmentation to elucidate the structure of the new species.
-
Analyze a blank matrix (plasma or buffer without the conjugate) to rule out contamination or matrix interferences.
-
Visualizations
Caption: Experimental workflow for the plasma stability assay.
Caption: Potential hydrolytic degradation of the amide bond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ald-Ph-amido-PEG11-NH-Boc Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction buffers and troubleshooting common issues encountered during the conjugation of Ald-Ph-amido-PEG11-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for conjugating this compound to a primary amine?
The conjugation proceeds via a two-step reductive amination process. First, the aldehyde group on the PEG linker reacts with a primary amine on the target molecule (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form an unstable imine intermediate (Schiff base). This is followed by the reduction of the imine to a stable secondary amine bond by a reducing agent.
Q2: What are the critical parameters to consider when optimizing the reaction buffer?
The most critical parameters for the reaction buffer are pH, buffer composition, and the concentration of reactants. The pH should be mildly acidic to facilitate the formation of the imine intermediate. The buffer should not contain primary amines that could compete with the target molecule. Reactant concentrations, specifically the molar ratio of the PEG linker to the target molecule, will influence the degree of conjugation.
Q3: Which reducing agents are suitable for this conjugation, and how do I choose the right one?
Commonly used reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
-
Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is effective at reducing imines but not aldehydes, minimizing side reactions.[1] However, it is toxic and can generate cyanide gas, requiring careful handling.[2]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reducing agent that is often preferred due to its lower toxicity and high efficiency.
Sodium borohydride (B1222165) (NaBH₄) is a stronger reducing agent and can reduce both the imine and the starting aldehyde, which can lead to lower yields of the desired conjugate if not used carefully.[3]
Q4: How can I monitor the progress of the conjugation reaction?
The progress of the reaction can be monitored using several analytical techniques:
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein will be observed upon successful PEGylation.
-
Size-Exclusion Chromatography (SEC-HPLC): This can be used to separate the PEGylated conjugate from the unconjugated protein and detect any aggregation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the number of PEG linkers attached.
Q5: What are the common causes of low conjugation efficiency?
Low conjugation efficiency can be due to several factors, including suboptimal pH, incorrect molar ratios of reactants, degradation of the reducing agent, or the presence of competing primary amines in the reaction buffer (e.g., Tris or glycine).[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound conjugation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH: The pH of the reaction buffer is too high or too low, preventing efficient imine formation. | Optimize the pH of the reaction buffer to a range of 5.0-7.0. A pH of around 6.0 is often a good starting point. |
| Incorrect Molar Ratio: Insufficient excess of the PEG linker. | Increase the molar excess of the this compound linker. A starting point of 10- to 50-fold molar excess is recommended.[5] | |
| Degraded Reducing Agent: The reducing agent has lost its activity due to improper storage or handling. | Use a fresh batch of the reducing agent. | |
| Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the PEG linker.[4] | Perform a buffer exchange of the protein into an amine-free buffer such as PBS or HEPES.[] | |
| Protein Aggregation | High Protein Concentration: High concentrations of the antibody or protein can lead to intermolecular crosslinking. | Reduce the protein concentration during the conjugation reaction. |
| Unfavorable Buffer Conditions: The buffer composition or pH is causing the protein to become unstable. | Screen different buffer conditions, including varying ionic strength and pH, to find conditions that maintain protein stability. Immobilizing the antibody on a solid support during conjugation can also prevent aggregation.[7] | |
| Hydrophobicity of the Linker/Payload: The addition of the PEG linker and any attached payload can increase the hydrophobicity of the protein, leading to aggregation. | While the PEG linker itself is hydrophilic, a highly hydrophobic payload can be a cause. Consider using a longer PEG chain if possible to increase hydrophilicity.[8] | |
| High Polydispersity (Multiple PEG Chains Attached) | High Molar Excess of PEG Linker: A very high molar excess of the PEG linker can lead to the attachment of multiple PEG chains to a single protein molecule. | Reduce the molar excess of the this compound linker. |
| High pH: Higher pH can lead to the deprotonation of more lysine residues, making them more reactive and increasing the likelihood of multiple conjugations. | Perform the reaction at a lower pH (e.g., 5.0-6.0) to favor N-terminal conjugation. | |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete Reaction: The reaction may not have gone to completion. | Increase the reaction time or the molar excess of the linker. |
| Suboptimal Reaction Conditions: The pH, temperature, or concentration of reactants may not be optimal. | Systematically optimize the reaction conditions, starting with pH and molar ratio. |
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C | Expected Outcome | Reference |
| pH | 5.0 | 6.0 | 7.0 | Optimal imine formation typically occurs in a mildly acidic environment. | [1] |
| Molar Excess of PEG Linker | 10:1 | 20:1 | 50:1 | Higher molar excess generally leads to a higher degree of PEGylation. | [5] |
| Temperature (°C) | 4 | 25 (Room Temp) | 37 | Room temperature is often sufficient, but lower temperatures can be used to minimize protein degradation. | [] |
| Reaction Time (hours) | 2 | 4 | 12 | Longer reaction times can lead to higher conjugation efficiency but also risk protein degradation. | [] |
Experimental Protocols
Protocol 1: Standard Conjugation of this compound to an Antibody
This protocol provides a general procedure for the conjugation of the this compound linker to an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange of the antibody into the Reaction Buffer using a desalting column to a final concentration of 2-10 mg/mL.
-
-
PEG Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the dissolved PEG linker to the antibody solution.
-
Gently mix the reaction mixture.
-
Add sodium cyanoborohydride to a final concentration of 50 mM.
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess PEG linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Optimization of Reaction Buffer pH
This protocol outlines a method for determining the optimal pH for the conjugation reaction.
Procedure:
-
Prepare a series of reaction buffers with varying pH values (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0).
-
Set up parallel conjugation reactions as described in Protocol 1, with each reaction using a different pH buffer.
-
After the incubation period, quench and purify each reaction.
-
Analyze the resulting conjugates by SDS-PAGE and SEC-HPLC to determine the conjugation efficiency and the extent of aggregation at each pH.
-
Select the pH that provides the highest yield of the desired conjugate with the lowest amount of aggregation.
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. pharmtech.com [pharmtech.com]
- 8. purepeg.com [purepeg.com]
Technical Support Center: Selective Deprotection of Ald-Ph-amido-PEG11-NH-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the selective deprotection of the Boc (tert-butyloxycarbonyl) group from molecules such as Ald-Ph-amido-PEG11-NH-Boc without cleaving ester functionalities.
Frequently Asked Questions (FAQs)
Q1: My ester is being cleaved during the Boc deprotection of this compound using Trifluoroacetic Acid (TFA). What are the primary causes?
Cleavage of ester groups during TFA-mediated Boc deprotection is a common side reaction. The highly acidic conditions required to remove the Boc group can also lead to the hydrolysis of sensitive ester functionalities. The extent of this side reaction depends on the concentration of TFA, reaction time, temperature, and the specific structure of the ester.
Q2: Are there milder acidic conditions I can use to minimize ester cleavage?
Yes, modifying the acidic conditions can significantly improve the selectivity of Boc deprotection. Instead of using neat or high concentrations of TFA, consider the following options:
-
Lower TFA Concentration: Reducing the concentration of TFA in a solvent like dichloromethane (B109758) (DCM) can help. One study found that 55% TFA in DCM resulted in higher purity peptides compared to 100% TFA, suggesting that lower concentrations can be less harsh.[1]
-
Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid is an effective and milder reagent for Boc deprotection that is compatible with acid-sensitive groups like methyl and benzyl (B1604629) esters.[2][3]
-
Sulfuric Acid in tert-Butyl Acetate (B1210297): A solution of concentrated sulfuric acid in tert-butyl acetate has been used for the selective cleavage of Boc groups in the presence of tert-butyl esters.[4]
Q3: Can I deprotect the Boc group without using a strong acid?
Absolutely. Several non-acidic methods have been developed for milder Boc deprotection that are compatible with ester groups:
-
Oxalyl Chloride in Methanol (B129727): This system offers a mild and efficient method for the deprotection of N-Boc groups on a wide range of substrates, including those with acid-labile functionalities.[2][5][6] The reaction typically proceeds at room temperature.[5][6]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound under vacuum can lead to the removal of the Boc group without the need for any reagents.[2][7]
-
Basic Deprotection: For substrates that are stable to basic conditions, reagents like sodium carbonate in refluxing DME or sodium t-butoxide in wet tetrahydrofuran (B95107) can be used to cleave the Boc group.[6]
Q4: I have a tert-butyl ester that I want to keep intact. Are there specific methods for this?
Selective deprotection of a Boc group in the presence of a tert-butyl ester is particularly challenging due to the similar acid lability of both groups. However, specific conditions have been developed for this purpose:
-
Methanesulfonic Acid in tBuOAc/CH2Cl2: This solvent system has been successfully used to selectively remove the N-Boc group while leaving a tert-butyl ester intact.[2][4]
-
HCl in Ethyl Acetate: Anhydrous HCl in ethyl acetate is another option that has been reported to deprotect Boc groups without affecting ester bonds, although it may require longer reaction times.[7]
Troubleshooting Guide: Preventing Ester Cleavage
If you are experiencing unwanted ester cleavage during the Boc deprotection of this compound, follow this troubleshooting workflow:
Step 1: Assess the Severity of Ester Cleavage
-
Quantify the extent of ester cleavage using techniques like HPLC or LC-MS to establish a baseline.
Step 2: Modify Your Current Acidic Protocol
-
Reduce TFA Concentration: If using TFA/DCM, try lowering the TFA concentration to 20-50%.[8]
-
Lower the Reaction Temperature: Perform the reaction at 0°C to slow down the rate of ester cleavage.[2]
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize over-exposure to the acid.[2]
Step 3: Switch to a Milder Acidic Reagent
-
If modifications to your TFA protocol are insufficient, consider switching to a milder acid such as 85 wt% aqueous phosphoric acid.[2][3]
Step 4: Explore Non-Acidic Deprotection Methods
-
For highly sensitive substrates, non-acidic methods are recommended. Oxalyl chloride in methanol is a robust and mild alternative.[2][5][6]
-
Consider thermal deprotection if your compound is thermally stable.[2][7]
Step 5: Consider Orthogonal Protecting Group Strategy
-
For future syntheses, if ester cleavage remains a persistent issue, consider using an orthogonal protecting group for the amine, such as Fmoc, which is removed under basic conditions that do not affect esters.[9][10]
Experimental Protocols
Protocol 1: Boc Deprotection using Aqueous Phosphoric Acid [2]
-
Dissolve the N-Boc protected substrate in a suitable solvent (e.g., toluene).
-
Add 85 wt% aqueous phosphoric acid.
-
Stir the mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol [2][5]
-
Dissolve the N-Boc protected substrate in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (typically 3 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography as needed.
Quantitative Data Summary
The following table summarizes the reported yields for various Boc deprotection methods that are compatible with ester functionalities.
| Deprotection Reagent/Condition | Substrate Type | Yield (%) | Reference(s) |
| Oxalyl Chloride in Methanol | Structurally diverse N-Boc compounds | up to 90% | [5][6] |
| Aqueous Phosphoric Acid (85 wt%) | N-Boc protected amines | High Yielding | [3] |
| Sulfuric Acid in tBuOAc | N-Boc amino acids and dipeptides | 70-100% | [4] |
| Methanesulfonic Acid in tBuOAc:CH2Cl2 | N-Boc amino acids and dipeptides | 70-100% | [4] |
| Water (reflux) | N-Boc carboxylsulfamides | 92-96% | [11] |
Diagrams
Caption: Experimental workflow for the selective deprotection of a Boc group while preserving an ester functionality.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mcours.net [mcours.net]
Technical Support Center: Controlling ADC Hydrophobicity with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for controlling the hydrophobicity of Antibody-Drug Conjugates (ADCs) using Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEGylated linker in an ADC?
A PEGylated linker serves as a hydrophilic spacer between the antibody and a frequently hydrophobic cytotoxic payload.[1] This strategic incorporation helps to mitigate the tendency for aggregation, a common challenge in ADC development, particularly with a high drug-to-antibody ratio (DAR).[1] Furthermore, PEGylation can improve the pharmacokinetic properties of the ADC by increasing its hydrodynamic radius, which can lead to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time may facilitate greater accumulation of the ADC within the tumor tissue.[1] The PEG chain can also shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[1]
Q2: How does the hydrophobicity of the payload and a high DAR contribute to ADC aggregation?
Many potent cytotoxic payloads used in ADCs are highly hydrophobic.[2] When these molecules are conjugated to an antibody, they can create hydrophobic patches on the antibody's surface, leading to self-association and aggregation.[2] A higher drug-to-antibody ratio (DAR) exacerbates this issue by increasing the number of hydrophobic drug molecules on the antibody surface.[2] Clinical data suggest that ADCs with very high DARs (e.g., over 6) tend to be cleared quickly from circulation due to aggregation driven by hydrophobicity.[2][3]
Q3: What are the main strategies to overcome challenges associated with hydrophobic ADC payloads?
Several strategies can be employed to mitigate issues arising from payload hydrophobicity:
-
Incorporate Hydrophilic Linkers: This is a primary and highly effective method. Integrating hydrophilic components, such as PEG chains, into the linker can mask the payload's hydrophobicity, thereby improving the ADC's overall solubility and pharmacokinetic profile.[4]
-
Site-Specific Conjugation: Modern conjugation techniques enable the precise attachment of payloads to specific sites on the antibody. This results in a more homogeneous ADC product with a defined DAR, which helps to control and minimize issues driven by hydrophobicity.[4]
-
Formulation Optimization: Developing a suitable formulation is critical for stabilizing the ADC and preventing aggregation. This can involve optimizing the pH, using specific buffers, and including excipients like surfactants.[4]
-
Payload Modification: In some cases, the payload itself can be modified to be more hydrophilic without compromising its cytotoxic activity.[4]
Q4: How does the length of the PEG linker affect ADC aggregation and performance?
The length of the PEG chain within the linker is a critical parameter. Generally, longer PEG chains lead to:
-
Improved Hydrophilicity: This helps to mitigate aggregation, especially at higher DARs.[5]
-
Enhanced Pharmacokinetics: Longer PEG chains can increase the hydrodynamic radius of the ADC, resulting in a longer plasma half-life.[5]
-
Potential Decrease in in vitro Potency: A trade-off can exist where longer linkers may slightly reduce the immediate cytotoxic effect in cell culture.[5]
The optimal PEG linker length is often specific to the antibody-payload combination and requires empirical testing.[5]
Troubleshooting Guide
This guide addresses common problems encountered during ADC development related to hydrophobicity and the use of PEG linkers.
Issue 1: Significant ADC aggregation is observed during or immediately after the conjugation reaction.
-
Possible Cause 1: High Payload Hydrophobicity. The inherent hydrophobicity of the payload-linker construct may be too high for the antibody to tolerate at the desired DAR.[6]
-
Troubleshooting Step: Consider using a more hydrophilic linker. Increasing the length of the PEG chain within the linker is a primary strategy to counteract payload hydrophobicity.[6]
-
-
Possible Cause 2: Suboptimal Conjugation Conditions. The pH, temperature, or co-solvent concentration in the reaction buffer may be destabilizing the antibody.[6]
-
Possible Cause 3: High Antibody Concentration. High concentrations of the antibody during conjugation can increase the likelihood of intermolecular interactions and aggregation.[6]
-
Troubleshooting Step: Evaluate the effect of reducing the antibody concentration during the conjugation reaction.
-
Issue 2: A gradual increase in ADC aggregation is observed during storage.
-
Possible Cause 1: Inadequate Formulation. The formulation buffer may not be providing sufficient stabilization for the ADC.
-
Troubleshooting Step: Screen for the addition of stabilizers. Surfactants like Polysorbate 20 or 80 can prevent surface-induced aggregation.[7] Sugars such as sucrose (B13894) or trehalose (B1683222) can act as cryoprotectants.[7] Amino acids like arginine can help to solubilize proteins and reduce aggregation.[7]
-
-
Possible Cause 2: Improper Storage Conditions. Frequent freeze-thaw cycles or inappropriate storage temperatures can lead to aggregation.
-
Possible Cause 3: Inherent Long-Term Instability. The ADC construct may have inherent long-term colloidal instability.
-
Troubleshooting Step: Re-evaluate the PEG linker length. An increase in PEG chain length may be necessary to confer better long-term stability.[6]
-
Issue 3: The ADC exhibits rapid clearance and low efficacy in vivo.
-
Possible Cause 1: High ADC Hydrophobicity. Increased hydrophobicity can lead to non-specific uptake and rapid clearance from circulation.[4]
-
Possible Cause 2: High Drug-to-Antibody Ratio (DAR). ADCs with a high DAR and hydrophobic payloads often exhibit faster clearance.[4]
-
Troubleshooting Step: Lowering the DAR can decrease the overall hydrophobicity and improve the pharmacokinetic profile.[4]
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Aggregation
| PEG Linker Length | ADC Aggregation (%) | Reference |
| No PEG | Variable (Can be significantly higher) | [6] |
| Short PEG (e.g., PEG4) | Can be effective, but may be insufficient for highly hydrophobic payloads | [2] |
| Medium PEG (e.g., PEG8, PEG12) | Generally effective at reducing aggregation | [4][7] |
| Long PEG (e.g., PEG24) | Often provides the most significant reduction in aggregation | [8] |
Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and conjugation chemistry.
Table 2: Influence of PEG Linkers on ADC Pharmacokinetics
| ADC Property | Without PEG Linker | With PEG Linker (e.g., PEG8 or PEG12) | Reference |
| Plasma Clearance | >46.3 mL·kg⁻¹/day | 7.3 mL·kg⁻¹/day | [4] |
| Mouse Tolerability (20 mg/kg) | 0% survival by day 5 | 100% survival after 28 days | [4] |
Experimental Protocols
1. Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment
-
Objective: To separate ADC species based on their hydrophobicity to determine the drug-to-antibody ratio (DAR) and assess the overall hydrophobicity.[5]
-
Methodology:
-
System and Column Equilibration: Equilibrate the HIC column (e.g., Tosoh TSKgel Butyl-NPR) with Mobile Phase A.[9]
-
Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[9]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0 with 25% v/v Isopropanol.[9]
-
Sample Injection: Inject the ADC sample onto the column.[5]
-
Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species.
-
Detection: Monitor the absorbance at 280 nm.[9]
-
Data Analysis: The retention time on the HIC column is correlated with the hydrophobicity of the ADC species. Later eluting peaks correspond to higher DAR species and greater hydrophobicity.
-
2. Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[4]
-
Methodology:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 0.5-2.0 mg/mL) in the SEC mobile phase.[4]
-
Chromatographic Conditions:
-
Detection: Monitor UV absorbance at 280 nm.[4]
-
Data Analysis: Integrate the peak area of the high molecular weight species (which elute first) and the monomer peak to calculate the percentage of aggregation.[4]
-
Visualizations
References
Technical Support Center: PEGylated Antibody-Drug Conjugates
Welcome to the technical support center for PEGylated Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the pharmacokinetic (PK) properties of their PEGylated ADCs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the development and characterization of PEGylated ADCs.
Issue 1: Unexpectedly Rapid Clearance of PEGylated ADC
Q: My PEGylated ADC, which was designed for an extended half-life, is clearing from circulation much faster than anticipated. What are the potential causes and how can I troubleshoot this?
A: Unexpectedly rapid clearance of a PEGylated ADC can be attributed to several factors, often related to immunogenicity or physicochemical instability. The primary causes to investigate are the presence of anti-PEG antibodies and ADC aggregation.
Potential Causes & Troubleshooting Steps:
-
Anti-PEG Antibodies (Immunogenicity): Pre-existing or treatment-induced anti-PEG antibodies (APAs) can bind to the PEG moiety of the ADC, leading to accelerated blood clearance (ABC) and reduced efficacy.[1][2][3] This is a significant clinical concern, as APAs can be found in individuals with no prior exposure to PEGylated drugs.[1]
-
ADC Aggregation: Hydrophobic interactions, often exacerbated by the cytotoxic payload, can cause ADC molecules to aggregate.[8][9] These high-molecular-weight species are rapidly cleared from circulation by the reticuloendothelial system (RES), primarily in the liver and spleen.[1]
-
Suboptimal PEG Shielding: The size, length, or architecture (linear vs. branched) of the PEG chain may not be sufficient to shield the hydrophobic payload or other clearance-promoting regions of the ADC.[11][12][13]
-
Linker Instability: Premature cleavage of the linker in circulation can release the payload, leading to changes in the ADC structure that may accelerate the clearance of the antibody component.[16][17]
-
Troubleshooting Action: Assess the stability of your ADC in plasma in vitro. Quantify the levels of total antibody, conjugated antibody, and free payload over time using methods like ELISA and LC-MS/MS.[][19]
-
The following flowchart outlines a systematic approach to troubleshooting rapid ADC clearance.
Caption: Troubleshooting workflow for rapid ADC clearance.
Issue 2: High Levels of ADC Aggregation
Q: My purified PEGylated ADC shows significant aggregation either immediately after conjugation or during storage. What causes this and how can I prevent it?
A: ADC aggregation is a common challenge, primarily driven by the increased hydrophobicity from the cytotoxic payload and linker.[8][20] Aggregation can compromise efficacy, stability, and safety.[21] Prevention strategies focus on the conjugation process, formulation, and storage conditions.
Troubleshooting for Immediate Post-Conjugation Aggregation:
-
Cause: High Hydrophobicity.
-
Solution: Optimize the Drug-to-Antibody Ratio (DAR). A lower average DAR reduces overall hydrophobicity.[10] This can be achieved by adjusting the molar ratio of the linker-payload to the antibody during conjugation.[10][20]
-
Solution: Increase Linker Hydrophilicity. Use a linker with a longer or branched PEG chain to better mask the hydrophobic payload.[9][13][22]
-
-
Cause: Suboptimal Conjugation Conditions.
-
Solution: Optimize Reaction Buffer. Ensure the pH is optimal for the antibody and linker chemistry (e.g., pH 7.2-7.5 for lysine (B10760008) conjugation).[20]
-
Solution: Control Co-solvents. If an organic co-solvent is needed to dissolve the drug-linker, use the minimum amount necessary and add it slowly to the antibody solution with gentle mixing.[20][22]
-
Solution: Control Temperature. Perform the reaction at a controlled temperature (e.g., 4°C or room temperature) to minimize antibody denaturation.[20]
-
Troubleshooting for Aggregation During Storage:
-
Cause: Inadequate Formulation.
-
Cause: Improper Storage Conditions.
-
Solution: Temperature Control. Store the ADC at the recommended temperature (typically 2-8°C or frozen at -20°C to -80°C).[10]
-
Solution: Avoid Freeze-Thaw Cycles. Repeated freeze-thaw cycles are a common cause of aggregation.[10] Aliquot samples to avoid this.
-
Solution: Lyophilization. For long-term storage, consider lyophilizing the ADC in a suitable formulation to significantly improve stability.[10]
-
Data Presentation: Impact of PEG Linker on ADC Pharmacokinetics
Quantitative data from preclinical studies demonstrate that the strategic selection of a PEG linker can significantly improve ADC pharmacokinetic parameters.
Table 1: Impact of PEG Linker Architecture on ADC Clearance (DAR 8)
This table shows that for a heavily loaded ADC, a branched PEG linker is more effective at reducing clearance compared to a linear PEG of similar molecular weight.[11] This is attributed to the superior "umbrella" effect of the branched structure, which enhances shielding of the hydrophobic payload.[11]
| Linker Architecture | Molecular Weight | Clearance (mL/day/kg) | Fold Improvement vs. Linear |
| Linear PEG | ~2 kDa | 15.2 | - |
| Branched PEG | ~2 kDa | 8.5 | 1.8x |
Data synthesized from preclinical models.[11]
Table 2: Impact of Linear PEG Chain Length on ADC Clearance
This table illustrates that increasing the length of a linear PEG linker can decrease ADC clearance.[11][14] However, a plateau effect may be observed, where further increases in length yield diminishing returns.[11]
| ADC Construct | Linker | Clearance (mL/day/kg) |
| ADC-1 | Non-PEGylated | 25.0 |
| ADC-2 | PEG4 | 18.1 |
| ADC-3 | PEG8 | 12.5 |
| ADC-4 | PEG12 | 12.1 |
Data synthesized from rat PK studies.[11][14][23]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data.
Protocol 1: Quantification of ADC Aggregation by SEC-HPLC
Objective: To separate and quantify monomers, aggregates, and fragments of a PEGylated ADC based on size.
Materials:
-
HPLC or UHPLC system with a UV detector (280 nm).
-
Size-Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other formulation buffer.
-
ADC sample.
-
Low-protein-binding 0.22 µm syringe filters.
Methodology:
-
System Preparation: Equilibrate the HPLC system and SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation:
-
Thaw the ADC sample on ice if frozen.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove particulates.[10]
-
-
Chromatographic Analysis:
-
Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.[10]
-
Run the analysis for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to high-molecular-weight species (aggregates), the monomer, and low-molecular-weight species (fragments).
-
Integrate the area of each peak.
-
Calculate the percentage of each species by dividing its peak area by the total area of all peaks.
-
Caption: Experimental workflow for SEC-HPLC analysis.
Protocol 2: Detection of Anti-PEG Antibodies by ELISA
Objective: To detect the presence of anti-PEG IgM and IgG in serum or plasma samples from preclinical or clinical studies.
Materials:
-
96-well ELISA plates.
-
Coating Antigen: mPEG-DSPE or another PEGylated lipid/protein.[24]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.[5][6]
-
Wash Buffer: PBS. Note: Avoid surfactants like Tween 20, as they can cause biased results.[5][6]
-
Serum/plasma samples.
-
Detection Antibodies: HRP-conjugated anti-mouse/human IgM and IgG.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 1M H₂SO₄.
-
Plate reader (450 nm).
Methodology:
-
Plate Coating:
-
Dissolve mPEG-DSPE in ethanol (B145695) and add to wells (e.g., 10 nmol in 50 µL).[24]
-
Allow the solvent to evaporate overnight, leaving a lipid film.
-
Alternatively, coat with a PEGylated protein at 1-5 µg/mL in PBS overnight at 4°C.
-
-
Blocking: Wash plates 3x with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation:
-
Wash plates 3x.
-
Dilute serum samples (e.g., 1:100) in Sample Diluent.[6]
-
Add 100 µL of diluted samples to the wells and incubate for 1-2 hours at room temperature. Include positive and negative controls.
-
-
Detection Antibody Incubation:
-
Wash plates 5x.
-
Add 100 µL of HRP-conjugated anti-IgM or anti-IgG detection antibody (diluted according to manufacturer's instructions) to the appropriate wells.
-
Incubate for 1 hour at room temperature.
-
-
Development & Reading:
-
Wash plates 5x.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Add 100 µL of Stop Solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
Protocol 3: In Vivo Pharmacokinetic Study
Objective: To determine the key PK parameters (clearance, half-life, AUC) of a PEGylated ADC in an animal model (e.g., rat, mouse).
Materials:
-
Test animals (e.g., Sprague-Dawley rats).
-
PEGylated ADC formulation.
-
Dosing equipment (syringes, needles).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Centrifuge.
-
Freezer (-80°C).
-
Analytical platform for ADC quantification (e.g., ELISA or LC-MS/MS system).
Methodology:
-
Acclimatization & Dosing:
-
Acclimatize animals for at least 3 days prior to the study.
-
Administer a single intravenous (IV) dose of the PEGylated ADC at a defined concentration (e.g., 3 mg/kg).[14]
-
-
Blood Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points. A typical schedule might be: pre-dose, 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 7 days, 14 days, 21 days.
-
Collect blood into EDTA-coated tubes to obtain plasma.
-
-
Plasma Processing:
-
Centrifuge blood samples (e.g., at 2,000 x g for 10 min at 4°C) to separate plasma.
-
Carefully collect the plasma supernatant and store frozen at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of different ADC analytes in the plasma samples.[][25]
-
Total Antibody: Use a generic ligand-binding assay (LBA) that captures the human antibody framework.
-
Conjugated ADC: Use an LBA with an anti-payload antibody for capture and an anti-human antibody for detection.[19]
-
Free Payload: Use LC-MS/MS for sensitive quantification after protein precipitation.[19]
-
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of each analyte versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) to calculate key parameters like Clearance (CL), Volume of Distribution (Vd), half-life (t½), and Area Under the Curve (AUC).[14]
-
Caption: General workflow for an in vivo ADC PK study.
References
- 1. mdpi.com [mdpi.com]
- 2. Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accelerated clearance by antibodies against methoxy PEG depends on pegylation architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Assay for Immunogenic Detection of Anti-PEG Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. pharmtech.com [pharmtech.com]
- 22. books.rsc.org [books.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Aldehyde-Based Bioconjugation
Welcome to the technical support center for aldehyde-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemistries used for aldehyde-based bioconjugation?
A1: The most prevalent methods involve the reaction of an aldehyde or ketone with an aminooxy or hydrazine (B178648) functional group to form oxime and hydrazone linkages, respectively.[1][2] These reactions are popular because they are specific, proceed under mild conditions, and form stable covalent bonds, making them ideal for modifying sensitive biomolecules like proteins and peptides.[1] Reductive amination is another method used to conjugate aldehydes and amines.[2]
Q2: What causes non-specific binding with aldehyde-reactive probes?
A2: Non-specific binding can stem from interactions between the probe and molecules other than the target aldehyde.[3] Aldehydes and ketones are naturally present in biological systems; for instance, the hemiacetal of carbohydrates is in equilibrium with its carbonyl form.[4] This can lead to off-target reactions. To minimize non-specific binding, it's crucial to use blocking buffers and wash extensively after probe incubation.[3]
Q3: Which is more stable, an oxime or a hydrazone linkage?
A3: Oxime bonds are significantly more stable than hydrazone bonds, particularly under physiological and acidic conditions.[5][6] The rate of hydrolysis for oximes is substantially lower than for hydrazones.[5][6] One study found the rate constant for oxime hydrolysis to be nearly 1000-fold lower than for simple hydrazones.[6][7] This increased stability is attributed to the higher electronegativity of the oxygen atom in the oxime linkage compared to the nitrogen in the hydrazone linkage.[6][7]
Q4: Can the stability of the bioconjugate be influenced by the structure of the starting materials?
A4: Yes, the stability of the resulting conjugate is influenced by the structure of the carbonyl and the nucleophile precursors.[8] For instance, oximes derived from ketones are generally more stable than those derived from aldehydes.[8] Aromatic aldehydes also tend to form more stable oximes.[8]
Q5: What are the main challenges with HIPS and Pictet-Spengler ligations?
A5: The Hydrazino-iso-Pictet-Spengler (HIPS) ligation was developed to create a stable C-C bond, overcoming the hydrolytic instability of hydrazones and oximes.[9][10] A challenge with the classic Pictet-Spengler reaction is that it requires harsh conditions (strong acids and high temperatures) that are not compatible with most proteins.[11] The HIPS ligation and other modified Pictet-Spengler reactions are designed to proceed under milder, biologically compatible conditions.[11][12] However, these reactions can still have slow kinetics and may require a large excess of the conjugation reagent.[13]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
Low yield is a common problem in bioconjugation reactions and can be attributed to several factors related to reagents, reaction conditions, and the biomolecules themselves.[14][15]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Degraded Crosslinkers or Biomolecules | Ensure reagents are stored under recommended conditions (e.g., -20°C, desiccated).[14] Allow reagents to equilibrate to room temperature before opening to prevent condensation.[14] Use fresh, high-quality reagents.[14] |
| Interfering Substances in Buffer | Verify the composition of your biomolecule solution. Buffers containing primary amines (e.g., Tris) will compete with the target molecule when using amine-reactive chemistries.[14] |
| Suboptimal Reaction pH | The optimal pH for hydrazone and oxime ligations is typically around 4.5, with poor reactivity observed at neutral pH.[16] Consider using a catalyst like aniline (B41778) to improve reaction rates at or near neutral pH.[16][17] |
| Incorrect Molar Ratio of Reactants | Optimize the molar ratio of the aldehyde-reactive probe to the target biomolecule. A 10-20 fold molar excess of the labeling reagent is often a good starting point.[14] |
| Inaccessible Reactive Sites on Biomolecule | The target aldehyde may be inaccessible due to the protein's folding.[2][18] Consider denaturing and refolding the protein, or re-engineering the protein to place the aldehyde tag in a more accessible location.[18][19] |
| Loss of Conjugate During Purification | If you suspect product loss during purification, consider an alternative method. Common techniques include size exclusion chromatography (SEC), ion-exchange chromatography (IEX), and hydrophobic interaction chromatography (HIC).[14] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low bioconjugation yield.
Issue 2: Instability of the Bioconjugate
The stability of the resulting C=N bond is critical, especially for in vivo applications.[5] While more stable than imines, both hydrazones and oximes can be susceptible to hydrolysis.
Comparative Stability of Hydrazone and Oxime Linkages
| Linkage Type | Relative Stability | Key Characteristics |
| Oxime | Very High | Exhibits significantly greater hydrolytic stability compared to hydrazones across a range of pH values. The preferred choice for applications requiring long-term stability.[5][6] |
| Acetylhydrazone | Moderate | More stable than simple hydrazones, but less stable than oximes.[6] |
| Methylhydrazone | Low | Significantly less stable than oximes.[6] Can be useful for applications requiring pH-sensitive cleavage (e.g., in acidic endosomes).[5] |
Factors Affecting Stability and Recommended Solutions
| Factor | Impact on Stability | Recommended Action |
| pH | Hydrolysis is acid-catalyzed.[5][6] Stability decreases in acidic conditions. | Maintain a physiological pH (7.2-7.4) for assays unless cleavage is desired.[8] |
| Temperature | Elevated temperatures can accelerate hydrolysis.[8] | Perform incubations at the lowest temperature compatible with your experiment.[8] |
| Structure | Ketone-derived oximes are more stable than aldehyde-derived ones.[8] Steric hindrance around the bond can increase stability.[8] | For new constructs, consider using a ketone or a sterically hindered aldehyde to enhance stability.[8] |
Caption: A typical multi-step workflow for purifying and analyzing bioconjugates.
Experimental Protocols
Protocol 1: General Aniline-Catalyzed Oxime Ligation at Neutral pH
This protocol provides a general guideline for the conjugation of an aminooxy-functionalized molecule to a protein containing an aldehyde group.
Materials:
-
Aldehyde-tagged protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Aminooxy-functionalized molecule (e.g., Aminooxy-PEG-payload) dissolved in an appropriate solvent (e.g., DMSO)
-
Aniline catalyst stock solution (e.g., 1 M in water, adjust pH to ~7 with HCl)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification equipment (e.g., SEC column)
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the aldehyde-tagged protein to a working concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Prepare Reagents: Thaw all reagents and allow them to come to room temperature. Prepare a fresh solution of the aminooxy-functionalized molecule.
-
Initiate Reaction: To the protein solution, add the aniline catalyst to a final concentration of 20-100 mM.
-
Add Labeling Reagent: Add the aminooxy-functionalized molecule to the protein solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can range from 1 to 12 hours. [20][21]Monitor the reaction progress using a suitable analytical method (e.g., RP-HPLC, LC-MS).
-
Purification: Once the reaction is complete, purify the conjugate from excess reagents and catalyst using a desalting column or SEC. [14]
Protocol 2: Stability Assay using RP-HPLC
This protocol is designed to quantify the degradation of an oxime or hydrazone conjugate over time. [8] Materials:
-
Purified bioconjugate
-
Assay buffer at the desired pH (e.g., PBS at pH 7.4 and an acidic buffer at pH 5.0)
-
RP-HPLC system with a suitable column (e.g., C18)
Procedure:
-
Method Development: Develop an HPLC method that can effectively separate the intact bioconjugate from its potential hydrolysis products (the original aldehyde-containing biomolecule and the aminooxy/hydrazine-payload).
-
Sample Preparation: Prepare stock solutions of the bioconjugate in the chosen assay buffers at a known concentration.
-
Time-Point Zero (t=0): Immediately after preparing the solutions, inject an aliquot of each onto the HPLC to determine the initial peak area of the intact conjugate.
-
Incubation: Incubate the remaining solutions at a constant, controlled temperature (e.g., 37°C).
-
Time-Course Analysis: At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and inject it onto the HPLC.
-
Data Analysis: For each time point, calculate the percentage of intact conjugate remaining by comparing its peak area to the peak area at t=0. Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life under each condition.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 19. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of Ald-Ph-amido-PEG11-NH-Boc Conjugates: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of antibody-drug conjugate (ADC) components is critical for ensuring the safety and efficacy of these targeted therapeutics. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the stability and release of the drug. This guide provides a detailed comparison of mass spectrometry-based techniques for the characterization of Ald-Ph-amido-PEG11-NH-Boc, a non-cleavable 11-unit polyethylene (B3416737) glycol (PEG) ADC linker.[1] We present experimental protocols, comparative data, and visual workflows to assist researchers in selecting and implementing appropriate analytical strategies.
Overview of this compound
This compound is a hydrophilic linker that increases the solubility and stability of ADCs.[2] Its characterization is essential to confirm its identity, purity, and conjugation efficiency.
Chemical Structure and Properties:
-
Molecular Formula: C₃₇H₆₄N₂O₁₅[3]
-
Molecular Weight: 776.91 g/mol [3]
-
Structure: Comprises a phenyl-aldehyde group for conjugation, a stable amide bond, an 11-unit PEG chain, and a Boc-protected amine terminus.
Mass Spectrometric Characterization
Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the analysis of PEGylated compounds due to its soft ionization nature, which minimizes in-source fragmentation.[4] When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of the conjugate from other reaction components.[5][6] Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Experimental Workflow
The general workflow for the mass spectrometric characterization of this compound conjugates is outlined below.
Detailed Experimental Protocols
Sample Preparation:
-
Dissolution: Dissolve 1 mg of the this compound conjugate in 1 mL of a 50:50 (v/v) solution of acetonitrile (B52724) and deionized water.
-
Dilution: Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent mixture.
-
Filtration: Filter the sample through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 300-2000.
Tandem Mass Spectrometry (MS/MS):
-
Collision-Induced Dissociation (CID):
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10 to 40 eV.
-
-
Electron Transfer Dissociation (ETD):
-
Reagent: Fluoranthene.
-
Reaction Time: 100 ms.
-
Data Presentation and Comparison
The following tables summarize the expected mass spectrometry data for the this compound conjugate.
Table 1: ESI-MS Data for Intact this compound
| Theoretical Mass (Da) | Observed Ion (m/z) | Charge State (z) | Adduct |
| 776.91 | 777.92 | +1 | [M+H]⁺ |
| 776.91 | 799.90 | +1 | [M+Na]⁺ |
| 776.91 | 389.46 | +2 | [M+2H]²⁺ |
Table 2: Comparison of Fragmentation Techniques for Structural Elucidation
| Fragmentation Method | Key Advantages | Key Disadvantages | Primary Fragment Ion Types |
| Collision-Induced Dissociation (CID) | Well-established and widely available.[5] Efficient for generating backbone fragments. | Can lead to the preferential fragmentation of the labile PEG chain, resulting in loss of sequence information.[5] | b- and y-type ions |
| Electron Transfer Dissociation (ETD) | Preserves labile modifications like the PEG moiety.[5] Provides complementary fragmentation information to CID.[7][8] | Generally more effective for peptides with higher charge states.[5] Can result in fewer identified peptides compared to CID.[7] | c- and z-type ions |
Table 3: Representative Fragment Ions from Tandem MS Analysis
| Precursor Ion (m/z) | Fragmentation Method | Observed Fragment Ion (m/z) | Putative Fragment Structure |
| 777.92 | CID | 721.41 | [M+H - C₄H₈O]⁺ (Loss of a PEG unit) |
| 777.92 | CID | 677.38 | [M+H - 2(C₄H₈O)]⁺ (Loss of two PEG units) |
| 777.92 | CID | 577.30 | [M+H - Boc]⁺ |
| 389.46 | ETD | 733.43 | c-ion corresponding to cleavage of the amide bond |
| 389.46 | ETD | 689.40 | z-ion corresponding to cleavage within the PEG chain |
Fragmentation Pathway Visualization
The fragmentation of the this compound conjugate under CID conditions primarily involves the sequential loss of ethylene (B1197577) glycol units from the PEG chain and the cleavage of the Boc protecting group.
Alternative Characterization Techniques
While mass spectrometry is a primary tool, other analytical techniques can provide complementary information for the characterization of this compound conjugates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms within the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification, often with UV or charged aerosol detection.[9]
-
Size-Exclusion Chromatography (SEC): Effective for separating the conjugate from unreacted starting materials and aggregates.[5]
Conclusion
The comprehensive characterization of ADC linkers such as this compound is paramount for the development of safe and effective antibody-drug conjugates. This guide has detailed the application of mass spectrometry, particularly ESI-MS and tandem MS, for the structural elucidation of this important linker. By providing detailed experimental protocols and comparative data, we aim to equip researchers with the necessary information to perform robust characterization of their ADC components. The use of complementary fragmentation techniques like CID and ETD, along with alternative analytical methods, will ensure a thorough understanding of the conjugate's structure and purity.
References
- 1. This compound | Protein Forest [proteinforest.com]
- 2. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Complexity of ADC Conjugation: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals at the forefront of creating next-generation antibody-drug conjugates (ADCs), robust analytical methods are paramount to ensure product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for characterizing the intricate process of ADC conjugation. This guide provides an objective comparison of the three principal HPLC modes—Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC)—supported by experimental data and detailed protocols to aid in method selection and implementation.
The inherent heterogeneity of ADCs, arising from the stochastic nature of conjugation reactions, presents a significant analytical challenge. Key quality attributes that demand precise measurement include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, and the presence of aggregates or fragments. Each HPLC technique offers a unique lens through which to view these critical parameters.
At a Glance: Comparing HPLC Techniques for ADC Analysis
The selection of an appropriate HPLC method is contingent on the specific analytical goal and the physicochemical properties of the ADC. While HIC and RP-HPLC are primarily employed for determining the DAR and drug load distribution, SEC is the gold standard for quantifying aggregates and fragments.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) |
| Primary Application | DAR determination, Drug load distribution | DAR determination (of reduced ADC), Free drug analysis | Aggregate and fragment analysis |
| Separation Principle | Hydrophobicity (non-denaturing) | Hydrophobicity (denaturing) | Hydrodynamic radius (size) |
| Key Information | Distribution of intact ADC species (DAR 0, 2, 4, etc.) | Quantification of drug-loaded light and heavy chains | Percentage of high and low molecular weight species |
| Advantages | - Preserves native protein structure- Resolves intact ADC species | - High resolution for reduced subunits- Compatible with MS | - Standardized method for aggregation- Non-denaturing mobile phase |
| Limitations | - Mobile phases often incompatible with MS- Resolution can be ADC-dependent | - Denaturing conditions- May not resolve intact lysine-linked ADCs | - Potential for non-specific interactions- Does not provide DAR information |
In-Depth Analysis and Experimental Protocols
A deeper understanding of each technique requires a close examination of their underlying principles and practical application.
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. The addition of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity, enabling the separation of species with different numbers of conjugated drugs.[1][2][3] This makes HIC a powerful tool for determining the DAR and assessing the distribution of drug-loaded species in an intact ADC sample.[4][5]
-
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.
-
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min. Set UV detection to 280 nm.
-
Chromatographic Separation: Inject the sample and apply a descending salt gradient to elute the ADC species.
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.) to calculate the percentage of each and the average DAR.
-
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 10.2 |
| DAR 2 | 12.1 | 35.5 |
| DAR 4 | 15.8 | 45.3 |
| DAR 6 | 18.2 | 8.0 |
| DAR 8 | 20.1 | 1.0 |
| Average DAR | - | 3.98 |
Note: This data is representative and will vary based on the specific ADC and experimental conditions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions, typically using a combination of acidic mobile phases and organic solvents. For ADC analysis, RP-HPLC is often used to determine the average DAR by separating the light and heavy chains after reduction of the interchain disulfide bonds.[5][6] This method provides high resolution for the individual subunits and their drug-conjugated variants.[7]
-
Objective: To determine the average DAR by separating and quantifying drug-loaded light and heavy chains.
-
Materials:
-
ADC sample
-
Reducing agent: Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC Column (e.g., YMC-Triart Bio C4)
-
-
Procedure:
-
Sample Preparation: Reduce the ADC sample with DTT at 37°C for 30 minutes.
-
HPLC System Setup: Equilibrate the RP column with a mixture of Mobile Phase A and B at an elevated temperature (e.g., 70-80°C). Set the flow rate to 0.4-0.5 mL/min and UV detection to 280 nm.[1][8]
-
Chromatographic Separation: Inject the reduced sample and apply a linear gradient of increasing Mobile Phase B.
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains to calculate the average DAR.
-
| Chain Species | Retention Time (min) | Peak Area (%) | Drug Load |
| L0 | 8.2 | 5.1 | 0 |
| L1 | 9.5 | 19.8 | 1 |
| H0 | 15.1 | 2.5 | 0 |
| H1 | 16.3 | 10.2 | 1 |
| H2 | 17.5 | 30.4 | 2 |
| H3 | 18.6 | 32.0 | 3 |
Note: The average DAR is calculated based on the distribution of drug-loaded light and heavy chains. This data is representative.
Size Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius, or size, in solution.[9] It is the industry-standard method for quantifying aggregates and fragments, which are critical quality attributes that can impact product efficacy and immunogenicity.[1] Larger molecules like aggregates elute first, followed by the monomer, and then smaller fragments.[1] The use of hydrophilically bonded silica (B1680970) particles in modern SEC columns helps to minimize non-specific interactions, which can be a challenge for hydrophobic ADCs.[9]
-
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).
-
Materials:
-
ADC sample
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0
-
SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)
-
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
HPLC System Setup: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min. Set UV detection to 280 nm.
-
Chromatographic Separation: Inject the sample and run the separation isocratically.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks to calculate their respective percentages.
-
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.9 | 2.1 |
| Monomer | 10.5 | 97.5 |
| Fragment | 12.3 | 0.4 |
Note: This data is representative and will vary based on the specific ADC and experimental conditions.
Visualizing the Workflow and Principles
To further clarify the experimental processes and underlying principles, the following diagrams illustrate the ADC conjugation and analysis workflow, as well as a comparison of the HPLC separation mechanisms.
Caption: Workflow of ADC conjugation and subsequent HPLC analysis.
Caption: Comparison of HIC, RP-HPLC, and SEC separation principles.
Conclusion
The successful development of ADCs hinges on the application of a well-characterized and robust analytical control strategy. HIC, RP-HPLC, and SEC are powerful and often complementary techniques that provide essential information regarding the quality of an ADC product. By understanding the principles, advantages, and limitations of each method, and by implementing detailed and standardized protocols, researchers can confidently assess the critical quality attributes of their ADC candidates, ultimately accelerating the delivery of these promising therapeutics to patients.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
A Comparative Guide to Determining Drug-to-Antibody Ratio for ADCs with PEG Linkers
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that significantly impacts their efficacy, safety, and pharmacokinetic profile.[1][2] For ADCs incorporating polyethylene (B3416737) glycol (PEG) linkers to enhance properties like hydrophilicity, accurate DAR determination is essential. This guide provides a comparative analysis of the primary analytical techniques used to assess the DAR of ADCs with PEG linkers, supported by experimental data and detailed methodologies.
The main methods for DAR determination include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[3] The selection of an appropriate method depends on the ADC's specific characteristics, the required level of detail (average DAR vs. distribution), and the developmental stage.[1]
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population.[4][5] It is particularly useful for routine in-process monitoring due to its simplicity.[1][3]
Principle: This technique relies on the Beer-Lambert law. By measuring the absorbance of an ADC solution at two specific wavelengths—one for the antibody (typically 280 nm) and one at the maximum absorbance (λmax) of the drug—the concentrations of both components can be calculated.[][7] This requires that the drug's absorption maximum is sufficiently different from the antibody's.[7] The average DAR is then determined from the molar ratio of the drug to the antibody.[3]
Experimental Protocol
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients for the unconjugated antibody at 280 nm and for the free drug-linker at both 280 nm and its λmax.
-
Sample Preparation: Prepare the ADC sample in a non-interfering buffer.
-
Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm and the drug's λmax. Use quartz cuvettes for accuracy.[]
-
Calculation: Use the following equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
DAR Calculation: The average DAR is the molar ratio of the drug to the antibody.[3]
Workflow for UV/Vis Spectroscopy
Hydrophobic Interaction Chromatography (HIC)
HIC is a preferred method for determining both the DAR and the distribution of drug-loaded species for cysteine-linked ADCs under non-denaturing conditions.[8][9][10] The technique separates ADC species based on differences in their hydrophobicity.[11] As drug molecules are conjugated to the antibody, the overall hydrophobicity increases, allowing for the separation of species with different DAR values (e.g., DAR0, DAR2, DAR4).[12]
Principle: In HIC, a high-salt mobile phase is used to promote the interaction of hydrophobic regions of the ADC with the hydrophobic stationary phase of the column.[11] A decreasing salt gradient is then applied to elute the ADC species, with less hydrophobic molecules (lower DAR) eluting before more hydrophobic ones (higher DAR).[12] The weighted average DAR is calculated from the relative percentage of each peak area.[8]
The hydrophilic nature of PEG linkers can pose a challenge for HIC, as it may reduce the overall hydrophobicity of the ADC, potentially affecting separation. Method optimization, such as adding a mild organic solvent like isopropanol, may be necessary.[1][12]
Experimental Protocol
-
Instrumentation: An HPLC or UHPLC system with a UV detector and a suitable HIC column (e.g., TSKgel Butyl-NPR).[1]
-
Mobile Phases:
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[11]
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.[12]
-
-
Chromatography Conditions:
-
Data Analysis: Integrate the peak areas for each separated ADC species. Calculate the weighted average DAR using the formula:
-
DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100.[]
-
Workflow for HIC Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful chromatographic technique for DAR analysis, often used as an orthogonal method to HIC, especially for cysteine-linked ADCs.[8][10] It typically involves denaturing conditions, which can be advantageous for separating the antibody's light and heavy chains.
Principle: For cysteine-linked ADCs, the antibody is first reduced to separate the heavy and light chains. RP-HPLC then separates these chains and their drug-conjugated forms based on their hydrophobicity.[8] The weighted average DAR is calculated by combining the peak area percentages of the various light and heavy chain forms.[] This method often provides good correlation with results from UV/Vis spectroscopy.[] For newer, less hydrophobic ADCs (e.g., site-specific conjugates), RP-HPLC can offer better resolution than HIC.[13]
Experimental Protocol
-
Sample Preparation: Reduce the ADC sample using a reducing agent like dithiothreitol (B142953) (DTT) to dissociate the heavy and light chains.[7]
-
Instrumentation: A UHPLC system with a UV detector and a suitable reversed-phase column (e.g., Agilent PLRP-S, YMC-Triart Bio C4).[13][14]
-
Mobile Phases:
-
Chromatography Conditions:
-
Gradient: An increasing gradient of Mobile Phase B is used to elute the chains.
-
Temperature: Elevated column temperatures can improve peak separation.[7]
-
-
Data Analysis: Integrate the peak areas for the unconjugated and conjugated light and heavy chains. The weighted average DAR is calculated based on these areas and the number of drugs on each chain.[8][14]
Mass Spectrometry (MS)
Mass spectrometry provides the most detailed and accurate characterization of ADCs, delivering precise mass information for each DAR species.[1][3] It allows for the unambiguous identification of different drug-loaded species and a highly accurate calculation of the average DAR.[3]
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the mass of the intact ADC or its subunits.[15] The mass difference between the observed ADC species and the unconjugated antibody reveals the number of conjugated drugs.[1] The relative abundance of each species is determined from the peak intensities in the deconvoluted mass spectrum, which is then used to calculate the weighted average DAR.[1] This method can be applied to both cysteine- and lysine-linked ADCs.[3]
Experimental Protocol (Intact ADC)
-
Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in an MS-compatible buffer (e.g., ammonium acetate). Deglycosylation can be performed to simplify spectra.[1]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an LC system.[1][16]
-
LC Separation: A reversed-phase or size-exclusion chromatography step is often used for online desalting and separation prior to MS analysis.[16]
-
MS Analysis: Acquire mass spectra of the intact ADC species.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species. Calculate the weighted average DAR based on the relative abundance (peak intensity) of each identified species.[1]
Comparison of DAR Determination Methods
| Analytical Technique | Information Provided | Advantages | Limitations & Considerations for PEG-Linkers |
| UV/Vis Spectroscopy | Average DAR of the bulk population.[3] | Simple, rapid, requires minimal instrumentation.[3] | Provides only the average DAR, not the distribution.[3] Prone to interference from free drug. Assumes accurate extinction coefficients.[] |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR and distribution of drug-loaded species.[8] | Analysis is performed under non-denaturing conditions, preserving protein structure.[9] Good for monitoring heterogeneity. | Hydrophilic PEG linkers can reduce retention and challenge separation.[1] Typically incompatible with direct MS analysis due to high salt concentrations.[11] |
| Reversed-Phase HPLC (RP-HPLC) | Average DAR from subunit analysis.[8] | High resolution, especially for less hydrophobic, site-specific ADCs.[13] Good correlation with other methods.[] Compatible with MS.[13] | Denaturing conditions may not be suitable for all analyses.[] Primarily used for cysteine-linked ADCs after reduction.[8] |
| Mass Spectrometry (MS) | Precise average DAR, unambiguous identification of all DAR species, and drug distribution.[3] | Provides the most detailed and accurate information.[1] Applicable to various conjugation types.[3] | Complex instrumentation and data analysis.[3] Ionization efficiency can vary between DAR species, potentially affecting quantitation.[17] |
Conclusion
The accurate determination of the drug-to-antibody ratio is fundamental to the development of safe and effective ADCs. For ADCs incorporating PEG linkers, a multi-faceted analytical approach is highly recommended.[1]
-
UV/Vis spectroscopy serves as an excellent tool for rapid, routine monitoring of the average DAR.[1]
-
HIC provides invaluable data on the distribution of drug-loaded species under native conditions, though method optimization is often required to account for the hydrophilicity of PEG linkers.[1]
-
RP-HPLC offers a high-resolution orthogonal method, particularly for reduced, cysteine-linked ADCs.
-
Mass Spectrometry delivers the most comprehensive and precise characterization of DAR and its distribution.[1]
Leveraging the strengths of each technique ensures a thorough understanding of this critical quality attribute, ultimately supporting the development of well-characterized and effective ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. agilent.com [agilent.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
- 15. enovatia.com [enovatia.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison of Ald-Ph-amido-PEG11-NH-Boc and SMCC Linkers for Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetic profile, and therapeutic index. The choice between different linker technologies is a pivotal decision in the development of novel ADCs. This guide provides an objective comparison between the hydrophilic, PEGylated Ald-Ph-amido-PEG11-NH-Boc linker and the conventional, more hydrophobic SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.
At a Glance: Key Differences and Performance Attributes
The fundamental distinction between these two non-cleavable linkers lies in the presence of a polyethylene (B3416737) glycol (PEG) chain in the this compound linker. This structural difference imparts significant changes to the physicochemical properties and in vivo behavior of the resulting ADC.
| Feature | This compound Linker | SMCC Linker |
| Structure | Contains an 11-unit polyethylene glycol (PEG) spacer, an aldehyde group for conjugation to an aminooxy- or hydrazide-modified payload, and a Boc-protected amine for attachment to the antibody. | A heterobifunctional crosslinker with an NHS ester for reaction with antibody lysines and a maleimide (B117702) group for conjugation to payload thiols. |
| Hydrophilicity | High, due to the PEG chain. | Low, considered a hydrophobic linker. |
| Conjugation Chemistry | Forms an oxime or hydrazone bond with the payload and an amide bond with the antibody. | Forms an amide bond with the antibody and a thioether bond with the payload. |
| Potential for Aggregation | Lower, the hydrophilic PEG chain can mitigate aggregation, especially with hydrophobic payloads.[1][2][3] | Higher, particularly with hydrophobic payloads and higher drug-to-antibody ratios (DARs).[] |
| Pharmacokinetics | Generally leads to a longer plasma half-life and improved exposure due to the "stealth" effect of the PEG chain.[2][3] | Typically results in a shorter plasma half-life compared to PEGylated counterparts.[5] |
| In Vitro Potency | May sometimes show slightly reduced in vitro cytotoxicity compared to non-PEGylated linkers. | Often exhibits high in vitro potency. |
| In Vivo Efficacy | Often demonstrates enhanced in vivo efficacy due to improved pharmacokinetics and tumor accumulation. | Can be highly efficacious, as demonstrated by the approved ADC, Kadcyla® (T-DM1).[6] |
| Drug-to-Antibody Ratio (DAR) | The site-specific nature of aldehyde conjugation can potentially lead to more homogeneous ADCs with a defined DAR. | Lysine (B10760008) conjugation with SMCC typically results in a heterogeneous mixture of ADCs with varying DARs. |
Quantitative Data Summary
While direct head-to-head studies using the exact this compound linker against SMCC with the same antibody and payload are limited in publicly available literature, extensive research comparing PEGylated and non-PEGylated linkers provides valuable insights into their expected performance.
Table 1: Representative Pharmacokinetic and In Vivo Efficacy Data
| Parameter | ADC with PEGylated Linker | ADC with SMCC Linker | Reference |
| Plasma Half-life (t½) | Significantly longer (e.g., 9.9 days for a triglycyl-DM1 ADC vs. 10.4 days for SMCC-DM1) | Shorter | [5] |
| In Vivo Efficacy | Often superior, with some studies showing higher activity at lower doses. A triglycyl-DM1 ADC was more active at 3 mg/kg than SMCC-DM1 at 15 mg/kg.[5] | Potent, but may require higher doses for similar efficacy as some PEGylated counterparts. | [5] |
| Therapeutic Index | Potentially wider due to improved tolerability and efficacy. A 50-fold higher preclinical therapeutic index was observed for a triglycyl-DM1 ADC compared to SMCC-DM1.[5] | Established, but can be narrower due to potential off-target toxicities. | [5] |
Table 2: Representative In Vitro Cytotoxicity Data
| Cell Line | ADC with PEGylated Linker (IC50) | ADC with SMCC Linker (IC50) | Reference |
| HER2+ Cancer Cells | May show slightly higher IC50 values (lower potency) in some cases. | Generally exhibits low nanomolar to picomolar IC50 values. | [5][7] |
Note: IC50 values are highly dependent on the antibody, payload, target antigen expression, and cell line used. The data presented are illustrative of general trends observed in comparative studies.
Experimental Protocols
Protocol 1: ADC Synthesis using this compound
This protocol outlines a general procedure for the site-specific conjugation of a payload to an antibody using the this compound linker. This process typically involves the generation of an aldehyde group on the antibody, followed by conjugation to the linker-payload.
1. Generation of Aldehyde Groups on the Antibody (Site-Specific)
-
Method: Utilize enzymatic or chemical methods to introduce an aldehyde group at a specific site on the antibody. One common method is the use of a formylglycine-generating enzyme (FGE) which recognizes a specific peptide tag engineered into the antibody sequence.[8]
-
Procedure:
-
Incubate the engineered antibody with FGE in a suitable buffer (e.g., HEPES buffer, pH 7.5) at 37°C for a specified time to convert a cysteine residue within the tag to formylglycine (containing an aldehyde group).
-
Purify the aldehyde-tagged antibody using a suitable chromatography method (e.g., protein A affinity chromatography).
-
2. Preparation of the Linker-Payload Moiety
-
Procedure:
-
Deprotect the Boc group on the this compound linker using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Conjugate the deprotected linker to a payload containing a suitable reactive group (e.g., an activated ester) to form the Ald-Ph-amido-PEG11-payload molecule.
-
Purify the linker-payload conjugate using chromatography (e.g., reversed-phase HPLC).
-
3. Conjugation of Linker-Payload to the Antibody
-
Procedure:
-
React the aldehyde-tagged antibody with the purified Ald-Ph-amido-PEG11-payload in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0) containing an aniline (B41778) catalyst.
-
Incubate the reaction mixture at room temperature or 37°C for several hours.
-
Purify the final ADC using a suitable chromatography method (e.g., size-exclusion chromatography) to remove unreacted linker-payload and aggregates.
-
4. Characterization of the ADC
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).
-
Confirm the identity and integrity of the ADC using mass spectrometry.
Protocol 2: ADC Synthesis using SMCC Linker
This protocol describes the conventional two-step conjugation of a thiol-containing payload to an antibody via lysine residues using the SMCC linker.[]
1. Antibody Modification with SMCC
-
Procedure:
-
Prepare the antibody in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
-
Add a 5- to 20-fold molar excess of SMCC (dissolved in an organic solvent like DMSO) to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column.
-
2. Conjugation of Thiol-Containing Payload
-
Procedure:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody. The molar ratio of payload to antibody will determine the final DAR and should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the final ADC using a suitable chromatography method (e.g., size-exclusion chromatography) to remove unreacted payload and aggregates.
-
3. Characterization of the ADC
-
Determine the average DAR using UV-Vis spectroscopy or HIC.
-
Assess the purity and aggregation of the ADC using SEC.
Visualizations
Caption: Chemical structures of this compound and SMCC linkers. (Placeholder images)
Caption: Comparative experimental workflows for ADC synthesis.
Caption: General signaling pathway for an ADC with a tubulin inhibitor payload.
Conclusion
The choice between this compound and SMCC linkers represents a strategic decision in ADC design, with significant implications for the final product's characteristics. The this compound linker, with its inherent hydrophilicity due to the PEG spacer, offers the potential for improved pharmacokinetics, reduced aggregation, and a better safety profile. The site-specific conjugation chemistry it enables can also lead to more homogeneous ADCs. In contrast, the SMCC linker is a well-validated, hydrophobic linker that has been successfully used in an approved ADC and is known for its high stability.[6]
While PEGylation may in some cases slightly decrease in vitro potency, the improvements in in vivo performance often lead to a superior therapeutic index.[5] The optimal choice will ultimately depend on the specific properties of the antibody and payload, the target biology, and the desired therapeutic outcome. For hydrophobic payloads or when a longer circulation half-life is desired, a PEGylated linker like this compound presents a compelling option. For payloads where maximum in vitro potency is critical and hydrophobicity is less of a concern, the established SMCC linker remains a robust choice. Careful evaluation of ADCs constructed with both types of linkers is essential to identify the optimal candidate for clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro Cytotoxicity Assays for ADCs with PEGylated Linkers
For researchers, scientists, and drug development professionals, the precise evaluation of an Antibody-Drug Conjugate's (ADC) potency is a critical step in preclinical development. The choice of linker, particularly the incorporation of Polyethylene Glycol (PEG), significantly influences an ADC's physicochemical properties and, consequently, its performance in in vitro cytotoxicity assays. This guide provides an objective comparison of in vitro cytotoxicity assays for ADCs featuring PEGylated linkers, supported by experimental data and detailed methodologies.
Antibody-Drug Conjugates are a class of targeted therapies that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[1][2] The linker, which connects the antibody to the payload, is a crucial component that dictates the ADC's stability in circulation and the efficiency of drug release within the target cell.[3][]
PEGylated linkers have become a popular strategy in ADC design to overcome challenges associated with the hydrophobicity of many potent payloads.[5][6] The process of PEGylation enhances the hydrophilicity and solubility of the entire ADC construct, which can reduce aggregation and improve its stability.[3][5][7] Furthermore, the increased size (hydrodynamic radius) imparted by the PEG chain can reduce renal clearance, prolonging the ADC's circulation half-life and potentially leading to greater accumulation in tumor tissues.[5][8]
The Impact of PEGylation on In Vitro Cytotoxicity
A recurring observation in the development of ADCs is the trade-off between in vitro potency and in vivo efficacy when incorporating PEG linkers. While PEGylation confers numerous pharmacokinetic advantages, it can also lead to a decrease in immediate in vitro cytotoxicity.[8][9] Studies have shown that increasing the length of the PEG chain can result in higher half-maximal inhibitory concentration (IC50) values, indicating reduced potency in cell culture assays.[9][10][11]
This phenomenon is often attributed to steric hindrance caused by the PEG chain, which may slightly impede the ADC's binding to its target antigen or its subsequent internalization into the cancer cell. However, the improved stability and longer circulation time afforded by PEGylation often translate to superior anti-tumor activity in vivo, where the ADC has more time to accumulate at the tumor site.[8][9][11] This underscores the importance of a comprehensive evaluation that includes both in vitro and in vivo models to select the optimal ADC candidate.
Below is a general visualization of the structure of an ADC with a PEGylated linker.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Comparative Cytotoxicity Data
The following tables summarize representative in vitro cytotoxicity data for ADCs with varying linker technologies, including non-PEGylated and PEGylated versions. These values highlight the impact of the linker on the ADC's potency against different cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 |
| Non-Cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | 50-150 |
| PEGylated (PEG4) | MMAE | HER2+ (NCI-N87) | 1.8[6] |
| PEGylated (PEG10K) | MMAE | HER2+ (NCI-N87) | 40.5[6] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data is compiled from various sources for comparative illustration.[6]
Table 2: Effect of PEG Chain Length on In Vitro Cytotoxicity of a Miniaturized ADC (Affibody-MMAE Conjugate)
| Conjugate | PEG Chain Length | Target Cell Line | IC50 (nM) |
| HM | None | NCI-N87 | 4.9 |
| HP4KM | 4 kDa | NCI-N87 | 31.9[9] |
| HP10KM | 10 kDa | NCI-N87 | 111.3[9] |
| HM | None | BT-474 | 4.9 |
| HP4KM | 4 kDa | BT-474 | 26.2[9] |
| HP10KM | 10 kDa | BT-474 | 83.5[9] |
This table presents data from a study comparing a non-PEGylated affibody-drug conjugate (HM) to conjugates with 4 kDa (HP4KM) and 10 kDa (HP10KM) PEG chains. The data demonstrates a clear trend where increasing the PEG chain length leads to a decrease in in vitro cytotoxicity (higher IC50).[9]
Experimental Protocols
Accurate and reproducible in vitro cytotoxicity data is fundamental for the preclinical assessment of ADCs. Below is a detailed protocol for the MTT assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[12][13][14]
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
1. Materials and Reagents:
-
Target Cancer Cell Lines (Antigen-positive and Antigen-negative controls)
-
Complete Cell Culture Medium
-
96-well flat-bottom plates
-
ADC constructs (including PEGylated variants) and free payload control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[12][15]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (microplate reader)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to the optimal seeding density (e.g., 1,000-10,000 cells/well), which should be determined empirically for each cell line.
-
Seed 50-100 µL of the cell suspension into each well of a 96-well plate.[2][16] Include wells with medium only to serve as a blank control.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[15]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC constructs and controls in complete culture medium. A typical concentration range might span from 0.01 nM to 1000 nM.[15]
-
Carefully remove the medium from the wells and add the prepared ADC dilutions (typically 50-100 µL per well).[14]
-
Incubate the plates for a predetermined period, which depends on the payload's mechanism of action. For tubulin inhibitors, an incubation of 72-96 hours is often appropriate to account for delayed, cell-cycle-dependent killing.[14][16]
-
-
Viability Assessment:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[14][16]
-
Incubate the plates for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[14][15]
-
Carefully remove the medium containing MTT.[15]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
-
Absorbance Measurement and Data Analysis:
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Read the absorbance at 570 nm using a microplate reader.[14][16]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][14]
-
The following diagram illustrates a typical workflow for conducting such cytotoxicity assays.
Caption: Experimental Workflow for In Vitro Cytotoxicity Assays.
ADC-Induced Signaling Pathways
Upon internalization and release, the cytotoxic payload of an ADC induces cell death, most commonly through apoptosis.[15][17] Payloads such as auristatins (MMAE) disrupt microtubule polymerization, leading to cell cycle arrest and activation of the intrinsic apoptotic pathway. Other payloads, like topoisomerase inhibitors, cause DNA damage, which also triggers apoptotic signaling cascades.[15][17]
These pathways often converge on the activation of caspases, a family of proteases that execute the apoptotic program.[17][18] Key events include mitochondrial membrane permeabilization, the release of cytochrome c, and the activation of effector caspases that dismantle the cell.[17][18] Some modern ADCs are also capable of inducing immunogenic cell death (ICD), a form of apoptosis that releases damage-associated molecular patterns (DAMPs) to stimulate an anti-tumor immune response.[19][20][21]
Caption: Simplified ADC-Induced Apoptotic Signaling Pathway.
References
- 1. revivocell.com [revivocell.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Immunogenic cell death and bystander killing: expanding the therapeutic potential of modern antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
The Influence of PEG Linker Length on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Among various strategies, the incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker has emerged as a key approach to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG linker is a crucial design parameter that can be fine-tuned to optimize an ADC's performance. This guide provides an objective comparison of how different PEG linker lengths impact ADC pharmacokinetics, supported by experimental data from preclinical studies.
The addition of PEG chains, known as PEGylation, offers several advantages in ADC design. It can enhance the hydrophilicity of the ADC, which is particularly beneficial for mitigating the aggregation propensity of ADCs, especially those with hydrophobic payloads and high drug-to-antibody ratios (DARs).[1][2] Furthermore, the increased hydrodynamic radius of PEGylated ADCs leads to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in tumor tissue, potentially enhancing its anti-tumor activity.[1][3]
However, the choice of PEG linker length is a balancing act. While longer PEG chains can improve pharmacokinetic (PK) properties, they may also introduce steric hindrance, which could potentially decrease the ADC's binding affinity to its target antigen or impede the intracellular release of the cytotoxic payload.[1] A systematic evaluation of various PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a specific antibody-payload combination.[2]
Comparative Analysis of Pharmacokinetic Parameters
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of key pharmacokinetic parameters across ADCs with different PEG linker lengths. It is important to note that these data are compiled from studies using different antibody-payload combinations and experimental models, which can influence the results.[1]
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Number of PEG Units in Linker | Elimination Half-life (t½) (hours) | Systemic Exposure (AUC 0-72h) (µg·h/mL) | Clearance (CL) (L/h/kg) |
| 2 | 10.85 ± 1.23 | 25.34 ± 3.12 | 0.40 ± 0.05 |
| 5 | 14.21 ± 1.56 | 38.76 ± 4.21 | 0.26 ± 0.03 |
| 10 | 18.54 ± 2.01 | 52.18 ± 5.54 | 0.19 ± 0.02 |
This data demonstrates a clear trend where longer PEG chains lead to a longer elimination half-life, increased systemic exposure (AUC), and reduced clearance.[4]
Table 2: Effect of PEG Chain Length on ADC Tumor Exposure in Mice
| Number of PEG Units in Linker | Tumor Exposure |
| 2 | Similar to 4 PEG units |
| 4 | Similar to 2 PEG units |
| 8 | Significantly higher than 2 and 4 PEG units |
| 12 | Similar to 8 and 24 PEG units |
| 24 | Similar to 8 and 12 PEG units |
In this study on ADCs, a "binary" effect was observed where a certain threshold of PEG linker length (8 units and above) was required to achieve significantly higher tumor exposure.[4][5] Increasing the PEG chain length in the linker led to increased plasma and tumor exposures, and lower plasma clearances.[5]
Table 3: Impact of Linear vs. Branched PEG Linkers on ADC Clearance in Rats (DAR 8)
| PEG Linker Architecture | Clearance (mL/hr/kg) |
| Linear PEG | 0.25 |
| Branched PEG | 0.15 |
This data indicates that for a heavily loaded ADC (DAR 8), a branched PEG linker architecture is more effective at reducing the rate of clearance from circulation compared to a linear PEG of similar molecular weight.[3] The three-dimensional structure of branched PEGs provides a more effective hydrophilic shield around the cytotoxic payload, an "umbrella" effect that enhances solubility and reduces interactions with clearance mechanisms.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the rational design and comparative evaluation of ADCs with varying PEG linker lengths. Below are representative methodologies for key experiments.
I. Pharmacokinetic Study in Animal Models
Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of ADCs with varying PEG linker lengths.
-
Animal Model: Healthy male Sprague-Dawley rats (250-300g) or BALB/c mice (20-25g) are commonly used.[4][6]
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered to each animal.[2]
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 168 hours).[2]
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.[2]
-
ADC Quantification: The concentration of the ADC in the plasma is determined using a validated bioanalytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[2][7]
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC), using non-compartmental or compartmental analysis.[3][6]
II. In Vivo Efficacy Study in Tumor-Bearing Mice
Objective: To evaluate the anti-tumor activity of ADCs with different PEG linker lengths in a relevant cancer model.
-
Animal Model: Immunodeficient mice (e.g., SCID or nude mice) are used.[1]
-
Tumor Implantation: Human tumor cells are subcutaneously implanted into the mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[1]
-
Randomization: Mice are randomized into treatment and control groups.[1]
-
ADC Administration: ADCs with different PEG linker lengths are administered, typically intravenously, at a specified dose and schedule.[1]
-
Tumor Measurement: Tumor volume and body weight are measured two to three times per week.[1]
-
Data Analysis: Tumor growth inhibition is calculated and compared between the different treatment groups.
III. In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency of ADCs with different PEG linker lengths against target cancer cells.
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
ADC Treatment: ADCs with different PEG linker lengths are serially diluted and added to the cells.[1]
-
Incubation: The plates are incubated for a period of 72 to 120 hours.[1]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.[1] A general trend observed is that increasing PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity, possibly due to steric hindrance.[1]
Visualizing the Workflow and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships involved in the pharmacokinetic analysis of ADCs with different PEG linker lengths.
Caption: Workflow for evaluating ADCs with different PEG linker lengths.
Caption: Relationship between PEG linker length and ADC pharmacokinetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Assessing ADC Homogeneity
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on their homogeneity. Key quality attributes such as the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the presence of aggregates or fragments must be carefully monitored and controlled. This guide provides a comprehensive comparison of the most widely used analytical methods for assessing ADC homogeneity, complete with experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their needs.
A multi-faceted approach employing orthogonal analytical methods is essential for a comprehensive evaluation of ADC homogeneity.[1] The most common techniques include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS), and Mass Spectrometry (MS). Each of these methods offers unique advantages and provides complementary information regarding the physicochemical properties of ADCs.
Comparison of Key Analytical Methods
The selection of an analytical technique for ADC characterization depends on the specific quality attribute being assessed. The following table summarizes the primary applications and key performance characteristics of the most common methods.
| Analytical Method | Primary Application | Key Advantages | Key Limitations |
| HIC-HPLC | DAR determination and drug load distribution for cysteine-linked ADCs.[2] | Analysis under non-denaturing conditions, preserving the native structure of the ADC.[3][4][5] | Potential for secondary interactions with the stationary phase, which can affect peak shape and resolution.[6] |
| RP-HPLC | Orthogonal method for DAR determination of Cys-linked ADCs; analysis of ADC fragments.[2] | High resolution and compatibility with MS.[7] | Requires denaturing conditions, which can alter the ADC structure.[4] |
| SEC | Quantification of aggregates, monomers, and fragments.[8] | Simple and robust method for size-based separation. | Potential for non-specific interactions between hydrophobic ADCs and the stationary phase, which may require mobile phase optimization.[8][9] |
| CE-SDS | Purity determination (reduced and non-reduced), analysis of fragments and charge heterogeneity.[10][11] | High separation efficiency and resolution; provides information on positional isomers.[12] | Sample preparation can be complex; may not provide comprehensive structural information on aggregates.[13] |
| Mass Spectrometry (MS) | Intact mass analysis, DAR confirmation, localization of conjugation sites, and impurity identification.[14][15] | Unparalleled precision and versatility for detailed structural characterization.[14] | Can be complex to implement and may require specialized expertise for data interpretation. |
Quantitative Data Comparison
The homogeneity of ADCs can be quantitatively assessed by measuring the distribution of the drug-to-antibody ratio (DAR) and the percentage of aggregates. The following tables summarize typical data obtained for ADCs analyzed by HIC-HPLC and SEC.
Table 1: HIC-HPLC Analysis of a Cysteine-Linked ADC
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 5.8 |
| DAR 2 | 7.8 | 35.4 |
| DAR 4 | 9.5 | 45.1 |
| DAR 6 | 11.2 | 12.3 |
| DAR 8 | 12.9 | 1.4 |
| Average DAR | 3.6 |
Table 2: SEC Analysis of ADC Aggregation
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.1 | 2.5 |
| Monomer | 9.7 | 97.1 |
| Fragment | 11.5 | 0.4 |
Experimental Protocols and Methodologies
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible data in ADC analysis.
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination
HIC separates molecules based on their hydrophobicity, which increases with the number of conjugated hydrophobic drug molecules.[4]
Experimental Protocol:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience).[1]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[1]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol (B130326).
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas for each drug-loaded species.[2]
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their size, allowing for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the monomeric ADC.[8]
Experimental Protocol:
-
System: Bio-inert HPLC system with a UV detector.
-
Column: An SEC column (e.g., Agilent AdvanceBio SEC 300Å).[8][9]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. The addition of organic modifiers like isopropanol (up to 15%) may be necessary to reduce nonspecific interactions for hydrophobic ADCs.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of aggregate, monomer, and fragment is determined by integrating the respective peak areas.
Visualization of Analytical Workflows
Diagrams illustrating the experimental workflows provide a clear overview of the analytical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 12. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody-drug conjugates using CE-SDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 15. benchchem.com [benchchem.com]
Validating the Stability of Ald-Ph-amido-PEG11-NH-Boc Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate is a critical parameter that dictates its efficacy and safety. This guide provides a comprehensive comparison of the stability of amide bonds in Ald-Ph-amido-PEG11-NH-Boc conjugates against other common linker chemistries. We present supporting experimental data, detailed protocols for stability assessment, and visualizations to facilitate informed decisions in the design of antibody-drug conjugates (ADCs) and other targeted therapeutics.
The this compound linker is a non-cleavable linker utilized in the synthesis of ADCs. Its core feature is a highly stable amide bond, which ensures the integrity of the conjugate in systemic circulation, thereby minimizing premature drug release and associated off-target toxicity. The release of the payload from such non-cleavable linkers occurs upon the complete lysosomal degradation of the antibody backbone after internalization into the target cell.
Quantitative Data Presentation: Comparative Linker Stability
Direct quantitative stability data for the this compound linker is not extensively available in the public domain. However, based on the well-established stability of the amide bond, we can infer its performance relative to other common non-cleavable and cleavable linkers. The following tables summarize representative stability data for different linker types from various studies.
Table 1: In Vitro Plasma Stability of Various Linker Types
| Linker Type | Sub-Type / Example | Conjugate System | Assay Condition | % Intact Conjugate (Time) | Reference(s) |
| Non-Cleavable Amide | Ald-Ph-amido-PEG (inferred) | Generic ADC | Human Plasma, 37°C | > 90% (7 days) | [1] |
| Non-Cleavable Thioether | SMCC | Trastuzumab Emtansine (T-DM1) | In vivo (clinical) | High plasma stability | [2] |
| Non-Cleavable Thioether | mc-based | 1F6-MMAF | Mouse Plasma, in vivo | ~50% drug loss (7 days) | [2] |
| Non-Cleavable Thioether | bac-based | 1F6-MMAF | Mouse Plasma, in vivo | ~25% drug loss (7 days) | [2] |
| Cleavable | Valine-Citrulline (vc) | Anti-CD79b-MMAE | Rat Serum, 37°C | ~60% (7 days) | [2] |
| Cleavable | Tandem-Cleavage (Glucuronide-vc) | Anti-CD79b-MMAE | Rat Serum, 37°C | >90% (7 days) | [2] |
| Cleavable | Disulfide | Anti-CD22-Tubulysin | Mouse Plasma, 37°C | ~50% (72 hours) | [2] |
Note: Direct comparison between studies can be challenging due to variations in conjugate components, animal models, and analytical methods.
Table 2: In Vivo Half-Life of PEGylated Conjugates with Different Linkers
| Linker Type | Conjugated Molecule | PEG Size (kDa) | Animal Model | Elimination Half-Life | Reference(s) |
| Stable Amide | hGH-phenyl-PEG | Not Specified | Rats | Improved PK vs. propyl linker | [3] |
| Stable (General) | rhTIMP-1 | 20 | Mice | 28 hours | [4] |
| Cleavable (β-eliminative) | Exenatide | Not Specified | Rats | 28 hours (released exenatide) | [5][6] |
The data consistently demonstrates that non-cleavable linkers, particularly those with amide bonds, exhibit superior stability in plasma compared to many cleavable linkers. The incorporation of a PEG spacer, such as the PEG11 in the this compound linker, is known to further enhance the pharmacokinetic properties, including a longer circulation half-life, by increasing the hydrodynamic size and reducing renal clearance.[4][7]
Experimental Protocols
To empirically validate the stability of an this compound conjugate, the following experimental protocols are recommended.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify the rate of payload deconjugation in plasma from various species.[8]
Methodology:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma (e.g., human, mouse, rat). Prepare a control sample in a formulation buffer like PBS.[8]
-
Incubation: Incubate all samples at 37°C with gentle agitation.[8]
-
Time-Point Sampling: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately freeze samples at -80°C to stop any degradation.[8]
-
Sample Analysis:
-
LC-MS: Employ Liquid Chromatography-Mass Spectrometry to directly measure the intact ADC to determine the average Drug-to-Antibody Ratio (DAR), free payload, and any payload-adducts. Immuno-affinity capture (e.g., using Protein A beads) can be used to enrich the ADC from the plasma matrix before analysis.[1][8][9][10]
-
ELISA: Use two separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these measurements indicates the extent of drug deconjugation.[8]
-
Protocol 2: Chemical Stability Assay (pH Stress)
Objective: To assess the intrinsic chemical stability of the amide bond under different pH conditions.
Methodology:
-
Sample Preparation: Dissolve the conjugate in a series of buffers with varying pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 3, 7, 14 days), withdraw aliquots from each sample.
-
Analysis: Quench the reaction and analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS, to quantify the amount of intact conjugate and any degradation products.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the hydrolysis rate constant and the half-life at each pH.
Mandatory Visualization
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenyl amide linker improves the pharmacokinetics and pharmacodynamics of N-terminally mono-PEGylated human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 5. pnas.org [pnas.org]
- 6. Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Linear vs. Branched PEG Linkers in Antibody-Drug Conjugates: A Comparative Analysis
For researchers, scientists, and drug development professionals, the architecture of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic success. The choice between a linear and a branched polyethylene (B3416737) glycol (PEG) linker significantly influences the physicochemical properties, pharmacokinetics (PK), efficacy, and toxicity of the resulting ADC.[1][2] This guide provides an objective comparison of linear versus branched PEG linkers, summarizing key performance data and detailing relevant experimental methodologies to inform strategic ADC design.
PEG linkers, in general, are incorporated into ADC design to enhance water solubility, reduce immunogenicity, and prolong the half-life of the conjugate.[][4] They create a hydration shell around the payload, which can counteract its hydrophobicity and reduce the risk of aggregation.[4][5] The structural arrangement of the PEG chains—either in a single, unbranched chain (linear) or with multiple arms extending from a central core (branched)—has profound implications for the overall performance of the ADC.[2][6]
Key Performance Metrics: A Head-to-Head Comparison
The decision to employ a linear or branched PEG linker should be driven by the specific antibody, payload, and desired therapeutic profile. Branched linkers can offer advantages in achieving higher drug-to-antibody ratios (DARs) while maintaining favorable physicochemical properties, which can translate to improved pharmacokinetic profiles.[1][7] However, the increased steric bulk of branched architectures may necessitate careful optimization to avoid compromising antigen binding and payload release.[1] Linear linkers, while potentially limiting in terms of drug loading, may offer more straightforward synthesis and less steric hindrance.[1]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies comparing ADCs constructed with linear and branched PEG linkers.
Table 1: Impact of Linker Architecture on ADC Pharmacokinetics
| Linker Architecture | Payload | Drug-to-Antibody Ratio (DAR) | Clearance Rate | Key Findings | Reference |
| Linear (L-PEG24) | DM1 | 8 | High | Exhibited faster clearance compared to the pendant (branched) configuration at a high DAR. | [2][7] |
| Pendant (Branched) (P-(PEG12)2) | DM1 | 8 | Low | Demonstrated slower clearance rates and a nearly 3-fold higher area under the curve (AUC), suggesting improved in vivo stability and circulation time.[7] | [2][7] |
| Linear | MMAE | 8 | ~5 mL/day/kg (for PEG24) | Clearance plateaued at longer PEG lengths. | [2] |
| Branched (Pendant) | MMAE | 4 and 8 | Not specified | Showed enhanced anti-tumor activity in a xenograft model compared to a non-PEGylated ADC.[2] | [2] |
Table 2: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures against HER2-positive SK-BR-3 cells
| Linker Architecture | IC50 (ng/mL) |
| "Short" Branched Linker | 100 |
| "Long" Branched Linker | 10 |
| Heterogeneous (Thiol-Maleimide) | 10 |
Data sourced from a study on Trastuzumab-MMAE ADCs, where cytotoxicity was determined against HER2-positive SK-BR-3 cells.[1]
Table 3: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[7]
Visualizing the Architectures and Workflows
To better understand the structural differences and the process of evaluating these linkers, the following diagrams are provided.
References
Comparative Efficacy of Antibody-Drug Conjugate Linker Technologies in Preclinical Models
A Guide for Researchers in Drug Development
Introduction:
Antibody-Drug Conjugates (ADCs) are a transformative class of therapeutics that merge the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's safety, stability, and efficacy. While preclinical data for the specific, non-cleavable linker "Ald-Ph-amido-PEG11-NH-Boc" is not publicly available[1][2][3], its constituent parts—an aldehyde-reactive group, a phenyl-amido structure, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) chain, and a protected amine—point to a design favoring hydrophilicity and stability.
This guide provides a comparative overview of the principles governing such a linker by examining preclinical data from functionally similar technologies. We will compare ADCs featuring hydrophilic, non-cleavable linkers against those with alternative strategies, such as enzyme-cleavable linkers and different conjugation methods.
Core Principles of Linker Technology
The ideal ADC linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient payload liberation within the target cancer cell[4][5]. Linker choice profoundly impacts the ADC's therapeutic index by influencing its pharmacokinetics (PK), stability, and mechanism of action[6]. The two primary categories are non-cleavable and cleavable linkers.
-
Non-Cleavable Linkers: These linkers, like the one specified, rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid[4]. This mechanism minimizes bystander effect—the killing of adjacent, antigen-negative cells—as the released drug is typically charged and less membrane-permeable.
-
Cleavable Linkers: These contain a specific chemical motif designed to be broken by enzymes (e.g., cathepsins), acidic pH, or high glutathione (B108866) concentrations inside the target cell[7][]. Upon cleavage, the payload is released in its native, often membrane-permeable form, enabling a potent bystander effect[9].
The Role of PEGylation in ADC Design
The "PEG11" component of the specified linker indicates a hydrophilic spacer. Incorporating PEG chains into a linker is a key strategy to enhance the biophysical properties of an ADC, especially when using hydrophobic payloads[9][10].
Key Advantages of PEGylation:
-
Improved Hydrophilicity: Mitigates the tendency of hydrophobic ADCs to aggregate, improving solubility and stability[11].
-
Enhanced Pharmacokinetics: Increases the ADC's hydrodynamic radius, which slows plasma clearance and prolongs its circulation half-life, allowing for greater tumor accumulation[12][13].
-
Reduced Immunogenicity: Can shield immunogenic epitopes on the antibody or payload[11].
The length of the PEG chain is a critical parameter. Longer chains generally lead to slower clearance, but a threshold may be reached beyond which no further PK benefit is observed[13]. However, excessively long PEG chains can sometimes reduce the ADC's cytotoxic potency[12].
Data Comparison: Linker Technology Performance
While direct data for "this compound" is unavailable, the following tables summarize representative preclinical data for different linker classes to illustrate key performance trade-offs.
Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics (Data synthesized from a study on PEGylated glucuronide-MMAE linkers[13])
| Linker Feature | ADC Clearance (mL/day/kg) | In Vivo Efficacy | Therapeutic Window |
| No PEG | High | Suboptimal | Narrow |
| PEG4 Side Chain | Moderate | Improved | Moderate |
| PEG8 Side Chain | Low | Optimal | Wide |
| PEG12 Side Chain | Low | Optimal | Wide |
| PEG24 Side Chain | Low | Optimal | Wide |
This table illustrates that a threshold PEG length (PEG8) can significantly improve pharmacokinetics, leading to a wider therapeutic window.
Table 2: Comparison of ADC Linker Technologies (Data synthesized from multiple sources comparing general linker properties[5][6][12][13])
| Parameter | Hydrophilic, Non-Cleavable Linker (Proxy) | Valine-Citrulline (vc) Cleavable Linker | Site-Specific Aldehyde Tag Linker |
| Homogeneity (DAR) | Heterogeneous (DAR 0-8) | Heterogeneous (DAR 0-8) | Homogeneous (e.g., DAR 2) |
| Plasma Stability | High | Moderate to High | High (Stable C-C bond) |
| Payload Release | Antibody Degradation | Enzymatic (Cathepsin) | Antibody Degradation |
| Bystander Effect | Low to None | High | Low to None |
| Typical PK Profile | Slower Clearance, Long Half-Life | Faster Clearance | Slower Clearance, Long Half-Life |
| Common Payload | Maytansinoids (e.g., DM1) | Auristatins (e.g., MMAE) | Maytansinoids, PBDs |
| Preclinical Efficacy | Potent in high-antigen models | Potent in heterogeneous tumors | Potent, with improved safety profile |
Visualizing ADC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the ADC mechanism of action, a typical preclinical experimental workflow, and a comparison of linker technologies.
Caption: Generalized ADC mechanism from circulation to cell killing.
Caption: Standard workflow for an ADC preclinical xenograft study.
References
- 1. This compound | Protein Forest [proteinforest.com]
- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njbio.com [njbio.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Hydrophobic Interaction Chromatography for ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The characterization of Antibody-Drug Conjugates (ADCs) is a critical aspect of their development, ensuring efficacy and safety. Among the various analytical techniques available, Hydrophobic Interaction Chromatography (HIC) has emerged as a cornerstone for assessing the drug-to-antibody ratio (DAR) and drug load distribution. This guide provides an objective comparison of HIC with other common analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their ADC characterization needs.
Principles of HIC for ADC Analysis
HIC separates molecules based on their hydrophobicity.[1][2] The conjugation of a hydrophobic small molecule drug to a monoclonal antibody (mAb) increases the overall hydrophobicity of the resulting ADC.[3] This allows HIC to effectively separate ADC species with different DARs, as a higher drug load results in greater retention on the HIC column.[3][4] A key advantage of HIC is that it is a non-denaturing technique, meaning it preserves the native structure and activity of the ADC during analysis.[2][3][5]
The separation process in HIC typically involves a high-salt mobile phase to promote the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient is then used to elute the bound molecules, with less hydrophobic species eluting earlier than more hydrophobic ones.[1][4]
Comparison of HIC with Other Analytical Techniques
While HIC is a powerful tool, a comprehensive characterization of ADCs often requires orthogonal methods. The following table compares HIC with other commonly used techniques for ADC analysis.
| Analytical Technique | Principle | Key Applications for ADCs | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions.[1][2] | Determination of drug-to-antibody ratio (DAR) and drug load distribution.[6][7][8] | - Preserves native protein structure.[2][3] - High resolution for DAR species.[1] - Robust and reproducible. | - Traditionally incompatible with direct MS analysis due to non-volatile salts.[1][6] - May not resolve positional isomers.[1] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separation based on hydrophobicity under denaturing conditions. | DAR analysis of reduced and deglycosylated ADC subunits.[9] | - High resolution. - Compatible with MS. | - Denaturing conditions can alter the ADC structure.[2][10] - Provides information on light and heavy chain drug distribution, not the intact ADC.[1] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Quantification of aggregates, fragments, and size variants.[11][12] | - Mild, non-denaturing conditions. - Can be coupled with other techniques like MS. | - Does not provide information on DAR. - Limited resolution for species of similar size. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Determination of average DAR, drug load distribution, and identification of modifications.[13] | - High sensitivity and specificity. - Provides detailed molecular weight information. | - Direct coupling with traditional HIC is challenging.[6][7] - Ionization efficiency can vary between different DAR species, potentially affecting quantification.[14] |
| Capillary Electrophoresis (CE) | Separation based on charge and size. | Analysis of charge variants and free drug levels.[15] | - High efficiency and resolution. - Low sample consumption. | - Can be sensitive to matrix effects. - May not be suitable for all ADC formats. |
Quantitative Data Comparison
The determination of the average DAR is a critical quality attribute for ADCs. The following table presents a comparison of average DAR values for Brentuximab Vedotin, a cysteine-linked ADC, determined by different analytical techniques.
| Analytical Technique | Average DAR | Reference |
| Hydrophobic Interaction Chromatography (HIC) | 4.03 | [16] |
| Native Mass Spectrometry (Intact ADC) | 3.98 | [16] |
| RPLC-MS (Reduced Subunits) | ~4.0 | [16] |
As the data indicates, there is a good concordance between the average DAR values obtained by HIC, native MS, and RPLC-MS, highlighting the utility of using orthogonal methods for comprehensive ADC characterization.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generic protocols for HIC and a brief overview of an alternative method.
Generic Hydrophobic Interaction Chromatography (HIC) Protocol for ADC DAR Analysis
This protocol provides a general method for determining the DAR of ADCs. Optimization may be required based on the specific properties of the ADC.
1. Materials and Reagents:
-
ADC sample
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[3]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0[3]
-
HIC Column (e.g., TSKgel Butyl-NPR)[11]
-
HPLC or UPLC system with a UV detector
2. Sample Preparation:
-
If necessary, dilute the ADC sample to a concentration of 1-2 mg/mL in a buffer compatible with the HIC mobile phase.[11]
3. Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent)[11]
-
Flow Rate: 0.8 - 1.0 mL/min[11]
-
Column Temperature: 25 °C[11]
-
Injection Volume: 10 - 50 µL[11]
-
Gradient:
-
0-2 min: 0% B
-
2-12 min: 0-100% B (linear gradient)
-
12-15 min: 100% B (hold)
-
15-17 min: 0% B (re-equilibration)
-
17-20 min: 0% B (hold)[11]
-
4. Data Analysis:
-
Integrate the peak areas corresponding to each DAR species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100
-
Alternative Method: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) of Reduced ADC
This method provides information on the drug distribution on the light and heavy chains of the ADC.
1. Sample Preparation:
-
Reduce the ADC sample using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
2. Chromatographic and MS Conditions:
-
Equilibrate an RPLC column with the initial mobile phase conditions (typically an organic solvent gradient).
-
Inject the reduced ADC sample.
-
Detect the eluting species by both UV (280 nm) and mass spectrometry.[16]
3. Data Analysis:
-
Deconvolute the mass spectra of the light and heavy chain peaks to determine the mass of each species and confirm the number of conjugated drugs.[16]
Visualizing the Workflow
Diagrams can provide a clear overview of the experimental processes and the relationship between different analytical techniques.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Stability of Non-Cleavable ADC Linkers
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of an effective and safe Antibody-Drug Conjugate (ADC). Non-cleavable linkers are a class of molecular bridges that connect a monoclonal antibody to a cytotoxic payload, distinguished by their high stability in systemic circulation. This guide offers an objective comparison of the in vivo stability of non-cleavable ADCs, supported by experimental data and detailed methodologies, to inform the selection of optimal linker strategies.
Non-cleavable linkers, in contrast to their cleavable counterparts, do not possess a chemically labile bond designed to break under specific physiological conditions. Instead, they rely on the complete proteolytic degradation of the antibody backbone within the lysosome of a target cell to release the cytotoxic payload.[1][2] This mechanism results in the liberation of a payload-linker-amino acid complex.[1][3] A primary advantage of this design is the enhanced plasma stability, which minimizes the premature release of the cytotoxic drug, thereby reducing the potential for off-target toxicity and widening the therapeutic window.[2][4]
Quantitative Comparison of In Vivo Linker Stability
Direct head-to-head in vivo stability studies comparing different non-cleavable linkers are not widely available in public literature. However, extensive data exists for ADCs utilizing the well-established thioether linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), as exemplified by Ado-trastuzumab emtansine (T-DM1 or Kadcyla®). The following table summarizes representative pharmacokinetic data for T-DM1 in rats, which serves as a benchmark for the in vivo stability of a non-cleavable ADC.
| Analyte | Pharmacokinetic Parameter | Value (in Rats) | Reference |
| Antibody-Conjugated Drug (acDrug from T-DM1) | Half-life (T½) | 4.56 ± 1.11 days | [5] |
| Antibody-Conjugated Drug (acDrug from T-DM1) | Maximum Plasma Concentration (Cmax) | 1396.50 ± 267.92 ng/mL | [5] |
| Antibody-Conjugated Drug (acDrug from T-DM1) | Clearance (CL) | 22.55 mL/day/kg | [5] |
Signaling Pathways and Mechanisms of Action
The mechanism of action for non-cleavable ADCs is contingent upon the internalization and lysosomal trafficking of the conjugate. The stability of the linker is paramount to ensure the ADC remains intact until it reaches the lysosome.
Experimental Protocols
Accurate assessment of in vivo linker stability is crucial for the preclinical development of ADCs. The following are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of an ADC.
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the study.
-
Dosing: Administer the ADC to mice via a single intravenous (IV) bolus injection at a predetermined dose (e.g., 3 mg/kg).[5]
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at designated time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose).[6]
-
Plasma Preparation: Immediately transfer the collected blood into tubes containing an anticoagulant. Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Analysis: Quantify the concentrations of total antibody, intact ADC (or antibody-conjugated drug), and free payload in the plasma samples using validated analytical methods such as ELISA and LC-MS/MS.
Quantification of Intact ADC by Immuno-Affinity Capture LC-MS/MS
This method is used to measure the concentration of the intact ADC in plasma, allowing for the assessment of drug-to-antibody ratio (DAR) over time.
Materials:
-
Plasma samples from in vivo study
-
Immuno-affinity capture beads (e.g., Protein A/G or anti-human Fc coated magnetic beads)
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH glycine (B1666218) or acidic buffer)
-
Neutralization buffer (e.g., Tris-HCl)
-
Reducing agent (e.g., Dithiothreitol, DTT) for some methods
-
LC-MS/MS system
Procedure:
-
Immuno-Affinity Capture: Thaw plasma samples on ice. Incubate the plasma with immuno-affinity beads to capture the ADC and other antibody species.
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC from the beads using an elution buffer. Immediately neutralize the eluate with a neutralization buffer.
-
Sample Preparation for LC-MS: The eluted ADC can be analyzed intact or after reduction with DTT to separate the heavy and light chains.
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Use high-resolution mass spectrometry to determine the relative abundance of different DAR species.
-
Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.
Quantification of Free Payload by LC-MS/MS
This method quantifies the concentration of the cytotoxic payload that has been prematurely released from the antibody in circulation.
Materials:
-
Plasma samples from in vivo study
-
Protein precipitation solution (e.g., cold acetonitrile)
-
Internal standard (a stable isotope-labeled version of the payload)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Thaw plasma samples and spike with an internal standard.
-
Protein Precipitation: Add cold protein precipitation solution to the plasma samples to precipitate proteins, including the ADC.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant, which contains the free payload, to an autosampler vial. Inject an aliquot onto the LC-MS/MS system.
-
Chromatography: Separate the free payload from other components using a suitable LC gradient on a C18 column.
-
Mass Spectrometry: Detect and quantify the free payload using the mass spectrometer in multiple reaction monitoring (MRM) mode.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for conducting an in vivo stability study of a non-cleavable ADC.
References
Safety Operating Guide
Navigating the Disposal of Ald-Ph-amido-PEG11-NH-Boc: A Guide for Laboratory Professionals
Hazard Assessment and Safety Precautions:
Based on the nature of similar PEGylated and Boc-protected compounds, Ald-Ph-amido-PEG11-NH-Boc is not classified as a hazardous substance.[4] However, its toxicological properties have not been thoroughly investigated.[4] Therefore, it is imperative to handle this compound with care and adhere to standard laboratory chemical waste procedures.[4]
Before initiating any disposal activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a standard laboratory coat.[4] All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[4] Direct contact with skin and eyes should be avoided.[4]
Step-by-Step Disposal Protocol
The disposal of this compound should always be carried out in compliance with local, state, and federal regulations. The following is a general guide for the proper disposal of this and similar non-hazardous chemical compounds.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound."
-
Segregate this waste from other laboratory waste streams, such as halogenated solvents, strong acids or bases, and heavy metals.[4]
2. Containerization:
-
Use a dedicated, clearly labeled waste container for solid chemical waste.[4]
-
The label must include the full chemical name: "this compound".[4]
-
Ensure the container is in good condition, compatible with the chemical, and can be securely sealed.[4]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.
-
Keep the container away from incompatible materials.[4]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4][5]
-
Crucially, never dispose of this compound by flushing it down the drain or mixing it with regular trash. [4]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes general safety and handling parameters for similar non-hazardous solid chemical waste.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (nitrile), laboratory coat.[4] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood.[4] |
| Waste Container Type | Dedicated, compatible, and sealable container for solid chemical waste.[4] |
| Waste Labeling | Must include full chemical name, "Hazardous Waste" (as a precaution), accumulation start date, and generator contact. |
| Storage Location | Designated, secure, and well-ventilated waste accumulation area.[4] |
| Disposal Method | Via licensed chemical waste disposal contractor.[4][5] |
Experimental Protocols
Detailed experimental protocols for the disposal of this specific compound are not available in standard chemical safety literature. The provided step-by-step disposal protocol is based on best practices for the management of non-hazardous laboratory chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process and necessary actions for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ald-Ph-amido-PEG11-NH-Boc
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety, handling, and disposal information for Ald-Ph-amido-PEG11-NH-Boc, a non-cleavable 11-unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of this specialized reagent.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for protection against aldehydes.[4][6] Avoid latex gloves.[4] Inspect gloves for integrity before each use and consider double-gloving for tasks with a high splash risk. |
| Eye and Face Protection | Safety goggles and face shield | Wear chemical splash goggles at all times.[4][6] A full-face shield must be worn over safety goggles during procedures with a significant splash risk, such as transferring or pouring the chemical.[4][6] |
| Body Protection | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat is required to protect against minor splashes.[6] For larger quantities or higher-risk tasks, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory Protection | Fume hood or respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential vapors.[6] For situations where a fume hood is not feasible, a NIOSH-certified air-purifying respirator for organic vapors should be used.[4] |
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure and maintain the quality of the reagent.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Assemble all necessary glassware and other equipment before starting the experiment.[6]
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical splash goggles.
-
If a splash risk exists, wear a face shield over the goggles.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves.
-
-
Handling the Compound:
-
Perform all manipulations of the compound within the chemical fume hood.
-
Keep the container sealed when not in use to prevent exposure to moisture and atmospheric contaminants.[6]
-
If transferring the substance, do so carefully to avoid generating dust or aerosols.
-
-
Post-Handling Procedures:
-
Wipe down the work area within the fume hood with an appropriate decontaminant.
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[6]
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Experimental Workflow Diagram:
Caption: Figure 1. A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Incident | First Aid Response |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[4][7] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms such as respiratory irritation occur, seek medical attention.[7][8] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7] |
| Spill | Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] For larger spills, neutralization with a sodium bisulfite solution may be considered before cleanup.[9] |
Disposal Plan
Proper disposal of this compound and associated waste is essential for environmental protection and laboratory safety.
Waste Management Protocol:
-
Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be treated as hazardous chemical waste.[6][8] Do not dispose of this material in regular trash or down the drain.[8]
-
Waste Collection:
-
Collect all solid and liquid waste in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's designated hazardous waste collection program.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Disposal Decision Logic:
Caption: Figure 2. Decision-making process for the proper disposal of laboratory waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | In Vitro ADMET Laboratories [invitroadmet.com]
- 3. This compound | Molecular Staging [molecularstaging.com]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. safetyculture.com [safetyculture.com]
- 9. web.stanford.edu [web.stanford.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
